molecular formula C6H8Br2N2O B1520054 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide CAS No. 443956-55-6

2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide

Cat. No.: B1520054
CAS No.: 443956-55-6
M. Wt: 283.95 g/mol
InChI Key: BZPYQOTWDYNOCC-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide is a useful research compound. Its molecular formula is C6H8Br2N2O and its molecular weight is 283.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-amino-5-bromopyridin-3-yl)methanol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O.BrH/c7-5-1-4(3-10)6(8)9-2-5;/h1-2,10H,3H2,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPYQOTWDYNOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CO)N)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657326
Record name (2-Amino-5-bromopyridin-3-yl)methanol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443956-55-6
Record name (2-Amino-5-bromopyridin-3-yl)methanol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide, a key intermediate in pharmaceutical and chemical research. The document details a robust and efficient synthetic protocol, explores the underlying reaction mechanisms, and offers insights into process optimization and safety considerations. The primary focus is on the direct bromination of 2-amino-3-(hydroxymethyl)pyridine, a method noted for its high yield and operational simplicity. This guide is intended to serve as a practical resource for researchers and professionals engaged in the synthesis of pyridine derivatives and the development of novel therapeutics.

Introduction: Significance of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Substituted pyridines are a cornerstone of modern medicinal chemistry, with their structural motifs present in a wide array of therapeutic agents. 2-Amino-5-bromo-3-(hydroxymethyl)pyridine, in particular, serves as a crucial building block for the synthesis of complex molecules, including tyrosine kinase inhibitors used in cancer chemotherapy.[1] Its trifunctional nature—an amino group, a bromine atom, and a hydroxymethyl group—offers versatile handles for further chemical modifications, making it a valuable intermediate in drug discovery and development. The hydrobromide salt form enhances the compound's stability and handling properties.

Synthetic Strategies: A Comparative Analysis

Two principal synthetic routes to 2-Amino-5-bromo-3-(hydroxymethyl)pyridine are prevalent in the literature. This guide will focus on the more direct and efficient method while also providing an overview of an alternative, multi-step approach for a comprehensive understanding.

Recommended Route: Direct Bromination of 2-amino-3-(hydroxymethyl)pyridine

This approach stands out for its atom economy and high yield. The synthesis involves the direct electrophilic bromination of commercially available 2-amino-3-(hydroxymethyl)pyridine.

Detailed Experimental Protocol: Direct Bromination

This section provides a step-by-step methodology for the synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine, followed by its conversion to the hydrobromide salt.

Synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-amino-3-(hydroxymethyl)pyridine124.1419.6 g157.8 mmol
Bromine159.818.4 mL (26.8 g)167.7 mmol
Acetic Acid60.05350 mL-
Saturated Potassium Carbonate Solution-300 mL-
Ethyl Acetate88.11600 mL-
Saturated Sodium Chloride Solution-200 mL-
Sodium Sulfate142.04As needed-
Pentane72.15As needed-

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, a solution of 2-amino-3-(hydroxymethyl)pyridine (19.6 g, 157.8 mmol) in acetic acid (350 mL) is prepared in a suitable reaction flask equipped with a magnetic stirrer and a dropping funnel.[2]

  • Bromination: Bromine (8.4 mL, 167.7 mmol) is added dropwise to the solution over a period of 1 hour at room temperature.[2] The reaction mixture is then stirred overnight.

  • Work-up: The reaction mixture is concentrated to dryness under reduced pressure. The resulting residue is partitioned between a saturated solution of potassium carbonate (300 mL) and ethyl acetate (200 mL).[2]

  • Extraction: The aqueous layer is separated and extracted with ethyl acetate (2 x 200 mL).[2]

  • Washing and Drying: The combined organic phases are washed with a saturated solution of sodium chloride (200 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to dryness.[2]

  • Purification: The crude product is triturated in pentane to yield the title product as a yellow solid (27.0 g, 84% yield).[2]

Formation of the Hydrobromide Salt

Procedure:

  • Dissolve the purified 2-Amino-5-bromo-3-(hydroxymethyl)pyridine in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).

  • Slowly add a stoichiometric amount of hydrobromic acid (48% aqueous solution or HBr in acetic acid) with stirring.

  • The hydrobromide salt will precipitate out of the solution. The precipitation can be aided by cooling the mixture in an ice bath.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mechanistic Insights and Process Logic

The direct bromination of 2-amino-3-(hydroxymethyl)pyridine is an electrophilic aromatic substitution reaction. The pyridine ring is activated towards electrophilic attack by the electron-donating amino group.

The Role of the Amino Group

The amino group at the 2-position is a powerful activating group, directing the incoming electrophile (bromine) to the ortho and para positions. In this case, the 5-position (para to the amino group) is sterically accessible and electronically favored for substitution.

Choice of Solvent and Reagents
  • Acetic Acid: Serves as a polar protic solvent that can solvate the reactants and the intermediate species.

  • Bromine: The elemental form of bromine is a suitable brominating agent for activated aromatic rings.

  • Potassium Carbonate: Used during the work-up to neutralize the acidic reaction mixture and any remaining hydrobromic acid, facilitating the extraction of the free base into the organic solvent.

Alternative Synthetic Approach: A Multi-step Route

An alternative, though less direct, pathway to the target molecule involves the initial synthesis of 2-amino-5-bromopyridine, followed by functionalization at the 3-position.

Synthesis of 2-Amino-5-bromopyridine

This intermediate can be prepared by the bromination of 2-aminopyridine.[3][4] Various methods exist, including the use of bromine in acetic acid or N-bromosuccinimide (NBS) as the brominating agent.[1][5] The amino group can be acylated to prevent side reactions and improve the yield and purity of the 5-bromo isomer.[4][6]

Introduction of the Hydroxymethyl Group

Subsequent steps would involve the introduction of a formyl or carboxyl group at the 3-position of 2-amino-5-bromopyridine, followed by reduction to the hydroxymethyl group. This multi-step process is generally more laborious and may result in a lower overall yield compared to the direct bromination route.

Visualization of the Synthetic Pathway

The following diagram illustrates the direct synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-amino-3-(hydroxymethyl)pyridine 2-amino-3-(hydroxymethyl)pyridine Acetic_Acid Acetic Acid Room Temperature 2-amino-3-(hydroxymethyl)pyridine->Acetic_Acid Br2 Br₂ Br2->Acetic_Acid Product 2-Amino-5-bromo-3-(hydroxymethyl)pyridine Acetic_Acid->Product caption Direct Bromination Pathway

Sources

2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. The document delineates its physicochemical properties, spectroscopic characteristics, chemical reactivity, and established synthetic routes. A central focus is placed on its critical role as a pharmaceutical intermediate, exemplified by its application in the synthesis of Lorlatinib, a third-generation ALK inhibitor. This guide is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the compound's utility and handling.

Introduction and Strategic Importance

This compound (CAS No. 443956-55-6) is a highly functionalized pyridine derivative. Its structure incorporates three distinct reactive centers: a nucleophilic amino group, a versatile brominated site for cross-coupling reactions, and a primary alcohol amenable to further modification. This trifecta of functionality makes it an exceptionally valuable intermediate in the construction of complex molecular architectures.

Its primary significance lies in its application as a key starting material in the synthesis of advanced pharmaceutical agents.[1] Notably, the free base form of this compound, 2-amino-5-bromo-3-(hydroxymethyl)pyridine, is a documented intermediate in the synthesis of Lorlatinib.[2] Lorlatinib is a potent, third-generation anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of specific types of non-small cell lung cancer (NSCLC), highlighting the industrial and therapeutic relevance of this chemical entity.[2] This guide will explore the properties that make it a cornerstone reagent for such sophisticated synthetic endeavors.

Physicochemical and Structural Properties

The hydrobromide salt form enhances the compound's stability and can improve its handling characteristics compared to the free base. A summary of its core properties is presented below.

PropertyDataSource(s)
IUPAC Name (2-Amino-5-bromopyridin-3-yl)methanol hydrobromide-
CAS Number 443956-55-6[3]
Molecular Formula C₆H₈Br₂N₂O-
Molecular Weight 283.95 g/mol -
Appearance Solid (based on related compounds)[4]
Free Base CAS No. 335031-01-1[1][4][5]
Free Base Formula C₆H₇BrN₂O[4][5]
Free Base M.W. 203.04 g/mol [5]
Chemical Structure

The molecule consists of a pyridine ring substituted at the 2, 3, and 5 positions. The hydrobromide salt is formed by the protonation of one of the basic nitrogen atoms, typically the more basic pyridine ring nitrogen, by hydrobromic acid. This salt formation increases polarity and often enhances solubility in protic solvents.

Solubility and Storage
  • Solubility : As an ionic salt, it is expected to have higher solubility in polar solvents such as water, methanol, and DMSO compared to its free base. The free base is soluble in ethyl acetate.[1]

  • Storage : For optimal stability, the compound should be stored in a cool, dark, and dry place under an inert atmosphere.[5] Recommended storage conditions are often refrigerated (2-8°C) in a tightly sealed container to prevent degradation from moisture and air.[5][6]

Spectroscopic Profile (Expected Characteristics)

  • ¹H NMR Spectroscopy : In a solvent like DMSO-d₆, one would expect to see distinct signals for the two aromatic protons on the pyridine ring, a singlet or broad singlet for the -CH₂OH group, a triplet for the hydroxyl proton, and a broad singlet for the -NH₂ protons. The protonation of the pyridine ring would cause a downfield shift of the aromatic protons compared to the free base.

  • Infrared (IR) Spectroscopy : The IR spectrum would be characterized by broad absorption bands in the 3200-3400 cm⁻¹ region corresponding to O-H and N-H stretching vibrations. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹.[7] The C-Br stretch typically appears in the fingerprint region below 600 cm⁻¹.

  • Mass Spectrometry (MS) : Analysis of the free base would show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the signature isotopic pattern for a molecule containing one bromine atom.

Chemical Reactivity and Synthetic Pathways

The synthetic versatility of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine stems from its distinct functional groups, which can be addressed with high selectivity.

Key Reactive Sites

The diagram below illustrates the principal sites for chemical modification.

G main 2-Amino-5-bromo-3-(hydroxymethyl)pyridine mol N_amino Amino Group (Nucleophilic Substitution, Acylation) N_amino->mol Br Bromine Atom (Cross-Coupling, e.g., Suzuki) Br->mol CH2OH Hydroxymethyl Group (Oxidation, Esterification) CH2OH->mol

Caption: Key reactive sites on the 2-Amino-5-bromo-3-(hydroxymethyl)pyridine molecule.

Synthesis Protocol

The free base is commonly synthesized via the direct bromination of 2-Amino-3-(hydroxymethyl)pyridine.[1] The subsequent conversion to the hydrobromide salt is a standard acid-base reaction.

Step 1: Synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine (Free Base) [1]

  • Dissolution : Dissolve 2-amino-3-(hydroxymethyl)pyridine (1.0 eq) in glacial acetic acid at room temperature.

  • Bromination : Add a solution of bromine (1.2 eq) in acetic acid dropwise over 1 hour, maintaining the temperature.

  • Reaction : Stir the reaction mixture overnight at room temperature.

  • Work-up : Concentrate the mixture to dryness. Partition the residue between a saturated aqueous solution of potassium carbonate and ethyl acetate.

  • Extraction : Separate the aqueous layer and extract it twice more with ethyl acetate.

  • Purification : Combine the organic phases, wash with brine, dry over sodium sulfate, filter, and concentrate to yield the product, which can be further purified by trituration in pentane or recrystallization.[1]

Step 2: Formation of the Hydrobromide Salt

  • Dissolution : Dissolve the purified free base in a suitable solvent, such as isopropanol or diethyl ether.

  • Acidification : Add a solution of hydrobromic acid (1.0-1.1 eq), either in acetic acid or as an aqueous solution, dropwise with stirring.

  • Precipitation : The hydrobromide salt will typically precipitate out of the solution.

  • Isolation : Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.

SynthesisWorkflow start 2-Amino-3-(hydroxymethyl)pyridine step1 Dissolve in Acetic Acid start->step1 step2 Add Br2 in Acetic Acid step1->step2 step3 Stir Overnight step2->step3 step4 Work-up & Extraction (K2CO3 / Ethyl Acetate) step3->step4 product_freebase Product: Free Base step4->product_freebase step5 Dissolve in Ether/IPA product_freebase->step5 step6 Add HBr step5->step6 product_salt Final Product: Hydrobromide Salt step6->product_salt

Caption: Synthetic workflow for this compound.

Application in Drug Development: The Lorlatinib Case Study

A prominent application demonstrating the compound's utility is in the total synthesis of Lorlatinib.[2] In this pathway, the free base, 2-Amino-5-bromo-3-(hydroxymethyl)pyridine, serves as a critical coupling partner in a Suzuki-Miyaura reaction. The bromine atom on the pyridine ring is strategically replaced by a more complex moiety, forming a key C-C bond that builds the core scaffold of the final drug molecule.

This reaction exemplifies the importance of the bromo-substituent, which acts as a versatile chemical handle for palladium-catalyzed cross-coupling, a cornerstone of modern pharmaceutical synthesis.

LorlatinibSynthesis compound1 2-Amino-5-bromo-3- (hydroxymethyl)pyridine (Free Base) reaction Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Base) compound1->reaction compound2 Arylboronic Ester (Coupling Partner) compound2->reaction intermediate Key Lorlatinib Intermediate reaction->intermediate downstream Further Synthetic Steps (e.g., Macrocyclization) intermediate->downstream lorlatinib Lorlatinib (ALK Inhibitor) downstream->lorlatinib

Caption: Role of the compound in the synthesis of Lorlatinib via Suzuki-Miyaura coupling.

Safety and Handling

Proper handling is essential due to the potential hazards associated with substituted pyridines and brominated aromatic compounds. The following information is based on data for closely related structures and general laboratory safety principles.[6][8]

Hazard CategoryGHS Classification (Anticipated)Precautionary Measures
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[8]Do not eat, drink, or smoke when using. Avoid breathing dust. Use only in a well-ventilated area.[6]
Skin Irritation Causes skin irritation. May cause an allergic skin reaction.[8]Wear protective gloves and clothing. Wash skin thoroughly after handling.[6]
Eye Irritation Causes serious eye irritation.Wear safety glasses or chemical goggles. If in eyes, rinse cautiously with water for several minutes.[6]
Personal Protective Equipment (PPE)
  • Eye Protection : Chemical safety goggles or a face shield.[6]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection : Lab coat and appropriate protective clothing.[6]

Spill and Disposal
  • Minor Spills : Remove ignition sources. Carefully sweep up solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[9]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][10]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for advanced organic synthesis. Its well-defined structure, predictable reactivity, and strategic importance in the synthesis of life-saving medicines like Lorlatinib underscore its value to the scientific community. This guide provides the foundational knowledge required for researchers to confidently and safely utilize this versatile building block in their pursuit of novel chemical entities.

References

  • PubChem. 2-Amino-5-bromo-3-hydroxypyridine Hazard Summary. National Center for Biotechnology Information. [Link]

  • Lead Sciences. 2-Amino-5-bromo-3-(hydroxymethyl)pyridine. [Link]

  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • PrepChem.com. Synthesis of 2-amino-3-hydroxy-5-bromopyridine. [Link]

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. (2025-08-06). [Link]

  • ResearchGate. Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. [Link]

  • NIST WebBook. 2-Amino-5-bromo-3-nitropyridine. [Link]

  • Sanchemy. 2-amino-5-bromo Pyridine Exporter, Supplier from Thane. [Link]

  • Journal of Indian Research. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. (2013). [Link]

Sources

An In-Depth Technical Guide to 2-Amino-5-bromo-3-(hydroxymethyl)pyridine (CAS 335031-01-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

2-Amino-5-bromo-3-(hydroxymethyl)pyridine, registered under CAS number 335031-01-1, is a substituted pyridine derivative that has emerged as a critical intermediate in the synthesis of complex heterocyclic molecules.[1] While extensive research into the intrinsic biological activity of this compound is not publicly available, its significance lies in its role as a versatile scaffold for the construction of potent and selective modulators of high-value biological targets. This guide provides a comprehensive overview of its chemical and physical properties, a detailed methodology for its synthesis and characterization, and an exploration of its application in the development of targeted therapeutics, particularly in the fields of oncology and inflammatory diseases.

The strategic placement of an amino group, a bromine atom, and a hydroxymethyl group on the pyridine ring provides multiple reactive handles for medicinal chemists to elaborate upon. This unique substitution pattern allows for the regioselective introduction of various functionalities, making it an ideal starting material for the synthesis of compound libraries for lead discovery and optimization. This guide will delve into the practical aspects of working with this compound, offering insights grounded in established chemical principles and supported by literature precedents.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe utilization in a laboratory setting. The key properties of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine are summarized in the table below.

PropertyValueReference
CAS Number 335031-01-1[2][3]
Chemical Name 2-Amino-5-bromo-3-(hydroxymethyl)pyridine[2][3]
Molecular Formula C₆H₇BrN₂O[2][3]
Molecular Weight 203.04 g/mol [2][3]
Appearance Off-white to yellow solid[1]
Melting Point 137-140 °C[1]
Boiling Point 343.5 °C at 760 mmHg (Predicted)[1]
Solubility Soluble in methanol, ethyl acetate, and acetone.[1]

Safety and Handling: 2-Amino-5-bromo-3-(hydroxymethyl)pyridine is classified as an irritant.[4] Standard laboratory safety protocols should be strictly adhered to when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine is typically achieved through the electrophilic bromination of 2-amino-3-(hydroxymethyl)pyridine.[1] The following protocol provides a detailed, self-validating methodology for its preparation and purification.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-3-(hydroxymethyl)pyridine (1.0 equivalent) in glacial acetic acid.

  • Bromination: While stirring at room temperature, add a solution of bromine (1.2 equivalents) in glacial acetic acid dropwise to the reaction mixture over a period of 1 hour. The causality behind the slow, dropwise addition is to maintain control over the exothermic reaction and to minimize the formation of over-brominated side products.

  • Reaction Monitoring: Allow the reaction to stir overnight at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes) to confirm the consumption of the starting material.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetic acid.

  • Extraction: Partition the residue between a saturated aqueous solution of potassium carbonate and ethyl acetate. The use of a weak base like potassium carbonate is crucial to neutralize any remaining acetic acid and to deprotonate the product, facilitating its extraction into the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with a saturated solution of sodium chloride (brine). This step helps to remove any residual water from the organic phase. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification
  • Trituration: Triturate the crude solid residue with pentane. This process helps to remove non-polar impurities, leaving the more polar product as a solid.

  • Filtration: Collect the solid product by vacuum filtration and wash with a small amount of cold pentane.

  • Drying: Dry the purified product under vacuum to obtain 2-Amino-5-bromo-3-(hydroxymethyl)pyridine as a yellow solid.[1]

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Starting Material 2-amino-3-(hydroxymethyl)pyridine in Acetic Acid Bromination Add Bromine in Acetic Acid (dropwise) Starting Material->Bromination 1. Reagents Reaction Stir Overnight at RT Bromination->Reaction 2. Reaction Workup_1 Concentrate in vacuo Reaction->Workup_1 3. Quenching Extraction Partition between Sat. K2CO3 and EtOAc Workup_1->Extraction 4. Extraction Washing Wash with Brine Extraction->Washing 5. Washing Drying Dry over Na2SO4 Washing->Drying 6. Drying Isolation_1 Filter and Concentrate Drying->Isolation_1 7. Isolation Crude Product Crude Solid Isolation_1->Crude Product Trituration Triturate with Pentane Crude Product->Trituration Proceed to Purification Filtration Vacuum Filtration Trituration->Filtration 1. Purification Drying_2 Dry under Vacuum Filtration->Drying_2 2. Isolation Final Product Pure 2-Amino-5-bromo-3- (hydroxymethyl)pyridine Drying_2->Final Product G Start CAS 335031-01-1 (2-Amino-5-bromo-3-(hydroxymethyl)pyridine) Intermediate Substituted Chromeno[2,3-b]pyridine Precursor Start->Intermediate Multi-step Synthesis Final_Product Potent TBK1/IKKε Inhibitors Intermediate->Final_Product Palladium Cross-Coupling (utilizing the bromo substituent) Biological_Target TBK1 and IKKε Kinases Final_Product->Biological_Target Inhibition Therapeutic_Area Obesity and Inflammatory Diseases Biological_Target->Therapeutic_Area Therapeutic Potential

Sources

2-Amino-5-bromo-3-(hydroxymethyl)pyridine free base vs hydrobromide salt

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-5-bromo-3-(hydroxymethyl)pyridine: Free Base vs. Hydrobromide Salt

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical analysis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine, comparing its free base form with its hydrobromide salt. In drug discovery and development, the selection of the appropriate salt form of an active pharmaceutical ingredient (API) is a critical decision that significantly impacts the compound's physicochemical properties, bioavailability, and stability. This document offers an in-depth examination of the key differences between the free base and the hydrobromide salt of this important pyridine derivative, providing researchers and drug development professionals with the foundational knowledge to make informed decisions in their work. We will explore the synthesis, physicochemical properties, and practical handling considerations for both forms, supplemented with detailed experimental protocols for their characterization.

Introduction: The Critical Role of Salt Form Selection

2-Amino-5-bromo-3-(hydroxymethyl)pyridine is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of biologically active molecules.[1] Its structure, featuring a pyridine ring substituted with amino, bromo, and hydroxymethyl groups, offers multiple points for chemical modification, making it a valuable intermediate in drug discovery programs.

The decision to use a compound in its free base form or as a salt is a pivotal step in the drug development process. While the free base is the parent molecule, its salt form, in this case, the hydrobromide, can offer significant advantages in terms of solubility, stability, and ease of handling. This guide will dissect these differences, providing a clear rationale for choosing one form over the other based on specific experimental and developmental needs.

Physicochemical Properties: A Tale of Two Forms

The fundamental differences between the free base and its hydrobromide salt stem from the protonation of the basic amino group on the pyridine ring. This seemingly minor chemical modification leads to a cascade of changes in the molecule's physical and chemical properties.

A Comparative Overview
Property2-Amino-5-bromo-3-(hydroxymethyl)pyridine Free Base2-Amino-5-bromo-3-(hydroxymethyl)pyridine Hydrobromide Salt (Predicted)Rationale for Prediction
Molecular Formula C6H7BrN2O[2]C6H8Br2N2OAddition of HBr
Molecular Weight 203.04 g/mol [2]283.95 g/mol Addition of HBr (80.91 g/mol )
Appearance Yellow solid[3]Crystalline solidSalt formation often leads to a more crystalline and stable solid form.
Melting Point Not consistently reported, but expected to be lower than the salt.Expected to be higher than the free base.The ionic nature of the salt leads to a stronger crystal lattice and thus a higher melting point.
Solubility in Water LowHighThe ionic nature of the hydrobromide salt allows it to readily dissolve in polar solvents like water.
Solubility in Organic Solvents Generally soluble in polar organic solvents like ethyl acetate[3] and DMSO.Lower solubility in non-polar organic solvents compared to the free base.The increased polarity of the salt form reduces its affinity for non-polar solvents.
pKa (of the conjugate acid) The basicity of aminopyridines is influenced by the position of the amino group.[4] For a 2-aminopyridine, the pKa is typically around 6.8.[4]Not applicable (it is the conjugate acid).The salt is the protonated form.
Hygroscopicity LowerPotentially higherSalts, especially those that are highly water-soluble, can be more hygroscopic.
Chemical Stability Susceptible to oxidation at the amino group.[5]More stable towards oxidation.[5]Protonation of the amino group's lone pair of electrons reduces their availability for oxidative reactions.[5]
The Equilibrium in Solution

The free base and its hydrobromide salt exist in a dynamic equilibrium in aqueous solution, governed by the pH of the medium. This relationship is fundamental to understanding the behavior of the compound in biological systems.

G FreeBase 2-Amino-5-bromo-3-(hydroxymethyl)pyridine (Free Base) Salt 2-Amino-5-bromo-3-(hydroxymethyl)pyridine HBr (Hydrobromide Salt) FreeBase->Salt + HBr Salt->FreeBase - HBr (e.g., + Base)

Figure 1: Chemical equilibrium between the free base and its hydrobromide salt.

Synthesis and Preparation

Synthesis of the Free Base

The synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine free base is typically achieved through the bromination of 2-amino-3-(hydroxymethyl)pyridine.

Protocol 1: Synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine Free Base [3]

  • Dissolution: Dissolve 2-amino-3-(hydroxymethyl)pyridine in acetic acid at room temperature.

  • Bromination: Add bromine dropwise to the solution over a period of one hour. The reaction is typically stirred overnight to ensure completion.

  • Work-up:

    • Concentrate the reaction mixture to dryness.

    • Partition the residue between a saturated solution of potassium carbonate and ethyl acetate. This step neutralizes the excess acid and moves the free base into the organic layer.

    • Separate the aqueous layer and extract it multiple times with ethyl acetate to maximize the yield.

  • Purification:

    • Combine the organic phases and wash with a saturated solution of sodium chloride (brine) to remove any remaining aqueous impurities.

    • Dry the organic layer over sodium sulfate, filter, and concentrate to dryness.

    • Triturate the residue with pentane to precipitate the product, which is then collected as a yellow solid.

Preparation of the Hydrobromide Salt

The hydrobromide salt can be readily prepared from the free base by treatment with hydrobromic acid.

Protocol 2: Preparation of this compound Salt

  • Dissolution: Dissolve the purified free base in a suitable organic solvent, such as isopropanol or ethanol.

  • Acidification: Slowly add a stoichiometric amount of hydrobromic acid (typically a 48% aqueous solution or HBr in acetic acid) to the solution with stirring.

  • Precipitation: The hydrobromide salt will precipitate out of the solution. The precipitation can often be enhanced by cooling the mixture in an ice bath.

  • Isolation and Drying:

    • Collect the precipitated solid by filtration.

    • Wash the solid with a small amount of cold solvent to remove any unreacted starting material or excess acid.

    • Dry the salt under vacuum to remove any residual solvent.

Experimental Characterization and Handling

To make an informed decision between the free base and the hydrobromide salt, a thorough experimental characterization is essential. The following section outlines key experimental workflows.

Workflow for Comparative Analysis

G cluster_0 Compound Preparation cluster_1 Physicochemical Characterization cluster_2 Decision Making FreeBase Synthesize/Acquire Free Base Solubility Solubility Assessment (Aqueous & Organic) FreeBase->Solubility Stability Forced Degradation Study FreeBase->Stability Hygroscopicity Hygroscopicity Testing (DVS) FreeBase->Hygroscopicity pKa pKa Determination FreeBase->pKa Salt Prepare Hydrobromide Salt Salt->Solubility Salt->Stability Salt->Hygroscopicity Analysis Analyze Data and Compare Properties Solubility->Analysis Stability->Analysis Hygroscopicity->Analysis pKa->Analysis Selection Select Optimal Form for Application Analysis->Selection

Figure 2: Experimental workflow for comparing the free base and hydrobromide salt.

Protocol for Solubility Determination

Objective: To quantitatively determine the solubility of the free base and hydrobromide salt in various solvents.

Materials:

  • 2-Amino-5-bromo-3-(hydroxymethyl)pyridine free base

  • This compound salt

  • A range of solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, isopropanol, dichloromethane, toluene)

  • HPLC with a suitable column and detector

  • Analytical balance

  • Thermostatically controlled shaker

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of a known concentration for each compound in a solvent in which it is freely soluble (e.g., DMSO). This will be used to generate a calibration curve.

  • Calibration Curve: Prepare a series of dilutions from the stock solution and inject them into the HPLC to generate a standard curve of peak area versus concentration.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the solid compound to a known volume of each test solvent in a vial.

    • Seal the vials and place them in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After the incubation period, visually inspect the vials to ensure that excess solid is still present.

    • Filter the samples through a 0.45 µm filter to remove the undissolved solid.

    • Dilute the filtrate with a suitable solvent and analyze by HPLC.

  • Data Analysis:

    • Use the calibration curve to determine the concentration of the dissolved compound in the filtrate.

    • Express the solubility in units such as mg/mL or µg/mL.

Protocol for Stability Assessment (Forced Degradation)

Objective: To compare the chemical stability of the free base and the hydrobromide salt under various stress conditions.

Materials:

  • Solutions of the free base and hydrobromide salt in a suitable solvent system.

  • Acidic solution (e.g., 0.1 M HCl)

  • Basic solution (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H2O2)

  • High-intensity light source (photostability chamber)

  • Oven for thermal stress

Procedure:

  • Sample Preparation: Prepare solutions of both the free base and the hydrobromide salt at a known concentration.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic: Add the acidic solution and incubate at a set temperature (e.g., 60 °C).

    • Basic: Add the basic solution and incubate at a set temperature.

    • Oxidative: Add the oxidizing agent and incubate at room temperature.

    • Thermal: Place the solutions in an oven at an elevated temperature (e.g., 80 °C).

    • Photolytic: Expose the solutions to a high-intensity light source.

  • Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by HPLC, monitoring for the appearance of degradation products and the decrease in the peak area of the parent compound.

  • Data Analysis: Compare the percentage of degradation for the free base and the hydrobromide salt under each stress condition. The hydrobromide salt is expected to show significantly less degradation, particularly under oxidative conditions.[5]

Implications for Drug Development and Research

The choice between the free base and the hydrobromide salt has significant downstream implications:

  • Medicinal Chemistry: For initial screening and in vitro assays, the free base is often used due to its better solubility in organic solvents commonly used for compound storage and handling (e.g., DMSO). However, if a compound is intended for in vivo studies, early consideration of a salt form is crucial for achieving adequate exposure.

  • Formulation Development: The enhanced aqueous solubility and potentially higher stability of the hydrobromide salt make it a more attractive candidate for oral and parenteral formulations. The higher melting point of the salt may also be advantageous for solid dosage form manufacturing.

  • Process Chemistry: The crystalline nature of the hydrobromide salt can facilitate purification by recrystallization, potentially leading to a higher purity final product. However, the corrosive nature of hydrobromic acid may require special handling and equipment considerations.

Conclusion

The selection of the appropriate form of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine—the free base or the hydrobromide salt—is a critical decision that should be guided by the specific application. The free base offers advantages in terms of its solubility in organic solvents, making it suitable for many laboratory-scale synthetic and screening applications. In contrast, the hydrobromide salt, with its predicted superior aqueous solubility, stability, and crystallinity, is often the preferred form for in vivo studies and for development as a pharmaceutical product. A thorough understanding of the trade-offs between these two forms, supported by robust experimental characterization, is paramount for the successful progression of research and development projects involving this important chemical entity.

References

  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Retrieved from [Link]

  • The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. (n.d.). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Lead Sciences. (n.d.). 2-Amino-5-bromo-3-(hydroxymethyl)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. Retrieved from [Link]

  • Yakubu, M. K., & Adebayo, J. O. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Chemistry & Chemical Technology, 15(3), 345-353.
  • Ivy Fine Chemicals. (n.d.). 2-Amino-5-bromo-3-(hydroxymethyl)pyridine. Retrieved from [Link]

  • Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form? Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Sanchemy. (n.d.). 2-amino-5-bromo Pyridine Exporter, Supplier from Thane. Retrieved from [Link]

  • Studer, A., & Tuttle, T. (2014). N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. Organic Letters, 17(1), 124-127.
  • Chemistry Stack Exchange. (2019). Comparing basic strength order of amines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide (CAS 443956-55-6), a key intermediate in pharmaceutical synthesis.[1][2] Given the limited availability of public data on its solubility, this document focuses on the foundational principles and detailed methodologies for its empirical determination. The protocols outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for drug development and formulation.

Introduction to this compound

2-Amino-5-bromo-3-(hydroxymethyl)pyridine and its hydrobromide salt are heterocyclic organic compounds that serve as important building blocks in the synthesis of various pharmaceutical agents. Understanding the solubility of the hydrobromide salt is paramount for its effective use in subsequent synthetic steps and for the formulation of any potential active pharmaceutical ingredient (API).

Physicochemical Properties

A thorough understanding of the compound's physical and chemical characteristics is the first step in any solubility study.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 443956-55-6[1]
Molecular Formula (Free Base) C₆H₇BrN₂O[3][4]
Molecular Weight (Free Base) 203.04 g/mol [3]
Appearance Typically a solid[3]
Storage Keep in a dark place, inert atmosphere, 2-8°C[4]

Note: The molecular weight of the hydrobromide salt will be higher than the free base due to the addition of hydrobromic acid.

The Importance of Solubility in Drug Development

Solubility is a critical physicochemical property that influences a drug's bioavailability, manufacturability, and therapeutic efficacy. Poor solubility can lead to challenges in formulation, absorption, and achieving desired therapeutic concentrations. Therefore, a comprehensive understanding of the solubility of a pharmaceutical intermediate is essential for successful drug development.

Theoretical Principles of Solubility

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. For an ionizable compound like this compound, solubility is significantly influenced by the pH of the medium.

pH-Dependent Solubility of Pyridine Derivatives

Experimental Determination of Solubility

Due to the lack of published quantitative solubility data for this compound, this section provides detailed protocols for its empirical determination. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.

Thermodynamic Solubility Determination: The Shake-Flask Method

This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess 2-Amino-5-bromo-3-(hydroxymethyl)pyridine HBr add_to_vial Add compound and solvent to a sealed vial prep_compound->add_to_vial prep_solvent Prepare solvent (e.g., Water, Ethanol, DMSO) prep_solvent->add_to_vial agitate Agitate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-72h) add_to_vial->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant through a 0.45 µm filter centrifuge->filter dilute Dilute the filtrate with a suitable solvent filter->dilute analyze Quantify concentration using a validated analytical method (e.g., HPLC-UV) dilute->analyze result result analyze->result Calculate Solubility (mg/mL or µg/mL)

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of clear glass vials. "Excess" means that undissolved solid should be visible at the end of the experiment.

    • Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH values, ethanol, methanol, DMSO) to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium. This is typically 24 to 72 hours. A time-course study can be performed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • To ensure complete removal of undissolved particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

    • Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 or 0.45 µm syringe filter. This step is crucial to prevent solid particles from interfering with the analysis.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Analytical Method for Quantification

A robust and validated analytical method is essential for accurate solubility determination. HPLC-UV is a common and reliable technique for this purpose.

While a specific method for the hydrobromide salt is not published, a method for a similar compound, 2-Amino-5-bromo-3-methylpyridine, can be adapted.[5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid for MS compatibility or 0.1% phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by running a UV scan of the compound. A wavelength of maximum absorbance should be chosen.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

Data Presentation and Interpretation

The experimentally determined solubility values should be tabulated for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)
Water25Experimental ValueExperimental Value
PBS (pH 7.4)25Experimental ValueExperimental Value
Ethanol25Experimental ValueExperimental Value
Methanol25Experimental ValueExperimental Value
DMSO25Experimental ValueExperimental Value

Safety and Handling

While a specific Safety Data Sheet (SDS) for the hydrobromide salt was not found, information for related compounds suggests that appropriate safety precautions should be taken. Pyridine derivatives can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[6] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. All work should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound. By following the detailed protocols for the shake-flask method and employing a validated HPLC-UV analytical technique, researchers can generate the reliable solubility data necessary to advance their research and development activities. The principles and methodologies described herein are fundamental to the successful characterization of pharmaceutical intermediates and are applicable to a wide range of compounds.

References

  • SIELC Technologies. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Available from: [Link]

  • Lead Sciences. 2-Amino-5-bromo-3-(hydroxymethyl)pyridine. Available from: [Link]

  • RSC Publishing. Analytical Methods. Available from: [Link]

  • Solubility of Things. Pyridine. Available from: [Link]

  • PubChem. 2-Amino-5-bromo-3-hydroxypyridine. Available from: [Link]

  • Pharmaffiliates. 335031-01-1| Chemical Name : 2-Amino-5-bromo-3-pyridinemethanol. Available from: [Link]

  • ResearchGate. Observed and calculated IR spectrum of 2-amino-5-.... Available from: [Link]

  • PubChem. Pyridine. Available from: [Link]

  • ResearchGate. Pyridine and Pyridine Derivatives. Available from: [Link]

  • Current Pharmaceutical Analysis. Available from: [Link]

  • ResearchGate. C–H···π interactions increase pyridinium solubility by disrupting ionic.... Available from: [Link]

  • NIST WebBook. 2-Amino-5-bromo-3-nitropyridine. Available from: [Link]

  • Wikipedia. Pyridine. Available from: [Link]

  • ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines. Available from: [Link]

  • MDPI. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Available from: [Link]

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An In-depth Technical Guide on the Safe Handling of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in laboratory and drug development settings. It is not a substitute for a substance-specific Safety Data Sheet (SDS), which should always be consulted prior to handling. All procedures must be conducted in compliance with institutional and regulatory standards.

Introduction: Understanding the Molecule

2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide is a substituted pyridine derivative. As a functionalized heterocyclic compound, it serves as a valuable building block in medicinal chemistry and drug discovery. Its structure incorporates three key features that dictate its reactivity and safety profile: an aminopyridine core, a bromine substituent, and a hydrobromide salt form.

  • Aminopyridine Core: The aminopyridine scaffold is prevalent in many pharmaceutical agents.[1] This class of compounds is known for its biological activity, but also for its potential toxicity. Aminopyridines can be readily absorbed through the skin and gastrointestinal tract, distributing widely in the body, including the brain.[2] Their acute toxicity is a significant concern, with some aminopyridines known to act as potassium channel blockers, potentially leading to convulsions or seizures.[2][3]

  • Brominated Aromatic System: The presence of a bromine atom on the pyridine ring places this compound in the category of halogenated organics.[4] Organobromine compounds have a history of environmental and health impacts, necessitating careful handling and disposal.[5][6] Bromination can alter the electronic properties and metabolic fate of the parent molecule.

  • Hydrobromide Salt: The hydrobromide salt form generally enhances the compound's stability and solubility in aqueous media compared to the free base. However, it also introduces the hazards associated with hydrobromic acid, namely corrosivity.[7][8] Care must be taken to use corrosion-resistant equipment and avoid conditions that could liberate hydrogen bromide gas.[9]

This guide synthesizes these structural considerations with established safety protocols to provide a comprehensive framework for the safe utilization of this reagent in a research and development context.

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. The primary hazards associated with this compound are summarized below.

Toxicological Profile

While specific toxicological data for this exact compound is limited, the known hazards of its constituent parts provide a strong basis for a conservative safety approach.

Hazard ClassAnticipated Effects & RationaleGHS Hazard Statements (Typical)
Acute Toxicity Based on the aminopyridine class, the compound should be considered toxic by all routes of exposure: oral, dermal, and inhalation.[2][10] Aminopyridines can cause severe systemic effects, including neurotoxicity.[3][11]H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.
Skin Corrosion / Irritation The hydrobromide salt imparts acidic and corrosive properties.[8] The parent pyridine structure can also cause skin irritation.[12] Prolonged contact may lead to chemical burns.H314: Causes severe skin burns and eye damage. OR H315: Causes skin irritation.
Serious Eye Damage / Irritation As a corrosive and irritating solid, dust particles can cause severe eye damage.[13][14] Immediate and thorough irrigation is critical upon exposure.H318: Causes serious eye damage. OR H319: Causes serious eye irritation.
Respiratory Irritation Inhalation of dust may cause irritation to the respiratory tract.[8][14]H335: May cause respiratory irritation.

GHS classifications are extrapolated from similar compounds and should be confirmed with the supplier-specific SDS.

Physicochemical Hazards
  • Decomposition: When heated to decomposition, pyridine derivatives can emit highly toxic fumes of nitrogen oxides (NOx).[10] The presence of bromine and hydrogen bromide means that hazardous combustion byproducts like hydrogen bromide and bromine gas can also be released.[13]

  • Reactivity: The compound is incompatible with strong oxidizing agents.[15] The hydrobromide salt can react with bases to liberate the free base form and with strong acids to potentially release hydrogen bromide gas. It may also be corrosive to metals.[8]

Section 2: Safe Handling and Engineering Controls

Adherence to stringent handling protocols is mandatory to minimize exposure risk. The following workflow outlines the critical control points for manipulating this compound.

Workflow for Safe Handling

Caption: Workflow for handling this compound.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[16][17]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[17]

  • Safety Shower & Eyewash Station: An accessible and tested safety shower and eyewash station are mandatory in the immediate work area.[8]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to create a barrier against all potential routes of exposure.

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves. Avoid latex.[16][18] Check manufacturer's breakthrough time data.Provides a barrier against dermal absorption, which is a significant risk for aminopyridines.[2]
Eye/Face Protection Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[8][16]Protects against dust particles and splashes that can cause severe eye damage.
Skin/Body Protection A chemical-resistant lab coat, fully buttoned. Ensure clothing covers all exposed skin.Prevents incidental skin contact with the solid or solutions.
Respiratory Protection Not typically required if work is conducted within a certified fume hood. If a hood is unavailable or fails, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases would be necessary for emergency response.The primary engineering control (fume hood) is designed to prevent the need for respiratory protection.

Section 3: Experimental Protocols - Causality and Best Practices

Weighing and Solution Preparation
  • Protocol:

    • Place a tared anti-static weigh boat or glass vial on an analytical balance inside the chemical fume hood.

    • Using a chemically resistant spatula, carefully transfer the desired amount of this compound to the container. Minimize the creation of dust.

    • Close the primary container immediately after dispensing.

    • To prepare a solution, add the weighed solid to the solvent vessel. Never add solvent to the solid to avoid uncontrolled dissolution or splashing.

    • Add the solvent slowly and in portions, stirring to dissolve. Be aware of potential exothermic or endothermic processes.

  • Scientific Rationale: Using an anti-static weigh boat prevents dispersal of the fine powder due to static electricity. Adding the solid to the solvent ensures better control over the dissolution process and heat generation.[8]

Storage
  • Protocol:

    • Store the compound in its original, tightly sealed container.[12]

    • Keep in a cool, dry, and well-ventilated area designated for toxic and corrosive chemicals.[17][19]

    • Store away from incompatible materials, particularly strong bases and oxidizing agents.[15][19]

    • The storage area should be secure and accessible only to authorized personnel.

  • Scientific Rationale: The hydrobromide salt can be hygroscopic; tight sealing prevents moisture absorption which could degrade the compound.[16] Segregation from incompatible materials prevents hazardous reactions.

Section 4: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

IncidentResponse Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17][20] Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13][20] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[14][20]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12][20]
Small Spill Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[15] Carefully sweep up the material, place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable cleaning agent.
Large Spill Evacuate the immediate area. Alert colleagues and contact the institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment.[21]

Section 5: Waste Disposal

Proper waste management is a legal and ethical requirement to protect human health and the environment.

Waste Segregation and Disposal Pathway

Caption: Logical flow for the disposal of halogenated organic waste.

  • Protocol:

    • Identify and Segregate: All waste containing this compound, including reaction residues, contaminated solvents, and solid materials (gloves, paper towels, silica gel), must be classified as halogenated organic waste .[4][21]

    • Containerize: Collect this waste in a designated, properly labeled hazardous waste container. The container must be compatible with the waste, have a secure screw-top cap, and be kept closed when not in use.[21][22]

    • Labeling: The waste container label must clearly state "Hazardous Waste," list all chemical constituents and their approximate percentages, and identify the associated hazards (e.g., Toxic, Corrosive).[22]

    • Disposal: Do not dispose of this material down the drain or in regular trash.[21] Arrange for pickup and disposal through your institution's EHS department, which will typically send it for high-temperature incineration.[23]

  • Scientific Rationale: Separating halogenated from non-halogenated waste is crucial for proper disposal and is often a regulatory requirement.[22][23] Incineration is a common treatment technology for halogenated organic wastes, as it is designed to handle and neutralize the hazardous byproducts (like HBr) that are formed during combustion.

References

  • Aminopyridines - EPA. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]

  • 2-Aminopyridine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). United States Environmental Protection Agency. Retrieved from [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. Retrieved from [Link]

  • Hazardous Waste Segregation. (n.d.). Retrieved from [Link]

  • 4-AMINOPYRIDINE - EXTOXNET PIP. (n.d.). Extension Toxicology Network. Retrieved from [Link]

  • 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. (2015). PMC. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University. Retrieved from [Link]

  • The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. (2023). Liverpool University Press. Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. Retrieved from [Link]

  • The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. (2023). ResearchGate. Retrieved from [Link]

  • Bromination safety. (2024). YouTube. Retrieved from [Link]

  • HYDROBROMIC ACID - AWS. (n.d.). Retrieved from [Link]

  • Use of non-polymeric aromatic brominated flame-retardant additives - ECHA. (2024). European Chemicals Agency. Retrieved from [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021). MDPI. Retrieved from [Link]

  • Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas. (2024). Interscan Corporation. Retrieved from [Link]

  • SAFETY DATA SHEET (SDS) Hydrobromic Acid, 44-49% w/w. (2022). SEASTAR CHEMICALS. Retrieved from [Link]

  • 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041. (n.d.). PubChem. Retrieved from [Link]

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A Technical Guide to the Strategic Applications of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridine scaffolds are foundational to modern medicinal chemistry, appearing in a multitude of clinically successful therapeutic agents. Among these, 2-Amino-5-bromo-3-(hydroxymethyl)pyridine stands out as a particularly versatile synthetic intermediate. Its strategic trifunctional nature—a hinge-binding amino group, a readily displaceable bromine atom for diversity-oriented synthesis, and a modifiable hydroxymethyl group—positions it as a high-value building block for constructing complex molecular architectures. This technical guide provides an in-depth analysis of the compound's physicochemical properties, core reactivity, and primary applications, with a specific focus on its role in the rational design of protein kinase inhibitors. We offer field-proven experimental protocols and mechanistic insights to empower researchers in drug development to effectively leverage this scaffold in their discovery programs.

The Strategic Importance of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged structure in drug design, renowned for its ability to act as a bioisostere for various functional groups and its capacity to form critical hydrogen bonds with biological targets.[1] This is particularly evident in the field of protein kinase inhibition, where the 2-amino group frequently serves as a "hinge-binder," anchoring the small molecule inhibitor to the highly conserved ATP-binding site of the kinase.[1][2] The deregulation of protein kinases is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[2]

2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide is not merely another aminopyridine; it is an advanced intermediate engineered for efficiency in medicinal chemistry campaigns. The bromine atom at the 5-position provides a chemically addressable handle for introducing molecular complexity via robust and well-documented cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.[3] This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The additional hydroxymethyl group at the 3-position offers a further point for derivatization or can be used to enhance solubility, providing a third vector for chemical modification.

Physicochemical Profile and Reactivity Analysis

A thorough understanding of the starting material's properties is paramount for successful and reproducible synthetic chemistry.

Key Physicochemical Data
PropertyValueSource(s)
Chemical Name This compound[4]
CAS Number 335031-01-1 (Free Base)[5][6]
Molecular Formula C₆H₇BrN₂O[6][7]
Molecular Weight 203.04 g/mol (Free Base)[6][7]
Appearance Solid[7]
Purity Typically ≥98%[6]
Storage Conditions 2-8°C, Inert atmosphere, Keep in dark place[6]
Structural Features and Reactivity Hotspots

The compound's utility is derived from its three distinct functional groups, each offering a gateway to different chemical transformations. This trifunctional nature allows for a modular and divergent approach to library synthesis.

Figure 1: Reactivity map of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine.

Core Application: A Scaffold for Kinase Inhibitor Synthesis

The primary and most impactful application of this intermediate is in the synthesis of protein kinase inhibitors. The 2-aminopyridine scaffold is a well-established pharmacophore that binds to the hinge region of many kinases.[1]

Mechanistic Rationale: The Hinge-Binding Interaction

The ATP-binding site of a protein kinase contains a flexible "hinge" region that connects the N- and C-terminal lobes of the kinase domain. Small molecule inhibitors commonly achieve their potency by forming one or more hydrogen bonds with the backbone amide groups of this hinge region. The 2-amino group of our scaffold is perfectly positioned to act as a bidentate hydrogen bond donor, mimicking the interaction of the adenine portion of ATP.

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Inhibitor Scaffold hinge_NH Hinge Backbone (e.g., Cys, Met) hinge_CO Hinge Backbone (e.g., Glu, Leu) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue aminopyridine 2-Amino Group Pyridine Ring aminopyridine:f0->hinge_NH Hydrogen Bonds aminopyridine:f0->hinge_CO Hydrogen Bonds substituent R-Group from Suzuki Coupling substituent->hydrophobic_pocket Van der Waals Interaction

Figure 2: Conceptual diagram of the 2-aminopyridine scaffold binding to a kinase hinge.

General Synthetic Workflow

A typical drug discovery campaign using this intermediate follows a modular workflow. The bromine atom is first functionalized, most commonly via a Suzuki-Miyaura coupling, to install a diversity element ("R-Group"). Subsequent modifications can then be performed on the amino or hydroxymethyl groups if required.

G start 2-Amino-5-bromo-3- (hydroxymethyl)pyridine HBr step1 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) start->step1 intermediate Aryl/Heteroaryl Substituted Intermediate step1->intermediate step2 Optional: Modification of -CH2OH or -NH2 groups intermediate->step2 product Final Kinase Inhibitor Candidate Library step2->product

Figure 3: General synthetic workflow for library generation.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki-Miyaura reaction to couple a boronic acid to the 5-position of the pyridine ring.

Causality Statement: The choice of a palladium catalyst like Pd(dppf)Cl₂ is critical; its bulky phosphine ligands facilitate the reductive elimination step and are generally effective for heteroaromatic substrates. A weak inorganic base like K₂CO₃ is used to activate the boronic acid without promoting side reactions like hydrolysis of the starting material. The Dioxane/Water solvent system is chosen for its ability to dissolve both the organic starting materials and the inorganic base.

Methodology:

  • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Inerting: Evacuate and backfill the flask with dry Nitrogen or Argon gas three times. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v, 0.1 M concentration relative to the starting material).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq), to the mixture. The mixture may darken, which is normal.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Self-Validation & Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour.

    • TLC System: 10% Methanol in Dichloromethane.

    • Expected Observation: The starting material spot should gradually diminish while a new, typically less polar, product spot appears. The reaction is considered complete upon full consumption of the starting material (typically 2-6 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate and water. Separate the organic layer, and extract the aqueous layer twice more with Ethyl Acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired coupled product.

Emerging Applications and Future Outlook

While its application in kinase inhibitor synthesis is well-established, the versatility of the 2-aminopyridine scaffold suggests potential in other therapeutic areas. Derivatives have shown promise as:

  • Anti-inflammatory Agents: By targeting kinases involved in inflammatory signaling cascades, such as JNKs or PI3Kγ.[8][9]

  • CNS-Active Agents: The pyridine core is a common feature in drugs targeting the central nervous system.

  • Antiviral and Antibacterial Agents: The scaffold can be elaborated to target enzymes essential for pathogen replication.

The future of this building block lies in its application in novel synthetic methodologies, such as late-stage functionalization and its incorporation into libraries for phenotypic screening or DNA-encoded library (DEL) synthesis.

Conclusion

This compound is a powerful and versatile intermediate for modern drug discovery. Its pre-installed, orthogonally reactive functional groups provide a streamlined entry into the synthesis of complex molecules, particularly protein kinase inhibitors. By enabling rapid access to diverse chemical matter through robust cross-coupling chemistry, this building block allows medicinal chemists to efficiently navigate the challenging path of lead optimization and candidate selection. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to unlock the full potential of this strategic scaffold.

References

  • Expert Opinion on Therapeutic Patents. (2007). Aminopyridines as protein kinase Cθ inhibitors. Retrieved from [Link]

  • ACS Publications. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Retrieved from [Link]

  • PubMed. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Retrieved from [Link]

  • PubMed. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. Retrieved from [Link]

  • Lead Sciences. (n.d.). 2-Amino-5-bromo-3-(hydroxymethyl)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

Sources

Methodological & Application

protocol for Suzuki coupling with 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Introduction: Synthesizing Novel Pyridine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability and functional group tolerance in the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction is particularly vital in medicinal chemistry and drug discovery, where the construction of biaryl and heteroaryl motifs is a frequent necessity.[2]

This application note provides a detailed protocol and scientific rationale for the Suzuki-Miyaura coupling of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine . This substrate is a highly valuable building block, featuring three distinct functional groups that offer multiple avenues for further chemical modification. However, its structure also presents a unique set of challenges that require careful consideration for successful cross-coupling. The presence of an electron-rich aminopyridine system, along with the potentially interfering primary amine and hydroxymethyl groups, necessitates a well-optimized protocol.[3][4] This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile substrate in their synthetic campaigns.

Reaction Mechanism and Key Substrate-Specific Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] A palladium(0) species initiates the cycle by inserting into the carbon-bromine bond of the pyridine, followed by a base-mediated transmetalation with the organoboron reagent and concluding with the reductive elimination of the final product, regenerating the Pd(0) catalyst.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br (Oxidative Addition Intermediate) Pd0->ArPdBr Ar-Br (Oxidative Addition) ArPdR Ar-Pd(II)L₂-R (Transmetalation Intermediate) ArPdBr->ArPdR R-B(OR)₂ Base (Transmetalation) ArPdR->Pd0 Product Ar-R ArPdR->Product (Reductive Elimination) Catalyst_Regen

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For a substrate like 2-Amino-5-bromo-3-(hydroxymethyl)pyridine, several factors can complicate this elegant cycle:

  • Catalyst Inhibition: The pyridine nitrogen and the exocyclic amino group are Lewis basic. Their lone pairs of electrons can coordinate strongly to the palladium catalyst, leading to the formation of stable, off-cycle complexes that inhibit catalytic turnover.[4][6] This "2-pyridyl problem" is a well-documented challenge in cross-coupling chemistry.[7][8]

  • Substrate Reactivity: As an electron-rich heteroaromatic halide, the oxidative addition step can be sluggish compared to electron-deficient systems.[4] This often necessitates more active catalyst systems or higher reaction temperatures.

  • Interfering Functional Groups: The labile protons of the amine (-NH₂) and alcohol (-OH) groups can, in principle, interfere with the reaction.[3] While many Suzuki protocols tolerate these groups without protection, the choice of base is critical. A strong base could deprotonate these groups, altering the electronic nature and solubility of the substrate.[9]

Experimental Protocol: A Validated Starting Point

This protocol provides a robust starting point for the coupling of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine with a generic arylboronic acid. Optimization may be required for particularly challenging coupling partners.

Materials & Reagents
  • 2-Amino-5-bromo-3-(hydroxymethyl)pyridine (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)

  • Solvent System: Anhydrous, degassed 1,4-Dioxane and degassed water (e.g., 4:1 v/v)

  • Inert Gas: High-purity Argon or Nitrogen

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Reagents for work-up and purification (e.g., Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Step-by-Step Methodology
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Amino-5-bromo-3-(hydroxymethyl)pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.5 equiv), and the palladium catalyst (0.05 equiv).

  • Establish Inert Atmosphere: Seal the flask with a septum or stopcock. Evacuate the flask under vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure all oxygen is removed.[10][11]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the starting pyridine.[10]

  • Reaction Execution: Immerse the flask in a preheated oil bath set to 85-100 °C. Stir the mixture vigorously for the duration of the reaction (typically 8-24 hours).

  • Monitoring Progress: Follow the consumption of the starting material using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase two more times with ethyl acetate.[12]

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[4] The basicity of the aminopyridine product may cause streaking; this can often be mitigated by adding 0.5-1% triethylamine to the eluent.

Workflow A 1. Add Solids to Schlenk Flask (Substrate, Boronic Acid, Base, Catalyst) B 2. Evacuate & Backfill (Repeat 3-5x with Argon/N₂) A->B C 3. Add Degassed Solvents (e.g., Dioxane/Water) B->C D 4. Heat and Stir (85-100 °C, 8-24 h) C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Cool & Work-up (Dilute, Wash, Extract) E->F Reaction Complete G 7. Isolate Crude Product (Dry & Concentrate) F->G H 8. Purify (Column Chromatography) G->H I Pure Product H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Reaction Parameter Summary

For successful coupling, the choice of reagents and conditions is paramount. The following table provides a summary of key parameters and recommended starting points for optimization.

ParameterRecommended RangeRationale & Key Considerations
Arylboronic Acid 1.1 - 1.5 equivalentsA slight excess is used to drive the reaction to completion and compensate for potential protodeboronation side reactions.[4][13]
Palladium Catalyst 1 - 5 mol%Higher loadings may be needed for less reactive substrates. Pd(PPh₃)₄ is a classic choice, while catalysts with bulky, electron-rich ligands (e.g., from Buchwald or Fu) can be more effective for challenging couplings.[2][14]
Base 2.0 - 3.0 equivalentsK₂CO₃ is a common choice. K₃PO₄ is a stronger base that can be effective for less reactive systems.[9][12] Cs₂CO₃ is also highly effective but more expensive.[15] The base is crucial for activating the boronic acid for transmetalation.[16][17]
Solvent System Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is typical. Water is often necessary to dissolve the inorganic base. All solvents must be thoroughly degassed to prevent catalyst oxidation.[10][11]
Temperature 80 - 120 °CHigher temperatures are often required to facilitate the oxidative addition of the bromopyridine.[10]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Catalyst deactivation by oxygen. 2. Catalyst inhibition by pyridine/amine coordination. 3. Insufficient temperature.1. Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere.[4] 2. Switch to a more robust catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) based catalyst.[4][14] 3. Increase the reaction temperature in increments (e.g., to 110 °C).
Protodeboronation 1. Boronic acid instability, especially with heteroarylboronic acids. 2. Presence of excess protic sources.1. Use a higher equivalent of the boronic acid (e.g., 1.5-2.0 eq). 2. Ensure the reaction starts promptly after adding all reagents. Consider using a boronate ester, which can be more stable.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.1. Improve degassing procedures for solvents and ensure a leak-proof inert atmosphere setup.[4]
Product Purification Issues 1. Product is streaking on the silica gel column due to the basic amine. 2. Co-elution with byproducts.1. Add a small amount (0.5-1%) of triethylamine or aqueous ammonia to the eluent system to suppress tailing. 2. For very polar compounds, consider reverse-phase chromatography or alternative methods like cation-exchange chromatography.[18]

References

  • Leadbeater, N. E., & McGowan, C. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link]

  • Sato, K., et al. (n.d.). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [https://pubs.acs.org/doi/10.1021/ja075 Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. Available at: [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • Scrivanti, A., & Beghetto, V. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules. Available at: [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available at: [Link]

  • Rasheed, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PLoS ONE. Available at: [Link]

  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Ball, L. T., & Lloyd-Jones, G. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (2025). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium... Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Lee, Y. C., et al. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. Available at: [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Available at: [Link]

  • Ball, L. T., & Lloyd-Jones, G. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. Available at: [Link]

  • Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]miyaura-cross-coupling-practical-guide/)

Sources

Application Notes and Protocols for 2-Amino-5-bromo-3-(hydroxymethyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the synthesis, reaction conditions, and characterization of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine and its hydrobromide salt. The protocols and insights are curated for professionals in organic synthesis and medicinal chemistry, emphasizing experimental rationale and best practices for reproducibility and safety.

Introduction: A Versatile Pyridine Building Block

2-Amino-5-bromo-3-(hydroxymethyl)pyridine is a key heterocyclic intermediate in the synthesis of a variety of pharmacologically active molecules. Its trifunctional nature, featuring an amino group, a bromine atom, and a hydroxymethyl group on a pyridine scaffold, allows for diverse chemical modifications. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the amino and hydroxymethyl groups offer sites for amidation, alkylation, and esterification. The hydrobromide salt of this compound is often preferred for its improved stability and handling characteristics, making it a valuable precursor in multi-step synthetic campaigns.

Synthesis of the Free Base: (2-amino-5-bromopyridin-3-yl)methanol

The synthesis of the free base, (2-amino-5-bromopyridin-3-yl)methanol, is typically achieved through the regioselective bromination of 2-amino-3-(hydroxymethyl)pyridine. The following protocol is based on established literature procedures and offers a reliable method for obtaining the target compound.

Reaction Scheme

Synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine start 2-Amino-3-(hydroxymethyl)pyridine reagents + Br2 (in Acetic Acid) product 2-Amino-5-bromo-3-(hydroxymethyl)pyridine reagents->product

Caption: Synthesis of the free base via bromination.

Experimental Protocol: Synthesis of (2-amino-5-bromopyridin-3-yl)methanol

Materials:

  • 2-Amino-3-(hydroxymethyl)pyridine

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Saturated Potassium Carbonate (K₂CO₃) solution

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Pentane

  • Round-bottom flask with a stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-amino-3-(hydroxymethyl)pyridine (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar. Cool the solution in an ice bath.

  • Bromination: Slowly add a solution of bromine (1.1 eq) in glacial acetic acid to the cooled pyridine solution via a dropping funnel over 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetic acid.

    • Carefully partition the residue between a saturated solution of potassium carbonate and ethyl acetate to neutralize the excess acid and extract the product.

    • Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Triturate the crude solid with pentane to remove non-polar impurities. Filter the resulting solid and dry under vacuum to obtain pure 2-Amino-5-bromo-3-(hydroxymethyl)pyridine as a solid.

Data Summary: Synthesis of the Free Base
ParameterValue
Starting Material 2-Amino-3-(hydroxymethyl)pyridine
Reagent Bromine in Acetic Acid
Stoichiometry 1:1.1 (Starting Material:Bromine)
Temperature 0-10 °C (addition), RT (reaction)
Reaction Time Overnight
Typical Yield 80-90%
Appearance Off-white to yellow solid

Preparation of the Hydrobromide Salt

The hydrobromide salt offers advantages in terms of stability and ease of handling. The following protocol describes a general and effective method for the conversion of the free base to its hydrobromide salt.

Reaction Scheme

Hydrobromide Salt Formation freebase 2-Amino-5-bromo-3- (hydroxymethyl)pyridine reagent + HBr (in a suitable solvent) salt 2-Amino-5-bromo-3- (hydroxymethyl)pyridine Hydrobromide reagent->salt

Caption: Conversion of the free base to its hydrobromide salt.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine Hydrobromide

Materials:

  • 2-Amino-5-bromo-3-(hydroxymethyl)pyridine (free base)

  • Hydrobromic acid (48% in water or HBr in acetic acid)

  • Anhydrous diethyl ether or isopropanol

  • Round-bottom flask with a stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the synthesized free base in a minimal amount of a suitable solvent such as isopropanol or a mixture of methanol and diethyl ether.

  • Acidification: Cool the solution in an ice bath and add a stoichiometric amount (1.0-1.1 equivalents) of hydrobromic acid dropwise with stirring. The use of HBr in a non-aqueous solvent like acetic acid or diethyl ether is often preferred to facilitate precipitation.

  • Precipitation and Isolation: The hydrobromide salt will typically precipitate out of the solution. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

  • Drying: Dry the salt under vacuum at a low temperature (e.g., 40-50 °C) to a constant weight.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.

Expected Analytical Data
AnalysisFree Base: (2-amino-5-bromopyridin-3-yl)methanolHydrobromide Salt
Appearance Off-white to yellow solidWhite to off-white crystalline solid
Melting Point ~137-141 °CExpected to be higher than the free base
¹H NMR Chemical shifts for aromatic protons, CH₂OH, and NH₂.Downfield shift of aromatic and CH₂OH protons due to protonation of the pyridine nitrogen. Broadening of the NH₂ and OH signals.
FT-IR Characteristic peaks for N-H, O-H, C-N, and C-Br stretching.Broad N-H stretching bands due to the ammonium salt formation.
Mass Spec (ESI+) [M+H]⁺ at m/z ~203/205 (bromine isotope pattern)[M+H]⁺ at m/z ~203/205 (same as free base)

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • Bromine: Highly corrosive and toxic. Handle with extreme care.

    • Hydrobromic Acid: Corrosive. Avoid inhalation of vapors and contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The protocols outlined in this document provide a reliable framework for the synthesis and handling of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine and its hydrobromide salt. Adherence to these procedures, coupled with careful monitoring and characterization, will ensure the consistent production of this valuable synthetic intermediate for applications in drug discovery and development.

References

  • General Procedures for Salt Formation.WO2012095691A1 - An improved process for producing aminopyridines. Google Patents.
  • Synthesis of 2-amino-5-bromopyridine. Organic Syntheses. Available at: [Link]

  • 2-Amino-5-bromo-3-(hydroxymethyl)pyridine. PubChem. Available at: [Link]

The Versatile Pyridine Synthon: Application and Protocols for 2-Amino-5-bromo-3-(hydroxymethyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Primacy of the Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of FDA-approved drugs and biologically active molecules.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an ideal core for interacting with diverse biological targets. The development of efficient and modular methods for the synthesis of highly substituted pyridines is, therefore, a critical endeavor in the pursuit of novel therapeutics.[2][3]

This technical guide focuses on 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide , a trifunctionalized building block offering a strategic combination of reactive sites for complex molecule synthesis. The presence of a nucleophilic amino group, a bromine atom amenable to a host of cross-coupling reactions, and a hydroxymethyl group for further functionalization or hydrogen bonding interactions makes this reagent a powerful tool for drug development professionals. Its significance is underscored by its role as a key intermediate in the synthesis of targeted cancer therapeutics, including kinase inhibitors. This guide provides in-depth application notes and detailed, field-proven protocols for leveraging this versatile building block in key synthetic transformations.

Physicochemical Properties and Handling

A summary of the key properties of the parent free base, 2-Amino-5-bromo-3-(hydroxymethyl)pyridine, is provided below. The hydrobromide salt enhances stability and improves handling characteristics.

PropertyValueSource
Molecular Formula C₆H₇BrN₂O[4][5]
Molecular Weight 203.04 g/mol [4][5]
CAS Number 335031-01-1[4][6]
Appearance Solid[5]
Storage 2-8°C, Inert atmosphere, Keep in dark place[4]

Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to prevent degradation.[4]

Core Application I: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and reliability.[7] For 2-Amino-5-bromo-3-(hydroxymethyl)pyridine, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or alkenyl substituents at the 5-position, a critical vector for modulating the pharmacological properties of the resulting molecule.

Causality Behind Experimental Choices

The protocol provided below is adapted from robust procedures developed for the structurally analogous 2-Amino-5-bromo-4-methylpyridine.[7] The choice of catalyst, base, and solvent system is critical for achieving high yields and minimizing side reactions, particularly given the multifunctional nature of the substrate.

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a highly effective and commercially available catalyst for the Suzuki-Miyaura coupling of bromopyridines.[7] It readily undergoes oxidative addition to the C-Br bond, initiating the catalytic cycle.

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong inorganic base that is effective in promoting the transmetalation step without causing degradation of sensitive functional groups.

  • Solvent System: A mixture of 1,4-dioxane and water is commonly employed. Dioxane solubilizes the organic components, while water is essential for the activation of the boronic acid and facilitates the transmetalation process.

  • Hydroxymethyl Group Consideration: The hydroxymethyl group at the C3 position is generally stable under these conditions. Its proximity to the pyridine nitrogen and amino group does not typically interfere with the catalytic cycle, and protection is often not required. However, for particularly sensitive downstream applications or if side reactions are observed, protection as a silyl ether (e.g., TBDMS) or benzyl ether can be considered.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification reagents 1. Combine Pyridine Building Block, Arylboronic Acid, and Base inert 2. Establish Inert Atmosphere (Ar/N₂) reagents->inert catalyst 3. Add Pd Catalyst and Solvents inert->catalyst heat 4. Heat and Stir (85-95 °C) catalyst->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor workup 6. Aqueous Work-up & Extraction monitor->workup purify 7. Column Chromatography workup->purify product 8. Isolate Pure Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 2-Amino-5-aryl-3-(hydroxymethyl)pyridine derivatives.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Potassium phosphate (K₃PO₄) (2.5 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

  • Schlenk flask or reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (2.5 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).[7]

  • Reaction: Stir the reaction mixture vigorously at 85-95 °C.

  • Monitoring: Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water, and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Amino-5-aryl-3-(hydroxymethyl)pyridine product.

Core Application II: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another indispensable tool in modern synthetic chemistry, providing a powerful method for the formation of carbon-nitrogen bonds.[1][3] This reaction allows for the coupling of the C5-bromo position of our pyridine building block with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles. This transformation is crucial for accessing a diverse chemical space in the development of new pharmaceutical candidates.

Causality Behind Experimental Choices

The protocol presented here is based on well-established conditions for the amination of related bromopyridines.[3] The selection of the ligand is particularly critical for achieving high reactivity and preventing catalyst deactivation.

  • Catalyst System: A combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a specialized phosphine ligand is typically used. Xantphos is a wide-bite-angle bisphosphine ligand that is highly effective for the amination of electron-rich and heteroaromatic halides, promoting the desired reductive elimination step and suppressing side reactions.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile. Cesium carbonate (Cs₂CO₃) is often the base of choice as its solubility and moderate reactivity profile are well-suited for this transformation. Sodium tert-butoxide (NaOtBu) is a stronger base that can be effective for less reactive amines.

  • Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are required to ensure the stability of the catalytic species and prevent quenching of the strong base.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br ArBr Ar-Br (Pyridine Building Block) ArBr->OA Amine R₂NH (Amine) LE Ligand Exchange & Deprotonation Amine->LE Base Base Base->LE Product Ar-NR₂ (Coupled Product) OA->LE R₂NH, Base RE Reductive Elimination LE->RE RE->Pd0 Product RE->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize 2-Amino-5-(amino)-3-(hydroxymethyl)pyridine derivatives.

Materials:

  • This compound (1.0 eq.)

  • Primary or secondary amine (1.2-1.5 eq.)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.4-2.0 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq.)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq.)

  • Anhydrous Toluene

  • Dry Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq.), the amine (1.2 eq.), cesium carbonate (2.0 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.) to a dry Schlenk tube.

  • Inert Atmosphere: Seal the tube, and if not in a glovebox, evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted aminopyridine derivative.

Core Application III: Synthesis of Imidazo[1,2-a]pyridine Scaffolds

The imidazo[1,2-a]pyridine core is another highly sought-after heterocyclic motif in medicinal chemistry, known for its wide range of biological activities. The 2-amino group of our building block serves as a perfect handle for the construction of this fused bicyclic system through condensation with α-halocarbonyl compounds.

Causality Behind Experimental Choices

The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines is a classic and robust transformation. The reaction proceeds via an initial Sₙ2 reaction, followed by an intramolecular cyclization and dehydration.

  • Reactant: Chloroacetaldehyde is a common and effective reagent for this transformation. It provides the two-carbon unit required to form the imidazole ring.

  • Base: A mild base such as sodium bicarbonate (NaHCO₃) is used to neutralize the HBr generated during the initial alkylation and to facilitate the subsequent cyclization.

  • Solvent: A protic solvent like ethanol is suitable for this reaction, effectively solvating the reactants and intermediates.

Detailed Experimental Protocol: Imidazo[1,2-a]pyridine Formation

Objective: To synthesize 6-bromo-3-(hydroxymethyl)imidazo[1,2-a]pyridine.

Materials:

  • This compound (1.0 eq.)

  • Chloroacetaldehyde (50% wt. solution in water) (1.2 eq.)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq.)

  • Ethanol

  • Round-bottom flask

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and sodium bicarbonate (2.0 eq.) in ethanol.

  • Reagent Addition: Add the chloroacetaldehyde solution dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting aminopyridine is consumed.

  • Work-up: Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the ethanol.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash column chromatography or recrystallization to yield the pure 6-bromo-3-(hydroxymethyl)imidazo[1,2-a]pyridine.

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex, biologically active molecules. Its trifunctional nature allows for sequential and selective functionalization, providing access to a broad chemical space. The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are particularly powerful tools for elaborating the pyridine core at the 5-position. Furthermore, the inherent reactivity of the 2-amino group enables the efficient construction of fused heterocyclic systems like imidazo[1,2-a]pyridines. The protocols detailed in this guide are robust, adaptable, and grounded in established chemical principles, providing researchers, scientists, and drug development professionals with a practical framework for utilizing this important synthetic intermediate.

References

  • A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Available at: [Link].

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link].

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link].

  • CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents.
  • 2-Amino-5-bromo-3-(hydroxymethyl)pyridine. Lead Sciences. Available at: [Link].

  • 2-Amino-5-bromo-3-(hydroxymethyl)pyridine [CAS: 335031-01-1]. Ivy Fine Chemicals. Available at: [Link].

Sources

Application Note & Protocol: A Scalable Synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-bromo-3-(hydroxymethyl)pyridine and its hydrobromide salt are pivotal intermediates in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2] Their functionalized pyridine core serves as a versatile scaffold for building blocks in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.[3] This document provides a detailed, scalable, and robust protocol for the synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine, followed by its conversion to the stable hydrobromide salt. The methodology is grounded in established chemical principles, emphasizing safety, efficiency, and reproducibility for large-scale production environments.

Scientific Rationale and Synthetic Strategy

The chosen synthetic route is an electrophilic aromatic substitution, a cornerstone of organic synthesis. The strategy hinges on the direct bromination of the commercially available starting material, 2-amino-3-(hydroxymethyl)pyridine.

  • Regioselectivity: The pyridine ring is inherently electron-deficient and generally resistant to electrophilic substitution compared to benzene. However, the presence of the strongly activating amino (-NH₂) group at the C2 position directs the incoming electrophile. The -NH₂ group is an ortho, para-director. The ortho position (C3) is already substituted, and the other ortho position (C1, the nitrogen) is deactivating. Therefore, bromination is overwhelmingly favored at the C5 position, which is para to the activating amino group.

  • Reagent Selection: Elemental bromine (Br₂) in acetic acid is the reagent system of choice.[1][4] This combination is cost-effective, highly effective, and well-documented for the bromination of activated aromatic systems. Acetic acid serves as a polar protic solvent that can solubilize the starting material and facilitate the ionization of the bromine molecule, generating the electrophilic species.

  • Isolation and Purification: The initial product of the reaction is the hydrobromide salt of the target molecule, which often precipitates from the reaction mixture. For purification, a standard acid-base workup is employed. The crude product is neutralized with a base (e.g., potassium carbonate) to yield the free base, which is then extracted into an organic solvent.[1] This process removes inorganic salts and polar impurities. The free base can be further purified by trituration or recrystallization.

  • Salt Formation: For improved stability, handling, and solubility in subsequent reactions, the purified free base is converted to its hydrobromide salt. This is achieved by treating a solution of the base with hydrobromic acid, leading to the precipitation of the clean, crystalline salt.

Visualized Synthetic Workflow

The overall process, from starting materials to the final, purified product, is outlined below.

G cluster_0 Part A: Free Base Synthesis cluster_1 Part B: Hydrobromide Salt Formation SM 2-Amino-3-(hydroxymethyl)pyridine in Acetic Acid Reaction Bromination (Br₂ addition at RT) SM->Reaction 1. Reagents Stir Overnight Stirring Reaction->Stir 2. Reaction Time Concentrate Solvent Removal (Rotary Evaporation) Stir->Concentrate 3. Isolation Workup Aqueous Workup (K₂CO₃ / Ethyl Acetate) Concentrate->Workup 4. Neutralization Extract Phase Separation & Organic Extraction Workup->Extract Purify Drying, Filtration & Trituration Extract->Purify 5. Purification FreeBase Pure Free Base: 2-Amino-5-bromo-3-(hydroxymethyl)pyridine Purify->FreeBase Dissolve Dissolve Free Base (e.g., Isopropanol) FreeBase->Dissolve Proceed to Salt Formation Salt Add HBr Solution Dissolve->Salt 6. Salt Formation Precipitate Precipitation & Isolation Salt->Precipitate 7. Crystallization FinalProduct Final Product: 2-Amino-5-bromo-3-(hydroxymethyl)pyridine HBr Precipitate->FinalProduct 8. Filtration & Drying

Caption: Overall workflow for the synthesis of the target hydrobromide salt.

Detailed Experimental Protocol

Safety Precautions: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.[5] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.

  • Bromine (Br₂): Highly corrosive, toxic upon inhalation, and causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • Acetic Acid (CH₃COOH): Corrosive and causes skin and eye irritation.

  • Pyridine Derivatives: May be harmful if swallowed or inhaled and can cause skin, eye, and respiratory irritation.[6][7]

Part A: Synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine (Free Base)

This protocol is based on a literature procedure with a reported yield of 84%.[1]

Materials and Equipment:

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 100g scale)MolesNotes
2-Amino-3-(hydroxymethyl)pyridine124.14100.0 g0.805Starting Material
Bromine (Br₂)159.8143.0 mL (136.0 g)0.8511.06 eq.
Acetic Acid60.051.8 L-Solvent
Saturated Potassium Carbonate (K₂CO₃)-~1.5 L-For neutralization (prepare in advance)
Ethyl Acetate (EtOAc)88.11~2.0 L-Extraction Solvent
Saturated Sodium Chloride (Brine)-~1.0 L-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-Drying Agent
Pentane72.15~500 mL-For trituration

Procedure:

  • Reaction Setup: In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer, add 2-amino-3-(hydroxymethyl)pyridine (100.0 g, 0.805 mol).

  • Dissolution: Add acetic acid (1.8 L) to the flask and stir until the starting material is fully dissolved. The solution may be gently warmed if needed and then cooled back to room temperature (20-25 °C).

  • Bromine Addition: Slowly add bromine (43.0 mL, 0.851 mol) dropwise via the dropping funnel over a period of at least 1-2 hours.[1]

    • Causality: The reaction is exothermic. A slow, controlled addition is critical on a large scale to maintain the temperature at room temperature and prevent the formation of over-brominated byproducts.

  • Reaction: After the addition is complete, stir the reaction mixture vigorously at room temperature overnight (16-18 hours) to ensure the reaction goes to completion.[1]

  • Solvent Removal: Concentrate the reaction mixture to dryness using a rotary evaporator.

  • Workup and Neutralization: Carefully partition the resulting residue between a saturated solution of potassium carbonate (~1.5 L) and ethyl acetate (1.0 L).[1]

    • Caution: Neutralization of the acidic residue with carbonate will generate CO₂ gas. Perform this step slowly in a large vessel to avoid excessive foaming and pressure buildup.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (500 mL each time).[1]

  • Washing and Drying: Combine all organic phases and wash with a saturated solution of sodium chloride (brine, 1.0 L). Dry the organic layer over anhydrous sodium sulfate, then filter.[1]

  • Final Concentration: Concentrate the filtered organic solution to dryness under reduced pressure.

  • Purification: Add pentane (~500 mL) to the solid residue and stir vigorously (trituration). This process washes away non-polar impurities, leaving the more polar product as a solid. Filter the solid, wash with a small amount of fresh pentane, and dry under vacuum to yield the title product as a yellow solid.[1]

Part B: Formation of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine Hydrobromide

Procedure:

  • Dissolution: Dissolve the purified free base (e.g., 100 g) in a minimal amount of a suitable solvent like isopropanol or ethanol (approx. 500-800 mL) with gentle warming.

  • Acidification: Cool the solution in an ice bath. Slowly add a 48% aqueous solution of hydrobromic acid (HBr) or a solution of HBr in acetic acid dropwise with stirring until the pH of the solution is acidic (pH 1-2, check with pH paper).

  • Precipitation: The hydrobromide salt will precipitate out of the solution. Continue stirring in the ice bath for an additional 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold isopropanol, followed by a wash with diethyl ether or pentane to facilitate drying. Dry the final product in a vacuum oven at 40-50 °C to a constant weight.

Data Summary and Expected Results

ParameterValueRationale / Notes
Starting Material 2-Amino-3-(hydroxymethyl)pyridineCommercially available precursor.
Brominating Agent Elemental Bromine (Br₂)Cost-effective and efficient for electrophilic aromatic substitution.[1]
Stoichiometry (Br₂) 1.05 - 1.10 equivalentsA slight excess ensures complete consumption of the starting material.
Solvent Acetic AcidSolubilizes reactants and facilitates the reaction.[1]
Reaction Temperature 20-25 °C (Room Temperature)Provides a controlled reaction rate without significant byproduct formation.
Reaction Time 16-18 hours (Overnight)Ensures the reaction proceeds to completion.[1]
Typical Yield (Free Base) 80-90%Based on literature precedents.[1]
Final Product Form Hydrobromide SaltEnhances stability and handling properties.
Purity Analysis HPLC, ¹H NMR, ¹³C NMRStandard methods for confirming product identity and purity.

Reaction Mechanism Visualization

Caption: Reaction scheme for the synthesis of the free base product.

References

  • 2,3-diaminopyridine , Organic Syntheses Procedure. [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine , International Journal of Scientific & Engineering Research. [Link]

  • 2-amino-5-bromo Pyridine Exporter, Supplier from Thane , Sanchemy. [Link]

Sources

Application Notes and Protocols for Handling and Weighing 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide is a heterocyclic organic compound that serves as a critical building block in medicinal chemistry and drug development. Its pyridine core, substituted with amino, bromo, and hydroxymethyl groups, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The hydrobromide salt form is often utilized to improve the stability and handling characteristics of the parent compound.

Given its intended use in pharmaceutical research, the precise and accurate handling of this reagent is paramount. This guide provides a comprehensive framework for its management in a laboratory setting, with a focus on mitigating risks associated with its chemical nature and ensuring the integrity of experimental outcomes.

Physicochemical and Hazard Profile

A thorough understanding of the compound's properties is the foundation of its safe handling. The following table summarizes key data for this compound. It is important to note that while specific experimental data for the hydrobromide salt is limited, the hazard profile is inferred from data on the free base and structurally similar pyridine derivatives.

PropertyValue / InformationSource / Rationale
Chemical Name This compoundIUPAC Nomenclature
Molecular Formula C₆H₈Br₂N₂ODerived from the free base C₆H₇BrN₂O and HBr
Molecular Weight ~284.0 g/mol Calculated (Free Base MW ≈ 203.04 g/mol + HBr MW ≈ 80.91 g/mol )
Appearance Expected to be a solid, potentially crystalline. Color may range from white to off-white or light brown.General appearance of similar pyridine salts.
Hygroscopicity Strongly suspected to be hygroscopic. Pyridine hydrobromide is known to be strongly hygroscopic. This is a critical handling consideration.
Hazard Summary Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Based on GHS classifications for analogous compounds like 2-amino-5-bromopyridine and 2-amino-5-bromo-3-hydroxypyridine.[1][2]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]Standard practice for hygroscopic and hazardous chemicals.

Core Directive: Safety and Handling Protocol

The handling of this compound demands a stringent adherence to safety protocols due to its potential hazards and hygroscopic nature. The following workflow is designed to minimize exposure and preserve the integrity of the compound.

Engineering Controls and Personal Protective Equipment (PPE)

Causality: The primary routes of exposure to pyridine derivatives are inhalation, skin contact, and ingestion.[1] Engineering controls and PPE create essential barriers to mitigate these risks.

  • Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Eye and Face Protection: Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles during procedures with a high risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Latex gloves are not suitable.[1] Gloves should be inspected for damage before each use and changed frequently, especially if contamination is suspected.

  • Body Protection: A flame-retardant lab coat, fully buttoned, is required. For larger quantities, a chemical-resistant apron is recommended.

Workflow for Safe Handling and Weighing

The following diagram illustrates the critical steps for safely handling and weighing this hygroscopic and hazardous compound.

G cluster_prep Preparation cluster_weighing Weighing Protocol (Inert Atmosphere Recommended) cluster_post Post-Weighing prep_area Designate and Prepare Fume Hood Workspace don_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) gather_tools Gather All Necessary Tools (Spatulas, Weigh Paper, Vials) acclimate Allow Compound to Equilibrate to Room Temperature in Desiccator gather_tools->acclimate Critical Step: Minimize atmospheric exposure tare Tare Weighing Vessel on Analytical Balance acclimate->tare Hygroscopicity Management weigh Quickly and Efficiently Weigh the Compound tare->weigh seal Immediately Seal the Stock Container weigh->seal Prevent Moisture Uptake dissolve Proceed Immediately to Dissolution or Reaction Setup seal->dissolve clean Clean All Tools and Surfaces Thoroughly dissolve->clean dispose Dispose of Contaminated Waste in Designated Hazardous Waste Container clean->dispose

Safe Handling and Weighing Workflow

Experimental Protocol: Weighing and Solution Preparation

This protocol provides a step-by-step methodology for accurately weighing this compound and preparing a stock solution. The causality behind each step is explained to ensure a deep understanding of the process.

Materials and Equipment
  • This compound

  • Analytical balance (0.1 mg readability or better)

  • Chemical fume hood

  • Desiccator

  • Anti-static weigh paper or weighing boat

  • Spatula

  • Volumetric flask (Class A)

  • Appropriate solvent (e.g., Dimethyl sulfoxide (DMSO), Methanol)

  • Pipettes and pipette tips

  • Vortex mixer or magnetic stirrer

Step-by-Step Weighing Procedure
  • Preparation:

    • Ensure the analytical balance is level and calibrated.

    • Place all necessary equipment inside the chemical fume hood.

    • Rationale: Confining all operations to the fume hood contains any airborne particles.

  • Equilibration:

    • If the compound has been stored in a refrigerator or freezer, place the sealed container in a desiccator and allow it to warm to room temperature before opening.

    • Rationale: This crucial step prevents atmospheric moisture from condensing on the cold solid, which would introduce significant error in weighing and promote degradation.

  • Weighing by Difference (Recommended for Hygroscopic Compounds):

    • Place the sealed stock bottle of the compound on the analytical balance and record the initial mass.

    • Remove the desired amount of solid from the stock bottle using a clean spatula and transfer it to a tared receiving vessel (e.g., a vial or flask for solution preparation).

    • Immediately and securely reseal the stock bottle.

    • Place the stock bottle back on the balance and record the final mass.

    • The difference between the initial and final mass is the exact amount of compound transferred.

    • Rationale: This method minimizes the exposure of the bulk material to the atmosphere and provides a more accurate measurement for hygroscopic substances.

  • Direct Weighing (Alternative Method):

    • Place a weighing boat on the analytical balance and tare.

    • Quickly transfer the desired amount of the compound to the weighing boat. Work efficiently to minimize the time the compound is exposed to air.

    • Record the mass.

    • Rationale: While faster, this method is more susceptible to errors from moisture absorption. It is suitable for less sensitive applications or when working in a very low-humidity environment (e.g., a glove box).

Step-by-Step Solution Preparation
  • Solvent Addition:

    • Immediately after weighing, add the compound to the volumetric flask.

    • Add approximately half of the final desired volume of the chosen solvent to the flask.

    • Rationale: Prompt dissolution minimizes the opportunity for the weighed solid to absorb atmospheric moisture.

  • Dissolution:

    • Gently swirl the flask or use a vortex mixer or magnetic stirrer to fully dissolve the compound. Sonication may be used if necessary, but monitor for any temperature increase.

    • Rationale: Ensuring complete dissolution is critical for achieving a homogenous and accurately concentrated solution.

  • Final Volume Adjustment:

    • Once the solid is completely dissolved, carefully add the solvent to the calibration mark of the volumetric flask. Use a pipette for the final additions to ensure accuracy.

    • Stopper the flask and invert it several times (15-20 inversions) to ensure the solution is thoroughly mixed.

    • Rationale: Proper mixing is essential for a homogenous solution.

  • Storage:

    • If not for immediate use, transfer the solution to a tightly sealed, clearly labeled container.

    • Store as appropriate for the stability of the compound in the chosen solvent, potentially protected from light and at a reduced temperature.

    • Rationale: Proper storage preserves the integrity of the prepared solution for future experiments.

Conclusion

The successful use of this compound in research and development is contingent upon meticulous handling and weighing practices. By understanding its hazardous and hygroscopic nature and adhering to the detailed protocols outlined in this guide, researchers can ensure personnel safety, maintain the integrity of the compound, and achieve reliable and reproducible experimental results.

References

  • Sanchemy FPN. 2-amino-5-bromo Pyridine Exporter, Supplier from Thane.[Link]

  • PubChem. 2-Amino-5-bromo-3-hydroxypyridine.[Link]

  • Lead Sciences. 2-Amino-5-bromo-3-(hydroxymethyl)pyridine.[Link]

Sources

Application Notes and Protocols for Reactions with 2-Amino-5-bromo-3-(hydroxymethyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of a Versatile Pyridine Building Block

2-Amino-5-bromo-3-(hydroxymethyl)pyridine is a trifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its strategic arrangement of an amino group, a bromine atom, and a hydroxymethyl group offers multiple points for diversification, making it a valuable scaffold for the synthesis of complex molecular architectures. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, the amino group can be readily acylated or alkylated, and the hydroxymethyl group provides a handle for etherification or oxidation. This document provides a detailed guide to the compatible solvents and reaction protocols for key transformations involving the hydrobromide salt of this versatile building block. The hydrobromide form enhances stability and ease of handling but requires careful consideration of reaction conditions, particularly the choice of base and solvent for effective in-situ neutralization and subsequent reaction.

I. Physicochemical Properties and Solubility Profile

Table 1: Solvent Compatibility and Application Guide for 2-Amino-5-bromo-3-(hydroxymethyl)pyridine Hydrobromide Reactions

Solvent ClassSolvent ExamplesSolubility of HBr SaltTypical ApplicationsScientific Rationale & Expert Insights
Polar Aprotic DMF, DMSO, Acetonitrile (MeCN)Moderate to GoodSuzuki-Miyaura Coupling, N-AcylationThese solvents can dissolve the hydrobromide salt to a reasonable extent and are excellent for many cross-coupling and acylation reactions. Their high boiling points are advantageous for reactions requiring elevated temperatures. However, their basicity should be considered, as they can influence the reactivity of the palladium catalyst.
Ethers 1,4-Dioxane, Tetrahydrofuran (THF)Poor to ModerateSuzuki-Miyaura CouplingOften used in combination with water for Suzuki reactions. The hydrobromide salt has limited solubility in these solvents alone, but the addition of an aqueous base facilitates both neutralization and dissolution of the resulting free base. Anhydrous conditions are often preferred to minimize side reactions.
Alcohols Ethanol (EtOH), Isopropanol (IPA)GoodO-Alkylation, N-AcylationThe protic nature of alcohols can readily dissolve the hydrobromide salt. They can participate in O-alkylation reactions as the solvent and reagent. For other reactions, their nucleophilicity and potential to interfere with catalysts must be considered.
Aromatic Toluene, XylenePoorSuzuki-Miyaura CouplingGenerally poor solvents for the hydrobromide salt. They are typically used in biphasic systems with water for Suzuki couplings, where the free base of the pyridine is soluble in the organic phase.
Chlorinated Dichloromethane (DCM), ChloroformPoorN-AcylationWhile the salt is poorly soluble, these solvents are excellent for N-acylation of the free base due to their inertness. A pre-neutralization and extraction step is often required.
Aqueous Systems WaterGoodSuzuki-Miyaura Coupling, O-AlkylationThe hydrobromide salt is highly soluble in water. Aqueous conditions are often employed in "green" Suzuki protocols and can be used for O-alkylation with phase-transfer catalysts.[1]

II. Key Synthetic Transformations and Detailed Protocols

The multifunctional nature of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine allows for a variety of synthetic modifications. The following sections provide detailed protocols for three key reaction types: Suzuki-Miyaura cross-coupling, N-acylation, and O-alkylation.

A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds by coupling the bromopyridine with a boronic acid derivative.[2][3][4] A key consideration when starting with the hydrobromide salt is the need for a base to both neutralize the salt and facilitate the catalytic cycle. The amino group on the pyridine ring can potentially coordinate to the palladium catalyst, a phenomenon known as the "2-pyridyl problem," which can inhibit the reaction. The use of bulky, electron-rich phosphine ligands can mitigate this issue.[5]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 2-Amino-5-bromo-3-(hydroxymethyl)pyridine HBr F Inert Atmosphere (Ar/N2) A->F B Arylboronic Acid B->F C Base (e.g., K3PO4) C->F D Pd Catalyst & Ligand D->F E Solvent (e.g., Dioxane/Water) E->F G Heating (80-100 °C) F->G H Quench & Extract G->H I Column Chromatography H->I J Product I->J

Suzuki-Miyaura Coupling Workflow

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is adapted from a procedure for a structurally similar substrate, 2-Amino-5-bromo-4-methylpyridine.[6]

  • Materials:

    • This compound (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Potassium phosphate (K₃PO₄) (3.0 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • 1,4-Dioxane, anhydrous

    • Water, degassed

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Under the inert atmosphere, add the palladium catalyst.

    • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).

    • Stir the reaction mixture at 90-100 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-phenyl-3-(hydroxymethyl)pyridine.

  • Scientific Rationale: The use of at least 2 equivalents of a moderate base like K₃PO₄ is crucial: one equivalent to neutralize the hydrobromide salt to the free base in situ, and the subsequent equivalents to facilitate the transmetalation step of the Suzuki catalytic cycle.[3] The dioxane/water solvent system is a common and effective choice for Suzuki couplings, allowing for the dissolution of both the organic and inorganic reagents.[6]

B. N-Acylation of the Amino Group

The amino group of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine can be readily acylated using standard conditions. Given the presence of a hydroxyl group, chemoselectivity is a consideration. However, the amino group is generally more nucleophilic than the primary alcohol, allowing for selective N-acylation under appropriate conditions. Pyridine is often used as both a solvent and a base for this transformation.[7]

Acylation_Decision Start Start: 2-Amino-5-bromo-3-(hydroxymethyl)pyridine HBr Neutralize Neutralize with Base (e.g., NaHCO3) & Extract Start->Neutralize FreeBase Free Base in Aprotic Solvent (e.g., DCM) Neutralize->FreeBase AcylatingAgent Add Acylating Agent (e.g., Acetic Anhydride) FreeBase->AcylatingAgent Reaction Stir at Room Temperature AcylatingAgent->Reaction Workup Aqueous Workup Reaction->Workup Product N-Acylated Product Workup->Product

N-Acylation Decision Workflow

Protocol 2: N-Acetylation with Acetic Anhydride

  • Materials:

    • This compound (1.0 eq)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

    • Acetic anhydride (1.2 eq)

    • Pyridine (catalytic amount, or as solvent)

  • Procedure:

    • Dissolve the this compound in water and basify to pH > 8 with saturated NaHCO₃ solution.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the free base.

    • Dissolve the free base in anhydrous DCM. Add a catalytic amount of pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer, wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield N-(5-bromo-3-(hydroxymethyl)pyridin-2-yl)acetamide.

  • Scientific Rationale: A pre-neutralization step is recommended to avoid side reactions of the acylating agent with the hydrobromide. The higher nucleophilicity of the amino group compared to the hydroxymethyl group allows for selective N-acylation at room temperature. Pyridine acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate that accelerates the acylation process.[7]

C. O-Alkylation of the Hydroxymethyl Group

The hydroxymethyl group can be alkylated under basic conditions. A strong base is required to deprotonate the alcohol, forming an alkoxide that then acts as a nucleophile. The choice of solvent is critical to ensure the solubility of the substrate and reagents. Polar aprotic solvents like DMF or DMSO are generally suitable.

Protocol 3: O-Methylation with Methyl Iodide

  • Materials:

    • This compound (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (2.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Methyl iodide (1.5 eq)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the this compound.

    • Add anhydrous DMF and cool the suspension to 0 °C.

    • Carefully add sodium hydride portion-wise. The evolution of hydrogen gas will be observed. Caution: NaH is highly reactive and flammable.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to yield 2-amino-5-bromo-3-(methoxymethyl)pyridine.

  • Scientific Rationale: A strong, non-nucleophilic base like sodium hydride is required to deprotonate both the pyridinium salt and the hydroxyl group to form the more nucleophilic alkoxide. Two equivalents are used to ensure complete deprotonation of both acidic protons. DMF is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the resulting sodium alkoxide. The amino group is less reactive towards alkylation under these conditions compared to the alkoxide.

III. Considerations for Protecting Groups

For more complex synthetic sequences, the protection of the amino and/or hydroxymethyl groups may be necessary to avoid undesired side reactions. The choice of protecting group should be guided by its stability to the planned reaction conditions and the ease of its subsequent removal.

Table 2: Common Protecting Groups for Amino and Hydroxyl Functions

Functional GroupProtecting GroupAbbreviationIntroduction ReagentRemoval ConditionsOrthogonality
Amino tert-ButoxycarbonylBoc(Boc)₂O, baseStrong acid (e.g., TFA)Stable to base and hydrogenolysis
Amino BenzyloxycarbonylCbz (or Z)Cbz-Cl, baseCatalytic hydrogenolysis (H₂, Pd/C)Stable to mild acid and base
Hydroxyl tert-ButyldimethylsilylTBDMSTBDMS-Cl, imidazoleFluoride source (e.g., TBAF)Stable to a wide range of conditions except acidic and fluoride
Hydroxyl BenzylBnBnBr, NaHCatalytic hydrogenolysis (H₂, Pd/C)Stable to acid, base, and many redox conditions

The selection of an appropriate protecting group strategy is crucial for the successful synthesis of complex molecules derived from 2-Amino-5-bromo-3-(hydroxymethyl)pyridine.

IV. Conclusion

This compound is a valuable and versatile building block in organic synthesis. Understanding its solubility and reactivity, particularly the implications of its hydrobromide salt form, is key to its successful application. By employing appropriate bases for in-situ neutralization and carefully selecting solvents and reaction conditions, a wide array of derivatives can be synthesized through Suzuki-Miyaura coupling, N-acylation, and O-alkylation. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the full synthetic potential of this important intermediate.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Odabaşoğlu, M., Büyükgüngör, O., & Jones, P. G. (2009). 2-Amino-3-(hydroxymethyl)pyridinium 2-benzoylbenzoate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o14-o15.
  • Kancharla, P. K., & Ch, V. R. (2012). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Green and Sustainable Chemistry, 2(4), 123-128.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Suzuki, A. (1982). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Pure and Applied Chemistry, 54(9), 1749-1758.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • BenchChem. (2025). Beyond Pyruvonitrile: A Comparative Guide to Acylation Reagents for Researchers. BenchChem.
  • Hofle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583.
  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions encountered during the purification of this important pharmaceutical intermediate.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.

Issue 1: The Purified Product is an Oil and Fails to Crystallize

Question: My final product after purification is a viscous oil and will not solidify. What could be the cause, and how can I induce crystallization?

Answer: The failure of this compound to crystallize is a common issue that can stem from several factors, primarily the presence of residual impurities or the selection of an inappropriate solvent system. The inherent properties of the molecule may also contribute to the formation of an amorphous solid or oil.[1]

Troubleshooting Steps:

  • Verify Purity: The first and most critical step is to ensure the highest possible purity of the compound before attempting crystallization.[1] Even trace amounts of impurities can act as "crystallization inhibitors." It is recommended to analyze the purity of the oily product using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

  • Solvent Screening: A systematic screening of various solvents and solvent mixtures is crucial.[1] Since pyridine derivatives are generally polar, polar solvents are often a good starting point.[4] However, a combination of a solvent in which the compound is soluble and a co-solvent in which it is poorly soluble is often effective for recrystallization.

  • Induce Nucleation: If the solution is supersaturated, meaning the compound is dissolved beyond its typical solubility limit, crystallization may not initiate spontaneously.[4] To induce nucleation, you can:

    • Scratch the inner surface of the flask with a glass rod at the meniscus of the solution. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[1]

    • "Seed" the solution by adding a few pure crystals of this compound, if available.[4]

  • Concentrate the Solution: Using an excessive amount of solvent is a frequent reason for crystallization failure.[4] If nucleation techniques are unsuccessful, carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[4]

Issue 2: Peak Tailing During Column Chromatography

Question: I am observing significant peak tailing during the purification of my compound using silica gel column chromatography. Why is this happening, and how can I improve the peak shape?

Answer: Peak tailing is a prevalent issue when purifying basic compounds like pyridine derivatives on silica gel.[5] The primary cause is the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups present on the surface of the silica gel.[5] This interaction leads to a non-ideal elution profile, resulting in tailed peaks.

Mitigation Strategies:

  • Neutralize the Silica Gel: Before packing the column, you can neutralize the silica gel by preparing a slurry in a solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%). This will "cap" the acidic silanol sites and minimize the strong interactions with your basic compound.

  • Optimize the Mobile Phase:

    • Add a Basic Modifier: Incorporating a small amount of a basic modifier like triethylamine or pyridine into your eluent can significantly improve peak shape by competing with your compound for binding to the acidic sites on the silica gel.

    • Adjust Polarity: Systematically screen different solvent systems to find the optimal polarity for good separation. A common approach for pyridine derivatives is a gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate).[6]

  • Consider an Alternative Stationary Phase: If peak tailing persists, consider using a different stationary phase that is less acidic, such as alumina (basic or neutral) or a polymer-based column.[5]

Issue 3: Low Recovery of the Purified Compound

Question: After purification, my yield of this compound is significantly lower than expected. What are the potential causes of this low recovery?

Answer: Low recovery can be attributed to several factors, including compound degradation, irreversible adsorption onto the stationary phase, or physical loss during the purification process.

Troubleshooting Steps:

  • Assess Compound Stability: Pyridine derivatives can be sensitive to acidic conditions.[1] If you are using standard silica gel, your compound might be degrading on the column. To check for this, you can perform a simple 2D TLC analysis.[5]

  • Minimize Irreversible Adsorption: As mentioned previously, the strong interaction with silica gel can sometimes lead to irreversible binding of the compound. Using a neutralized silica gel or a different stationary phase can help mitigate this.

  • Optimize Work-up Procedures:

    • pH Adjustment: During aqueous extractions, carefully control the pH. The solubility of your compound in the aqueous and organic phases can be highly dependent on the pH, which can be leveraged to improve separation from impurities.[1]

    • Gentle Solvent Removal: When evaporating solvents using a rotary evaporator, use moderate temperatures to avoid thermal decomposition of your compound.[1]

  • Ensure Complete Elution: Make sure you are eluting the column with a sufficiently polar solvent system to completely wash your compound off the column. Monitor the elution process using TLC to ensure all the product has been collected.

II. Frequently Asked Questions (FAQs)

General Properties and Handling

Q1: What are the key structural features of this compound that influence its purification?

A1: The key functional groups that dictate the purification strategy are:

  • The basic pyridine nitrogen: This makes the molecule susceptible to strong interactions with acidic stationary phases like silica gel.[5]

  • The amino group: This also contributes to the basicity of the molecule.

  • The hydroxyl group: This polar group increases the compound's polarity and its ability to form hydrogen bonds.

  • The bromo substituent: This adds to the overall molecular weight and can influence crystal packing. The hydrobromide salt form means the compound is ionic and generally has higher water solubility and melting point compared to the free base.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere.[7] Recommended storage temperatures are typically between 2-8°C.[7][8]

Purification Methodologies

Q3: What are the most common methods for purifying this compound?

A3: The two most prevalent purification techniques for this compound and similar pyridine derivatives are:

  • Recrystallization: This is often the preferred method for obtaining highly pure crystalline material, provided a suitable solvent system can be identified.[4]

  • Column Chromatography: This is a versatile technique for separating the target compound from impurities with different polarities.[6] Silica gel is the most common stationary phase, though others like alumina can also be used.[5]

Q4: How do I choose between recrystallization and column chromatography?

A4: The choice of purification method depends on the nature and quantity of the impurities present in your crude material.

  • Recrystallization is ideal when you have a relatively pure crude product (e.g., >90%) and the impurities have different solubility profiles from your target compound.

  • Column chromatography is more suitable for complex mixtures with multiple components or when impurities have similar solubility to your product.[9]

Below is a decision-making workflow to help guide your choice:

purification_decision start Crude 2-Amino-5-bromo-3- (hydroxymethyl)pyridine HBr purity_check Assess Purity (TLC/HPLC/NMR) start->purity_check is_high_purity Purity > 90%? purity_check->is_high_purity recrystallization Attempt Recrystallization is_high_purity->recrystallization Yes chromatography Perform Column Chromatography is_high_purity->chromatography No success Pure Crystalline Product recrystallization->success Success failure Crystallization Fails or Purity is Insufficient recrystallization->failure chromatography->success failure->chromatography Proceed to

Caption: Decision workflow for selecting a purification method.

Analytical Characterization

Q5: What analytical techniques are recommended to confirm the purity of the final product?

A5: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of pharmaceutical intermediates and for quantifying any impurities.[3] A reversed-phase C18 column is typically used for this type of compound.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to confirm the identity of the compound and detect the presence of impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[2]

III. Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent system should be determined through small-scale trials.

  • Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, water, ethyl acetate, and mixtures thereof) at room temperature and upon heating. An ideal single solvent for recrystallization will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent).

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent or "good" solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Single Solvent: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.

    • Two Solvents: Slowly add the "bad" solvent to the hot solution of the "good" solvent until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Protocol 2: Column Chromatography of this compound

This protocol is a general procedure for purification using silica gel chromatography.[6]

  • TLC Analysis: Before running the column, determine an appropriate mobile phase composition by running Thin Layer Chromatography (TLC) on the crude material. Test various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A good solvent system will give your target compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack evenly, draining the excess solvent but not letting the silica bed run dry.

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel and then evaporating the solvent. Carefully add this dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity mobile phase.

    • If using a gradient, gradually increase the proportion of the more polar solvent.

    • Collect the eluate in a series of fractions (e.g., in test tubes).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

IV. Data Summary

Table 1: Solubility Data for Pyridine Derivatives (General Guidance)

SolventPolarityGeneral Solubility of Pyridine Derivatives
WaterHighOften soluble, especially salts
Methanol / EthanolHighGenerally soluble
DichloromethaneMediumOften soluble
Ethyl AcetateMediumVariable solubility
Hexanes / Petroleum EtherLowGenerally insoluble

This table provides general guidance. Experimental verification of solubility for this compound is essential.

V. References

  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem Technical Support Center.

  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. BenchChem.

  • BenchChem. (2025). Technical Support Center: Purification of Pyridin-4-ol Derivatives. BenchChem.

  • BenchChem. (2025). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization. BenchChem.

  • BenchChem. (2025). Application Note and Protocol: Purification of 2-Amino-5-bromo-4-methylpyridine by Column Chromatography. BenchChem.

  • Google Patents. (1977). Process for the production of 2-amino-3-hydroxypyridine derivatives. US4033975A.

  • Lead Sciences. (n.d.). 2-Amino-5-bromo-3-(hydroxymethyl)pyridine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 2-BOC-amido-3-hydroxy-5-bromopyridine. CN103012494A.

  • Pharmaffiliates. (n.d.). 2-Amino-5-bromo-3-pyridinemethanol. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. BenchChem.

  • BenchChem. (2025). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods. BenchChem.

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Technical Support Center: Synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important pharmaceutical intermediate. Drawing upon established synthetic protocols and field-proven insights, this document provides a detailed, question-and-answer-based approach to identifying and mitigating the formation of common side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I've performed the bromination of 2-amino-3-(hydroxymethyl)pyridine and my final product shows significant impurities by TLC and NMR. What are the most likely side products?

Answer: Based on the electrophilic aromatic substitution mechanism governing the bromination of activated pyridine rings, the most prevalent side product is the result of over-bromination. The primary impurity you are likely observing is 2-amino-3,5-dibromopyridine .

The starting material, 2-amino-3-(hydroxymethyl)pyridine, possesses two activating groups (the amino and hydroxymethyl groups), which strongly direct electrophilic substitution to the C5 position. However, the resulting monobrominated product is still activated enough to undergo a second bromination at the C3 position, leading to the dibrominated impurity.[1][2]

A less common, but possible, side product could be an isomeric monobrominated species, though the electronic and steric factors strongly favor bromination at the C5 position.

Additionally, depending on the brominating agent and reaction conditions, oxidation of the hydroxymethyl group to an aldehyde (2-amino-5-bromo-3-formylpyridine ) or a carboxylic acid (2-amino-5-bromonicotinic acid ) is a potential, albeit less frequently reported, side reaction.[3]

Question 2: How can I confirm the presence of 2-amino-3,5-dibromopyridine in my product mixture?

Answer: Several analytical techniques can be employed to confirm the presence of the dibrominated impurity:

  • Thin-Layer Chromatography (TLC): The dibrominated compound is typically less polar than the desired product. On a silica gel plate, it will exhibit a higher Rf value. You can often visualize a distinct secondary spot under UV light.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most telling sign will be the disappearance of the proton signal corresponding to the C3 position in the desired product and the appearance of a new set of aromatic signals consistent with a 3,5-disubstituted pyridine ring.

    • ¹³C NMR: The carbon spectrum will show a corresponding decrease in the number of protonated aromatic carbon signals and a shift in the chemical shifts of the brominated carbons.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent quantitative method for determining the purity of your product.[4] The dibrominated impurity will have a different retention time than the desired product, typically eluting earlier on a reverse-phase column due to its increased hydrophobicity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the components and provide their respective mass-to-charge ratios, allowing for definitive identification of the dibrominated species by its molecular weight.[1]

Compound Molecular Weight General Polarity Typical Analytical Signature
2-Amino-5-bromo-3-(hydroxymethyl)pyridine203.04 g/mol More PolarPresence of hydroxymethyl protons in ¹H NMR; characteristic aromatic proton signals.
2-amino-3,5-dibromopyridine251.90 g/mol Less PolarAbsence of hydroxymethyl protons and a distinct aromatic proton coupling pattern in ¹H NMR. Higher Rf on TLC.
2-amino-5-bromo-3-formylpyridine201.02 g/mol IntermediatePresence of an aldehyde proton (around 9-10 ppm) in ¹H NMR.
2-amino-5-bromonicotinic acid217.02 g/mol More PolarPresence of a carboxylic acid proton (broad singlet, >10 ppm) in ¹H NMR.

Question 3: What are the key experimental factors that lead to the formation of 2-amino-3,5-dibromopyridine, and how can I prevent it?

Answer: The formation of the dibrominated side product is primarily influenced by the stoichiometry of the brominating agent, reaction temperature, and reaction time. Here’s how to mitigate its formation:

  • Control Stoichiometry: This is the most critical factor. Use of an excess of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) will significantly increase the likelihood of over-bromination.[5] It is recommended to use a stoichiometric amount or even a slight sub-stoichiometric amount of the brominating agent relative to the starting material.

  • Slow Addition of Brominating Agent: Adding the brominating agent portion-wise or via a dropping funnel over an extended period helps to maintain a low concentration of the electrophile in the reaction mixture at any given time. This favors the monobromination of the more reactive starting material over the subsequent bromination of the less reactive product.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0-10 °C) can help to control the reaction rate and improve selectivity.[5] Higher temperatures tend to favor over-reactivity and the formation of side products.

  • Reaction Time: Monitor the reaction progress closely using TLC or HPLC. Once the starting material is consumed, the reaction should be quenched to prevent further bromination of the desired product.

Visualizing the Reaction and Side Reaction

The following diagrams illustrate the desired synthetic pathway and the common over-bromination side reaction.

synthesis_and_side_reaction cluster_main Desired Synthesis cluster_side Side Reaction: Over-bromination start 2-amino-3-(hydroxymethyl)pyridine product 2-Amino-5-bromo-3-(hydroxymethyl)pyridine start->product Brominating Agent (e.g., NBS) side_product 2-amino-3,5-dibromopyridine product->side_product Excess Brominating Agent

Caption: Desired synthesis and over-bromination side reaction.

Question 4: I've already synthesized a batch of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine that is contaminated with the dibrominated side product. How can I purify my product?

Answer: Fortunately, the difference in polarity between the desired product and the dibrominated impurity allows for effective purification.

  • Recrystallization: This is often the first and most straightforward method to try. The desired product, being more polar due to the hydroxymethyl group, will have different solubility characteristics than the less polar dibrominated impurity. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that selectively crystallizes the desired product, leaving the impurity in the mother liquor.

  • Solvent Washing/Trituration: The dibrominated side product, 2-amino-3,5-dibromopyridine, is generally more soluble in non-polar organic solvents. You can wash or triturate your crude product with a solvent like hot petroleum ether or hexanes.[6] The desired product should be significantly less soluble and can be isolated by filtration.

  • Column Chromatography: If recrystallization or washing is not sufficient, silica gel column chromatography is a highly effective method for separating the desired product from the dibrominated impurity.[7] A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) will allow for the separation of the components based on their polarity. The less polar dibrominated compound will elute first, followed by the more polar desired product.

Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting the synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine.

troubleshooting_workflow start Synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine analyze Analyze Crude Product (TLC, NMR, HPLC) start->analyze decision Is Product Pure? analyze->decision pure Product is Pure Proceed to Next Step decision->pure Yes impure Product is Impure decision->impure No identify Identify Impurities (Likely 2-amino-3,5-dibromopyridine) impure->identify purify Purify Product (Recrystallization, Washing, Chromatography) identify->purify optimize Optimize Reaction Conditions (Stoichiometry, Temperature, Time) identify->optimize re_analyze Re-analyze Purified Product purify->re_analyze re_analyze->decision optimize->start

Caption: Troubleshooting workflow for synthesis and purification.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

This protocol is provided as a representative example and may require optimization based on your specific laboratory conditions and reagents.

Materials:

  • 2-amino-3-(hydroxymethyl)pyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-(hydroxymethyl)pyridine (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.0 eq) portion-wise over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Monitor the reaction progress by TLC (e.g., 1:1 hexanes:ethyl acetate).

  • Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system or by silica gel chromatography.

References

  • PrepChem. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Retrieved from [Link]

  • Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-Diaminopyridine. Organic Syntheses. Retrieved from [Link]

  • Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
  • Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research. Retrieved from [Link]

  • Google Patents. (n.d.). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Retrieved from [Link]

  • ResearchGate. (n.d.). An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Retrieved from [Link]

  • AMI Scientific. (n.d.). 2-Amino-3,5-Dibromopyridine TCI Analytical reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). How to carry out bromination of pyridine at 2- or 4- positions? Retrieved from [Link]

  • ACS Publications. (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Retrieved from [Link]

  • Google Patents. (n.d.). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Bulgarian Chemical Communications. (n.d.). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Retrieved from [Link]

  • ACS Publications. (n.d.). THE BROMINATION OF PYRIDINE. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of Some α-Amino Acids by Pyridinium Bromochromate in an Aquo-Acetic Acid Medium—A Kinetic and Mechanistic Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664765A - Preparation method of 2-amino-3-bromopyridine.

Sources

Navigating the Challenges of a Trifunctional Building Block: A Technical Support Guide for 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-bromo-3-(hydroxymethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile yet challenging building block in their synthetic endeavors. My aim is to provide you with in-depth, field-proven insights to troubleshoot failed reactions and optimize your synthetic outcomes. This is not a rigid protocol but a dynamic guide based on chemical principles and extensive experience with similar heterocyclic systems.

The Unique Chemistry of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

2-Amino-5-bromo-3-(hydroxymethyl)pyridine is a valuable synthon in medicinal chemistry due to its trifunctional nature, offering multiple points for diversification.[1] However, this very characteristic presents a unique set of challenges in chemical synthesis. The interplay between the nucleophilic amino group, the reactive bromopyridine core, and the hydroxymethyl moiety can lead to a variety of unexpected and undesired outcomes. The electron-donating nature of the amino group can influence the reactivity of the pyridine ring, while both the amino and hydroxyl groups can interact with and potentially deactivate metal catalysts commonly used in cross-coupling reactions.[2]

This guide will address the most common issues encountered when working with this molecule, with a focus on two of the most powerful and frequently used transformations in modern drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Part 1: Troubleshooting Failed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[3] However, with a substrate like 2-amino-5-bromo-3-(hydroxymethyl)pyridine, several pitfalls can lead to low or no yield of the desired product.

FAQ 1: My Suzuki reaction is not working. I'm getting back my starting material. What are the likely causes?

This is a common issue and often points to catalyst inhibition or inactivation. The primary culprit is the 2-aminopyridine moiety, which can act as a bidentate ligand, chelating to the palladium catalyst and shutting down the catalytic cycle.[2] The hydroxymethyl group can also participate in unproductive binding to the metal center.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a failed Suzuki reaction.

Core Directive: Protect the Amino Group

The most reliable solution to catalyst inhibition is to temporarily mask the amino group.

Protecting GroupProtection ReagentDeprotection ConditionsKey Advantages & Considerations
Boc Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., DMAP, Et₃N)Trifluoroacetic acid (TFA) in DCMMild protection, orthogonal to many other protecting groups.[4]
Acetyl Acetic anhydride or acetyl chlorideAcidic or basic hydrolysisSimple and inexpensive.[5]

Recommended Protocol for Boc Protection:

  • Dissolve 2-amino-5-bromo-3-(hydroxymethyl)pyridine (1.0 eq) in a suitable solvent like THF or DCM.

  • Add a base such as triethylamine (1.5 eq) or DMAP (0.1 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography to obtain the N-Boc protected substrate.

With the N-Boc protected substrate, you can then proceed with the Suzuki coupling.

Optimizing the Suzuki Reaction Conditions for the Protected Substrate:

ParameterRecommendationRationale
Palladium Source Pd(PPh₃)₄, PdCl₂(dppf)Robust and well-behaved catalysts for a range of substrates.
Ligand SPhos, XPhosBulky, electron-rich phosphine ligands can promote oxidative addition and reductive elimination.
Base K₂CO₃, K₃PO₄, Cs₂CO₃A range of bases should be screened. K₃PO₄ is often effective for challenging couplings.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFThe choice of solvent can significantly impact solubility and reaction rate.

Example Protocol for Suzuki Coupling of N-Boc-protected Substrate:

  • To a degassed solution of N-Boc-2-amino-5-bromo-3-(hydroxymethyl)pyridine (1.0 eq) and the desired boronic acid or ester (1.2 eq) in a 4:1 mixture of dioxane and water, add K₂CO₃ (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction mixture to 90-100 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

FAQ 2: I'm observing significant debromination of my starting material. How can I prevent this?

Debromination is a common side reaction in palladium-catalyzed couplings and is often promoted by the presence of water or other protic sources, especially at elevated temperatures.

Solutions:

  • Use rigorously anhydrous solvents: Ensure your solvents are freshly distilled or from a sure-seal bottle.

  • Employ a less nucleophilic base: Bases like CsF or K₃PO₄ can sometimes suppress debromination compared to stronger bases.

  • Lower the reaction temperature: If the desired reaction is sluggish at lower temperatures, consider a more active catalyst/ligand system that can operate under milder conditions.

Part 2: Troubleshooting Failed Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[6] Similar to the Suzuki coupling, the 2-aminopyridine moiety in your substrate can be problematic.

FAQ 3: My Buchwald-Hartwig reaction is giving me a complex mixture of products, and very little of my desired arylated amine. What is happening?

The presence of three reactive sites (the bromo position for coupling, the primary amine, and the hydroxymethyl group) can lead to a variety of side reactions.

Potential Side Reactions:

  • Self-coupling: The primary amine of one molecule can react with the bromo-substituted pyridine of another, leading to dimerization.

  • Catalyst Inhibition: As with the Suzuki reaction, the 2-aminopyridine can chelate the palladium catalyst.

  • Reaction at the hydroxymethyl group: While less common, under certain conditions, the hydroxyl group could potentially be involved in side reactions.

Troubleshooting Strategy:

Caption: Troubleshooting workflow for a failed Buchwald-Hartwig amination.

Core Directive: Orthogonal Protection

For complex transformations, or if you plan to further functionalize the molecule, an orthogonal protecting group strategy for both the amino and hydroxyl groups is recommended. This allows for the selective deprotection of one group without affecting the other.

Functional GroupProtecting GroupProtection ReagentDeprotection Conditions
Amino Group Boc (Boc)₂O, baseTFA in DCM
Hydroxyl Group TBDMS TBDMS-Cl, imidazoleTBAF in THF

Protocol for Orthogonal Protection:

  • Protect the Hydroxyl Group:

    • Dissolve 2-amino-5-bromo-3-(hydroxymethyl)pyridine (1.0 eq) in anhydrous DMF.

    • Add imidazole (2.5 eq) followed by TBDMS-Cl (1.2 eq).

    • Stir at room temperature until the reaction is complete (monitor by TLC/LC-MS).

    • Work up and purify to obtain the TBDMS-protected intermediate.

  • Protect the Amino Group:

    • Dissolve the TBDMS-protected intermediate (1.0 eq) in THF.

    • Add a base (e.g., Et₃N, 1.5 eq) and (Boc)₂O (1.2 eq).

    • Stir at room temperature until completion.

    • Work up and purify to obtain the fully protected substrate.

With the fully protected substrate, you can now perform the Buchwald-Hartwig amination with a higher probability of success.

Recommended Buchwald-Hartwig Conditions for the Protected Substrate:

ParameterRecommendationRationale
Palladium Pre-catalyst G3 or G4 Buchwald Precatalysts (e.g., RuPhos-Pd-G3)Highly active and air-stable, providing reproducible results.
Base NaOtBu, LHMDS, K₃PO₄A strong, non-nucleophilic base is typically required.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are essential.

Part 3: General FAQs

FAQ 4: Can I perform reactions on the hydroxymethyl group first?

Yes, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution. However, the presence of the free amino group can interfere with many of these transformations. It is often advisable to protect the amino group first (e.g., with Boc) before manipulating the hydroxymethyl group.

FAQ 5: What is the best way to purify my products?

Given the polar nature of the pyridine nitrogen and the amino/hydroxyl groups, column chromatography on silica gel is the most common purification method. A gradient elution starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with ethyl acetate or a mixture of DCM/methanol is often effective.

Conclusion

Working with 2-Amino-5-bromo-3-(hydroxymethyl)pyridine requires a thoughtful and strategic approach. The key to success often lies in anticipating and preventing side reactions through the judicious use of protecting groups. By understanding the underlying chemical principles and systematically troubleshooting your reactions, you can unlock the full synthetic potential of this valuable building block.

References

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research, Volume 8, Issue 5, May-2017. [Link]

  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]

  • 2-amino-5-bromo Pyridine Exporter, Supplier from Thane. Sanchemy FPN. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • 2-Amino-3-(hydroxymethyl)pyridinium 2-benzoylbenzoate monohydrate. National Center for Biotechnology Information. [Link]

  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. ResearchGate. [Link]

  • Hydroxyl Protecting Groups. KGF. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. National Center for Biotechnology Information. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

  • 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. The Royal Society of Chemistry. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Center for Biotechnology Information. [Link]

  • Silyl ether. Wikipedia. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt. National Center for Biotechnology Information. [Link]

  • Protecting Groups. Organic Synthesis. [Link]

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Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction times and overall success for palladium-catalyzed cross-coupling reactions involving 2-Amino-5-bromo-3-(hydroxymethyl)pyridine. This trifunctional building block, while valuable, presents unique challenges due to the interplay of its amino, bromo, and hydroxymethyl substituents. This document will equip you with the knowledge to navigate these complexities and achieve your desired synthetic outcomes.

Section 1: Understanding the Challenges with 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

The primary hurdles in cross-coupling reactions with this substrate stem from the electronic nature of the pyridine ring and the presence of multiple functional groups that can interact with the palladium catalyst.

Q1: Why am I experiencing low or no conversion in my coupling reaction?

Low or no conversion is a frequent issue and can be attributed to several factors inherent to the substrate and reaction conditions.[1][2] The primary culprits are often:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate with the palladium center, forming inactive catalyst species.[1][2] This is a well-documented challenge with aminopyridine substrates.[2][3] The hydroxymethyl group may also weakly coordinate with the palladium catalyst.

  • Suboptimal Ligand Choice: The ligand's role in stabilizing the palladium catalyst and facilitating the catalytic cycle is paramount.[1] An inappropriate ligand may not be able to overcome the inhibitory effects of the substrate's functional groups.

  • Incorrect Base Selection: The base is crucial for activating the coupling partners, but an incompatible choice can lead to side reactions or failure to promote the desired transformation.[4][5]

  • Poor Reagent Quality: The purity and stability of reagents, such as boronic acids which are prone to protodeboronation, are critical for success.[1][2] Solvents must be anhydrous and thoroughly degassed to prevent oxidation of the active Pd(0) catalyst and phosphine ligands.[1][6]

Section 2: Troubleshooting and Optimization Strategies

This section provides detailed, question-driven guidance for troubleshooting common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine.

Suzuki-Miyaura Coupling

Q2: My Suzuki-Miyaura reaction is sluggish or has stalled. What should I investigate first?

A stalled Suzuki-Miyaura reaction warrants a systematic evaluation of your reaction parameters.

  • Catalyst and Ligand System: For electron-rich and potentially coordinating substrates like this aminopyridine, bulky and electron-rich phosphine ligands are often beneficial.[1] Consider screening ligands such as SPhos, XPhos, or RuPhos.[7] If using a Pd(II) precatalyst, ensure that your conditions promote efficient reduction to the active Pd(0) species.[8]

  • Base and Solvent Combination: A common issue is poor solubility of the reagents. While mixtures of organic solvents (e.g., dioxane, THF, toluene) with water are frequently used, the optimal ratio may need to be determined empirically to ensure all components remain in solution.[1] For the base, stronger, non-nucleophilic options like K₃PO₄ or Cs₂CO₃ are often effective.[2][9]

  • Temperature: Many coupling reactions require heating to proceed at a reasonable rate. However, excessive heat can lead to catalyst decomposition.[1] A systematic temperature screen (e.g., 80-110 °C) is advisable.

dot graph TD { A[Low Conversion in Suzuki Coupling] --> B{Initial Checks}; B --> C[Catalyst & Ligand]; B --> D[Base & Solvent]; B --> E[Temperature]; C --> F[Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos)]; D --> G[Ensure Reagent Solubility - Adjust Solvent/Water Ratio]; E --> H[Optimize Temperature (e.g., 80-110°C)]; F --> I[Consider Modern Precatalysts (e.g., G3/G4 Palladacycles)]; G --> J[Use Non-Nucleophilic Base (e.g., K3PO4, Cs2CO3)]; subgraph " " A B C D E F G H I J end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style H fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style I fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style J fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } Caption: Troubleshooting workflow for low Suzuki-Miyaura conversion.

Q3: I'm observing significant byproduct formation, such as dehalogenation and homocoupling. How can I minimize these?

Byproduct formation is often indicative of issues within the catalytic cycle.

  • Dehalogenation (Hydrodehalogenation): This occurs when the aryl halide is reduced instead of coupled. It can be caused by sources of hydride in the reaction mixture, such as certain solvents or amine bases.[2] Ensure your solvent is not a hydride source and that the reaction is conducted under a strictly inert atmosphere.

  • Homocoupling of Boronic Acid: This side reaction can be exacerbated by the presence of oxygen, which can interfere with the Pd(0)/Pd(II) catalytic cycle.[2] Thoroughly degassing your solvents and maintaining an inert atmosphere are crucial. Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess may promote homocoupling.

  • Protodeboronation: The replacement of the boronic acid group with a proton from water or other protic sources is a common issue.[2] Using anhydrous solvents and ensuring your base is not excessively hygroscopic can help mitigate this.

Parameter Recommendation for Suzuki-Miyaura Coupling Rationale
Palladium Source Pd₂(dba)₃ or a palladacycle precatalyst (e.g., XPhos Pd G3)Precatalysts can form the active LPd(0) species more cleanly and efficiently.[5]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos)These ligands promote oxidative addition and reductive elimination, and can counteract catalyst inhibition by the substrate.[7][10][11]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strong, non-nucleophilic bases are generally effective. The choice may depend on the specific boronic acid used.[2][9]
Solvent Dioxane/H₂O, Toluene/H₂O, or DMFThe solvent system must be optimized for the solubility of all reaction components.[1]
Temperature 80-110 °CHigher temperatures are often required for less reactive bromides, but should be optimized to avoid catalyst decomposition.[1]
Buchwald-Hartwig Amination

Q4: My Buchwald-Hartwig amination with 2-Amino-5-bromo-3-(hydroxymethyl)pyridine is not proceeding. What are the key considerations for this substrate?

The Buchwald-Hartwig amination of this substrate is particularly challenging due to the presence of the free amino group, which can compete in the reaction or inhibit the catalyst.

  • Protecting Group Strategy: If you are attempting to couple a different amine to the pyridine ring, protection of the existing 2-amino group is highly recommended. The tert-Butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.[12][13]

  • Ligand Selection: The choice of ligand is highly dependent on the amine coupling partner.[5] For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[5]

  • Base Selection: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[5] However, be mindful of any base-sensitive functional groups on your coupling partner. For more sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher reaction temperatures.[5]

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or DMF are generally used.[1] Thoroughly degas the solvent to prevent catalyst oxidation.

dot graph { rankdir=LR; node [shape=box, style=rounded]; subgraph "Buchwald-Hartwig Catalytic Cycle" { "Pd(0)L" -> "Oxidative Addition" [label="Ar-X"]; "Oxidative Addition" -> "Pd(II) Complex"; "Pd(II) Complex" -> "Ligand Exchange" [label="Amine"]; "Ligand Exchange" -> "Amine Coordinated Complex"; "Amine Coordinated Complex" -> "Deprotonation" [label="Base"]; "Deprotonation" -> "Palladium-Amido Complex"; "Palladium-Amido Complex" -> "Reductive Elimination"; "Reductive Elimination" -> "Pd(0)L" [label="Product"]; } subgraph "Potential Pitfalls" { node [style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Catalyst Inhibition" [label="Pyridine/Amine Coordination"]; "Side Reaction" [label="Competitive Amination"]; } "Pd(0)L" -> "Catalyst Inhibition" [style=dashed, color="#EA4335"]; "Amine" -> "Side Reaction" [style=dashed, color="#EA4335"]; } Caption: Buchwald-Hartwig catalytic cycle with potential pitfalls.

Sonogashira Coupling

Q5: I am struggling to achieve good yields in the Sonogashira coupling of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine. What factors should I optimize?

Successful Sonogashira coupling of this substrate requires careful control of the catalyst system and reaction conditions.

  • Copper Co-catalyst: While the classic Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI), copper-free conditions have been developed and can be advantageous in preventing alkyne homocoupling (Glaser coupling).[14][15][16][17] If you are observing significant alkyne dimerization, consider a copper-free protocol.

  • Palladium Catalyst and Ligand: A common palladium source is PdCl₂(PPh₃)₂, often used in conjunction with additional PPh₃ ligand.[6][18] For more challenging substrates, more electron-rich and bulky phosphine ligands may be beneficial.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to deprotonate the terminal alkyne.[6] Anhydrous and deoxygenated solvents like THF or DMF are standard.[6]

  • Temperature: The reaction temperature often needs to be optimized. While some Sonogashira couplings can proceed at room temperature, heating to 60-100 °C is common for less reactive bromides.[1][6]

Parameter Recommendation for Sonogashira Coupling Rationale
Palladium Source PdCl₂(PPh₃)₂ or Pd(OAc)₂These are common and effective palladium sources for Sonogashira couplings.[6][19]
Copper Source CuI (optional)CuI is the traditional co-catalyst, but copper-free conditions can minimize alkyne homocoupling.[14][16][17]
Ligand PPh₃ or other phosphine ligandsPPh₃ is a standard ligand for this reaction.[6]
Base Et₃N or DIPEAAn amine base is required to deprotonate the alkyne and neutralize the HX byproduct.[6]
Solvent THF or DMF (anhydrous and degassed)These solvents are effective at solubilizing the reaction components.[6]
Temperature Room temperature to 100 °CThe temperature should be optimized based on the reactivity of the specific alkyne.[1][6]

Section 3: Experimental Protocols

The following are generalized, starting-point protocols that will require optimization for your specific coupling partners.

General Procedure for a Trial Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add 2-Amino-5-bromo-3-(hydroxymethyl)pyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and ligand (if not using a precatalyst).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product as needed.[2]

General Procedure for a Trial Buchwald-Hartwig Amination (with protected aminopyridine)
  • To an oven-dried reaction vial, add the Boc-protected 2-Amino-5-bromo-3-(hydroxymethyl)pyridine (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) under an inert atmosphere.[5]

  • Seal the vial and add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Add the amine coupling partner (1.2 equiv.) via syringe.

  • Place the vial in a preheated heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction for the desired amount of time (e.g., 12-24 hours).

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[20]

General Procedure for a Trial Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add 2-Amino-5-bromo-3-(hydroxymethyl)pyridine (1.0 equiv.), PdCl₂(PPh₃)₂ (5 mol%), and CuI (5 mol%, if using).

  • Add anhydrous DMF, followed by triethylamine (2.0 equiv.).

  • Degas the mixture by bubbling with argon for 10-15 minutes.

  • Add the terminal alkyne (1.1 equiv.) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[6]

References

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health.
  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(7), 3700–3703.
  • Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. (n.d.). Benchchem.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem.
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025).
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. (n.d.). Benchchem.
  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). National Institutes of Health.
  • Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine. (n.d.). Benchchem.
  • Table 3 Effect of various bases in the Buchwald coupling reaction a. (n.d.). ResearchGate.
  • Buchwald-Hartwig Amin
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). ACS Omega.
  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. (2025).
  • Buchwald–Hartwig amin
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025).
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). National Institutes of Health.
  • Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. (2025).
  • A Comparative Analysis of Protecting Groups for Aminopyridines. (n.d.). Benchchem.
  • Optimization of Buchwald-Hartwig amination conditions. (n.d.). Benchchem.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.).
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetal
  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). National Institutes of Health.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.).
  • How can I solve my problem with Suzuki coupling? (2014).
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Reactions of Wilkinson's catalyst with pyridine; observation of rhodium complexes containing both pyridine and phosphine ligandst. (n.d.). Journal of the Chemical Society, Dalton Transactions.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025).
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025).
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.).
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). MDPI.
  • Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. (n.d.). OUCI.
  • Cross-Coupling Chemistry. (n.d.).
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
  • Why can't I achieve good yields for this Suzuki reaction? (2018).
  • A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates. (n.d.).
  • Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem.
  • Mechanistic Insight Into the Pyridine Enhanced. (n.d.). Amanote Research.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (n.d.). RSC Publishing.

Sources

preventing decomposition of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide (CAS No. 443956-55-6). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this valuable synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and stability of your compound.

Understanding the Molecule: A Stability Overview

This compound is a substituted pyridine derivative containing several functional groups that influence its stability: a nucleophilic amino group, a primary alcohol (hydroxymethyl group), and a bromine atom on the pyridine ring. As a hydrobromide salt, its stability profile is also affected by its ionic nature and potential hygroscopicity. The key to preventing decomposition lies in understanding and mitigating the risks associated with these structural features.

Troubleshooting Guide: Identifying and Resolving Decomposition

This section addresses common problems observed during the handling and use of this compound, providing systematic solutions to maintain its quality.

Issue 1: Discoloration of the Solid Compound (Turning Yellow to Brown)

Observation: The white to off-white solid has developed a yellow or brownish tint upon storage.

Probable Causes:

  • Oxidation: The aminopyridine ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. This process can lead to the formation of colored impurities.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of colored degradants.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for solid compound discoloration.

Step-by-Step Resolution:

  • Assess Storage Conditions: Immediately review how the compound is being stored. Check for exposure to light and air.

  • Implement Light Protection: If the compound is not already in a light-proof container, transfer it to an amber glass vial and store it in a dark place, such as a cabinet or refrigerator.[1] For extra precaution, the vial can be wrapped in aluminum foil.

  • Ensure an Inert Atmosphere: This compound should be stored under an inert gas like nitrogen or argon to minimize contact with oxygen.[2] If not already done, flush the headspace of the container with an inert gas before sealing.

  • Verify Container Seal: Ensure the container is tightly sealed to prevent the ingress of air and moisture. A compromised seal can negate the benefits of an inert atmosphere.

  • Analytical Verification: To understand the extent of degradation, perform a purity analysis using High-Performance Liquid Chromatography (HPLC) with a UV detector. A comparison of the chromatogram of the discolored sample with a reference standard will reveal the presence of impurities.

  • Consider Purification: If significant impurities are detected, and the material is critical, purification by recrystallization may be necessary. The choice of solvent will depend on the solubility of the compound and its impurities.

Issue 2: Poor Solubility or Incomplete Dissolution in Solvents

Observation: The compound does not fully dissolve in a solvent in which it is reported to be soluble, or a hazy solution is formed.

Probable Causes:

  • Hygroscopicity and Hydrolysis: As a hydrobromide salt, the compound can be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] Absorbed water can lead to the formation of hydrates or initiate hydrolysis of the compound, potentially forming less soluble byproducts.

  • Formation of Insoluble Degradation Products: If the compound has degraded, the resulting impurities may have different solubility profiles.

Troubleshooting and Prevention:

StepActionRationale
1 Handling Environment Handle the solid in a controlled environment, such as a glove box or under a stream of dry inert gas.
2 Drying If moisture absorption is suspected, the compound can be dried under vacuum. However, be cautious with heating, as thermal degradation is possible.
3 Solvent Quality Use anhydrous solvents to prevent introducing water that could cause solubility issues or degradation.
4 pH of the Solution The solubility of amine salts is often pH-dependent. Ensure the pH of your solution is appropriate for maintaining the protonated, more soluble form of the compound.
5 Fresh Solutions Prepare solutions fresh before use. Storing the compound in solution for extended periods can accelerate decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For long-term stability, the compound should be stored at 2-8°C in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., nitrogen or argon).[2] Given its hydrobromide salt form, it is crucial to also protect it from moisture.[3]

Q2: What are the likely decomposition pathways for this molecule?

Based on its functional groups, the following degradation pathways are most probable:

  • Oxidation of the Aminopyridine Ring: The amino group makes the pyridine ring electron-rich and susceptible to oxidation, which can lead to the formation of N-oxides or other colored byproducts.

  • Oxidation of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid.

  • Photodegradation: Aromatic amines and brominated compounds can be sensitive to light, leading to complex degradation pathways.

  • Hydrolysis: While generally stable, under certain pH and temperature conditions, the compound might be susceptible to hydrolysis, although this is less common for the core structure than for ester or amide derivatives.

G cluster_stress_factors Stress Factors cluster_molecule 2-Amino-5-bromo-3-(hydroxymethyl)pyridine HBr cluster_degradation_pathways Potential Decomposition Pathways Light Light Photodegradation Photodegradation Light->Photodegradation Air_Oxygen Air_Oxygen Oxidation Oxidation (Amino Ring, Hydroxymethyl Group) Air_Oxygen->Oxidation Moisture Moisture Hydrolysis Hydrolysis Moisture->Hydrolysis Heat Heat Thermal_Degradation Thermal Degradation Heat->Thermal_Degradation Molecule Stable Compound Molecule->Oxidation Molecule->Photodegradation Molecule->Hydrolysis Molecule->Thermal_Degradation

Sources

Technical Support Center: Synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established protocols and field-proven insights.

Introduction

2-Amino-5-bromo-3-(hydroxymethyl)pyridine is a key building block in the synthesis of various pharmaceutical compounds. Its successful and efficient synthesis is crucial for the timely progression of drug discovery and development projects. The primary synthetic route involves the regioselective bromination of 2-amino-3-(hydroxymethyl)pyridine. However, this seemingly straightforward transformation presents several challenges, particularly concerning regioselectivity, byproduct formation, and scalability. This guide will address these challenges in a practical, question-and-answer format to assist you in optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-Amino-5-bromo-3-(hydroxymethyl)pyridine?

The most widely reported method is the direct electrophilic bromination of 2-amino-3-(hydroxymethyl)pyridine using bromine (Br₂) in a suitable solvent, typically acetic acid.[1] The reaction is generally carried out at room temperature, with the bromine being added dropwise to a solution of the starting material.

Q2: What are the main challenges in this synthesis?

The primary challenges include:

  • Controlling Regioselectivity: The pyridine ring is activated by the amino group, leading to potential bromination at multiple positions. The main goal is to achieve selective bromination at the 5-position.

  • Byproduct Formation: Over-bromination can lead to the formation of di-brominated species, such as 2-amino-3,5-dibromopyridine derivatives.[2][3] Isomeric monobrominated byproducts are also a possibility.

  • Purification: The separation of the desired product from unreacted starting material and various byproducts can be challenging due to their similar polarities.

  • Scalability: Issues such as exothermic control during bromine addition and ensuring consistent regioselectivity become more critical at a larger scale.

Q3: Are there any alternative synthetic routes?

Yes, alternative strategies can be employed to circumvent some of the challenges of direct bromination. One common alternative involves a two-step process:

  • Formylation: Synthesis of 2-amino-5-bromo-3-pyridinecarboxaldehyde from a suitable precursor.

  • Reduction: Subsequent reduction of the aldehyde to the corresponding alcohol.

This route can offer better control over the introduction of the functional groups.

Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered during the synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine.

Problem 1: Low Yield of the Desired 5-Bromo Isomer

Symptoms:

  • The reaction mixture shows a significant amount of unreacted starting material.

  • Multiple spots are observed on TLC, indicating a mixture of products.

  • The isolated yield of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine is below expectations.

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature.1. Monitor the reaction closely: Use TLC or HPLC to track the consumption of the starting material.[4] 2. Increase reaction time: If the reaction is sluggish, consider extending the stirring time overnight.[1] 3. Slightly elevate the temperature: A modest increase in temperature (e.g., to 30-40 °C) can sometimes drive the reaction to completion. However, be cautious as this may also increase byproduct formation.
Suboptimal Brominating Agent While liquid bromine is effective, N-Bromosuccinimide (NBS) can sometimes offer better selectivity and milder reaction conditions for similar substrates.[4][5]1. Consider using NBS: Perform a small-scale trial using NBS as the brominating agent. Common solvents for NBS bromination include DMF or acetonitrile.[4]
Incorrect Stoichiometry An insufficient amount of brominating agent will lead to incomplete conversion.1. Verify the stoichiometry: Ensure that at least one equivalent of the brominating agent is used. A slight excess (e.g., 1.05-1.1 equivalents) may be beneficial, but a large excess should be avoided to minimize over-bromination.
Problem 2: Formation of Significant Amounts of Di-brominated Byproduct

Symptoms:

  • A significant peak corresponding to the di-brominated product (e.g., 2-amino-3,5-dibromo-3-(hydroxymethyl)pyridine) is observed in the crude product analysis (e.g., by LC-MS).

  • Purification by crystallization or column chromatography is difficult.

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Excess Brominating Agent Using a significant excess of bromine or NBS is a common cause of over-bromination.[2][3]1. Control the stoichiometry: Use a molar ratio of brominating agent to starting material as close to 1:1 as possible.[5] 2. Slow addition of the brominating agent: Add the brominating agent dropwise over an extended period to maintain a low instantaneous concentration in the reaction mixture.[1]
High Reaction Temperature Elevated temperatures can increase the rate of the second bromination reaction.1. Maintain a controlled temperature: Conduct the reaction at room temperature or below. Using an ice bath to control the initial exotherm during bromine addition can be beneficial.
Highly Activating Solvent The choice of solvent can influence the reactivity of the substrate and the brominating agent.1. Solvent screening: If using a highly polar solvent, consider testing a less polar alternative in a small-scale experiment.
Problem 3: Difficulty in Purifying the Final Product

Symptoms:

  • The crude product is an oil or a sticky solid that is difficult to handle.

  • Crystallization attempts fail to yield a pure product.

  • Column chromatography results in poor separation of the product from impurities.

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Presence of Isomeric Byproducts Isomeric byproducts often have very similar polarities to the desired product, making separation challenging.1. Optimize the work-up: A well-executed work-up can remove some impurities. For instance, a wash with a saturated solution of sodium bicarbonate can help remove acidic byproducts. 2. Trituration: Before attempting crystallization, try triturating the crude product with a suitable solvent (e.g., pentane or diethyl ether) to induce solidification and remove some of the more soluble impurities.[1] 3. Column Chromatography Optimization: If column chromatography is necessary, screen different solvent systems to improve separation. A gradient elution may be required.
Degradation of the Product The product may be unstable under certain conditions (e.g., high temperatures or exposure to strong acids/bases).1. Avoid harsh conditions: During work-up and purification, avoid prolonged exposure to high temperatures and extreme pH. 2. Storage: Store the purified product in a cool, dark, and inert atmosphere to prevent degradation.[6]

Experimental Protocols

Protocol 1: Direct Bromination using Bromine in Acetic Acid

This protocol is adapted from a commonly cited synthetic procedure.[1]

Materials:

  • 2-amino-3-(hydroxymethyl)pyridine

  • Bromine

  • Acetic acid

  • Saturated potassium carbonate solution

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Sodium sulfate

  • Pentane

Procedure:

  • Dissolve 2-amino-3-(hydroxymethyl)pyridine (1.0 eq) in acetic acid.

  • At room temperature, add bromine (1.2 eq) dropwise over a period of 1 hour.

  • Stir the reaction mixture overnight.

  • Concentrate the mixture to dryness under reduced pressure.

  • Partition the residue between a saturated solution of potassium carbonate and ethyl acetate.

  • Separate the aqueous layer and extract it twice with ethyl acetate.

  • Combine the organic phases and wash with a saturated solution of sodium chloride.

  • Dry the organic phase over sodium sulfate, filter, and concentrate to dryness.

  • Triturate the residue in pentane to obtain the product as a solid.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This is a general protocol for the bromination of activated pyridines and may require optimization for the specific substrate.[4]

Materials:

  • 2-amino-3-(hydroxymethyl)pyridine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Water

  • Acetonitrile

Procedure:

  • Dissolve 2-amino-3-(hydroxymethyl)pyridine (1.0 eq) in DMF under an ice bath.

  • Add a solution of NBS (1.0 eq) in DMF dropwise to the reaction mixture.

  • Allow the reaction to proceed at 20 °C for 8-10 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Filter the solid and wash it with water.

  • Further purify the solid by washing with acetonitrile.

  • Dry the final product.

Visualizations

Diagram 1: Synthesis Pathway of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Synthesis_Pathway start 2-Amino-3-(hydroxymethyl)pyridine reagents Br₂ / Acetic Acid start->reagents product 2-Amino-5-bromo-3-(hydroxymethyl)pyridine reagents->product caption Direct bromination of the starting material.

Caption: Direct bromination of the starting material.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield of Desired Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction byproduct_formation Significant Byproduct Formation? start->byproduct_formation increase_time Increase Reaction Time / Monitor by TLC incomplete_reaction->increase_time Yes optimize_temp Optimize Temperature (Slight Increase) incomplete_reaction->optimize_temp Yes change_reagent Consider Alternative Brominating Agent (NBS) incomplete_reaction->change_reagent Yes control_stoichiometry Control Stoichiometry (1:1 ratio) byproduct_formation->control_stoichiometry Yes slow_addition Slow Reagent Addition byproduct_formation->slow_addition Yes control_temp Maintain Lower Temperature byproduct_formation->control_temp Yes caption Decision tree for troubleshooting low yield.

Caption: Decision tree for troubleshooting low yield.

References

  • Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Stastical Techniques, 17(46.55), 55-4. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Retrieved from [Link]

  • How can 2-Hydroxy-3-Amino-5-bromopyridine be synthesized and applied effectively? (2023, December 25). Retrieved from [Link]

  • Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses, Coll. Vol. 5, p.346 (1973); Vol. 44, p.34 (1964). Retrieved from [Link]

  • Deshmukh, S. S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Retrieved from [Link]

  • Rivera, N. R., et al. (2001). Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde.
  • Synthesis of 2-Amino-5-bromopyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents. (n.d.).
  • CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents. (n.d.).
  • 2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (2014). PubMed Central. Retrieved from [Link]

  • A Detailed Bromination Study of 7-Hydroxy-4-Methyl Benzopyran-2-One Under Classical Method and Microwave Irradiation. (n.d.). ResearchGate. Retrieved from [Link]

  • Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine. (n.d.). Retrieved from [Link]

  • 335031-01-1| Chemical Name : 2-Amino-5-bromo-3-pyridinemethanol | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents. (n.d.).
  • An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem. (n.d.). Retrieved from [Link]

  • Facile and efficient bromination of hydroxyl-containing polymers to synthesize well-defined ... - RSC Publishing. (n.d.). Retrieved from [Link]

  • Facile and efficient bromination of hydroxyl-containing polymers to synthesize well-defined brominated polymers. (n.d.). ResearchGate. Retrieved from [Link]

  • The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

  • Investigations into the Oxidative Stability of Hydroxymethyl and Bis(Hydroxymethyl)-Phosphines. (n.d.). ResearchGate. Retrieved from [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024, February 17). Nature Communications. Retrieved from [Link]

  • Selective formylation of 2-aminopyridines. (n.d.). RSC Publishing. Retrieved from [Link]

  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. (2018). PubMed Central. Retrieved from [Link]

  • CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents. (n.d.).
  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. (2017). PubMed. Retrieved from [Link]

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Technical Support Center: Recrystallization Protocol for 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide via recrystallization. This document provides a detailed protocol and a comprehensive troubleshooting section designed for researchers, scientists, and professionals in drug development. Our goal is to equip you with the necessary knowledge to perform this purification efficiently and address common challenges you may encounter.

Understanding the "Why": The Science of Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility.[1][2] The core principle is that the solubility of a compound in a solvent generally increases with temperature.[1] In an ideal recrystallization, an impure solid is dissolved in a minimum amount of a hot solvent in which the desired compound is highly soluble, but the impurities are either insoluble or sparingly soluble. Upon controlled cooling, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain in the surrounding solution (mother liquor).[2]

For pyridine derivatives like this compound, which are polar in nature, selecting an appropriate polar solvent is a critical first step.[3] The hydrobromide salt form further influences its solubility characteristics, often making it more soluble in polar protic solvents.

Recommended Recrystallization Protocol

This protocol outlines a standard procedure for the recrystallization of this compound.

Materials and Equipment
Reagents & Solvents Equipment
Crude this compoundErlenmeyer flasks (at least two)
Ethanol (95% or absolute)Hot plate with magnetic stirring
IsopropanolMagnetic stir bar
Deionized waterGraduated cylinders
Activated Carbon (optional, for colored impurities)Buchner funnel and filter flask
Filter paper
Glass stirring rod
Ice bath
Spatula
Watch glass
Step-by-Step Procedure
  • Solvent Selection and Preparation: Based on the polar nature of the target compound, a mixture of ethanol and water or isopropanol and water is often a good starting point. Begin by placing a magnetic stir bar and the crude this compound into an Erlenmeyer flask. In a separate flask, heat your chosen solvent system to a gentle boil.

  • Dissolution: Add the hot solvent to the flask containing the crude solid in small portions while stirring and heating. The goal is to use the minimum amount of hot solvent required to completely dissolve the solid.[4] This creates a saturated or near-saturated solution, which is essential for good crystal recovery.[5]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated carbon.[1] Boil the solution for a few minutes. The activated carbon will adsorb the colored impurities.

  • Hot Gravity Filtration (if necessary): If you used activated carbon or if there are insoluble impurities present, you will need to perform a hot gravity filtration. This step must be done quickly to prevent premature crystallization in the funnel.[3][5] Use a pre-heated funnel and flask to filter the hot solution into a clean Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Rapid cooling can trap impurities within the crystal lattice.[4] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.[5]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals thoroughly. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, followed by drying in a desiccator or a vacuum oven at a gentle temperature.

Visualizing the Workflow

Recrystallization_Workflow A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Gravity Filtration (Optional: Remove Impurities) A->B If insoluble impurities C 3. Slow Cooling to Room Temperature A->C No insoluble impurities B->C D 4. Ice Bath (Maximize Yield) C->D E 5. Vacuum Filtration (Isolate Crystals) D->E F 6. Wash with Cold Solvent E->F G 7. Dry Crystals F->G

Caption: Recrystallization workflow diagram.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound is not dissolving, even with a lot of hot solvent.
  • Possible Cause: The chosen solvent may not be suitable for your compound. Pyridine derivatives are generally polar, but the hydrobromide salt can affect solubility.[3]

  • Solution:

    • Re-evaluate your solvent system. Try a more polar solvent or a different solvent mixture. Small-scale solubility tests with various solvents can be very informative.

    • Check for insoluble impurities. If a large portion of your compound has dissolved but some solid remains, these might be insoluble impurities. In this case, proceed with a hot gravity filtration to remove them.[3]

Q2: No crystals are forming after the solution has cooled.
  • Possible Cause 1: Too much solvent was used. This is a very common reason for crystallization failure.[3][4]

  • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound.[3][4] Allow the more concentrated solution to cool again.

  • Possible Cause 2: The solution is supersaturated. The compound is dissolved beyond its usual saturation point but has not yet begun to crystallize.[3]

  • Solution:

    • Scratching: Use a glass stirring rod to scratch the inside of the flask just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

    • Seeding: If you have a small, pure crystal of your compound (a seed crystal), adding it to the cooled solution can initiate crystallization.[3]

Q3: An oil has formed instead of crystals.
  • Possible Cause 1: The solution was cooled too quickly. Rapid cooling can sometimes cause the compound to come out of solution as an oil rather than a crystalline solid.[5]

  • Solution: Reheat the solution to redissolve the oil. You may need to add a small amount of additional solvent. Allow the solution to cool much more slowly. Insulating the flask can help with this.

  • Possible Cause 2: The boiling point of the solvent is higher than the melting point of your compound. If the compound "melts" in the hot solvent before it dissolves, it may oil out upon cooling.

  • Solution: Choose a solvent with a lower boiling point.

Q4: The final product is still colored or appears impure.
  • Possible Cause 1: Inefficient removal of colored impurities.

  • Solution: Repeat the recrystallization, ensuring you use an adequate amount of activated carbon and perform the hot gravity filtration correctly.

  • Possible Cause 2: Co-precipitation of impurities. If the solution was cooled too rapidly, impurities may have been trapped within the growing crystals.[4]

  • Solution: Redissolve the crystals in fresh, hot solvent and allow for a slower cooling period.

Q5: The recovery yield is very low.
  • Possible Cause 1: Too much solvent was used. A significant amount of your product may remain dissolved in the mother liquor.[4]

  • Solution: Before discarding the mother liquor, you can try to recover more product by boiling off some of the solvent and cooling again.

  • Possible Cause 2: Premature crystallization during hot filtration. If crystals formed in the funnel during hot filtration, this will reduce your yield.

  • Solution: Ensure your funnel and receiving flask are sufficiently pre-heated before starting the filtration.

  • Possible Cause 3: Incomplete crystallization.

  • Solution: Ensure the solution has been cooled for a sufficient amount of time, including a period in an ice bath, to maximize crystal formation.

References

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

Technical Support Center: Managing the Hygroscopic Nature of Pyridine Hydrobromide Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on managing the hygroscopic nature of pyridine hydrobromide salts. This resource is designed to be a practical tool, offering in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the integrity and success of your experiments.

Understanding the Challenge: The Hygroscopic Nature of Pyridine Hydrobromide

Pyridine hydrobromide (C₅H₅N·HBr) is a versatile reagent and a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including cephalosporin antibiotics.[1][2] Its solid crystalline form and stability at room temperature make it a reliable component in organic synthesis.[2] However, its pronounced hygroscopic nature—the tendency to readily absorb moisture from the atmosphere—presents a significant challenge in the laboratory.[1][3][4]

Moisture absorption can lead to a cascade of issues, including:

  • Physical Changes: Caking, clumping, and eventual deliquescence (dissolving in absorbed water), making accurate weighing and handling difficult.[5]

  • Chemical Degradation: The presence of water can alter the chemical properties of the salt and may lead to decomposition, especially at elevated temperatures.[1]

  • Reaction Failures: In moisture-sensitive reactions, the introduction of water can lead to reduced yields, the formation of unwanted byproducts, and in some cases, complete reaction failure. The impact of moisture is particularly critical in pharmaceutical manufacturing, where consistency and purity are paramount.[5][6]

This guide provides the technical insights and practical steps necessary to mitigate these risks and ensure the successful use of pyridine hydrobromide salts in your research and development endeavors.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with pyridine hydrobromide salts in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

FAQ 1: My bottle of pyridine hydrobromide has formed clumps. Is it still usable?

Answer: Clumping is a clear indication that the salt has absorbed atmospheric moisture. While the material may still be usable, it is crucial to determine the extent of water absorption and, if necessary, dry the salt before use. Using the clumped salt directly will lead to inaccurate measurements of the reagent and introduce an unknown amount of water into your reaction, which can be detrimental to moisture-sensitive procedures.

Recommendation: Before use, it is highly recommended to dry the material. For a quantitative assessment of the water content, Karl Fischer titration is the most reliable method.[3]

FAQ 2: What is the best way to store pyridine hydrobromide to prevent moisture absorption?

Answer: Proper storage is the first line of defense against the hygroscopic nature of pyridine hydrobromide.

Core Principles:

  • Airtight Containers: Always store the salt in a tightly sealed container to minimize exposure to the atmosphere.[1][7]

  • Dry, Cool, and Well-Ventilated Area: Store the container in a cool, dry, and well-ventilated space, away from heat sources and direct sunlight.[1][8][9]

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, storing the salt under an inert atmosphere (e.g., nitrogen or argon) inside a desiccator containing a suitable drying agent (e.g., phosphorus pentoxide, indicating silica gel) is best practice.

FAQ 3: I suspect my reaction failed due to wet pyridine hydrobromide. How can I confirm this?

Answer: If you suspect moisture contamination from pyridine hydrobromide was the cause of a reaction failure, you can take the following steps to diagnose the issue:

  • Analyze the Starting Material: Determine the water content of the pyridine hydrobromide lot used in the failed reaction using Karl Fischer titration. This will provide a quantitative measure of the moisture present.

  • Run a Control Reaction: If possible, perform the reaction again under strictly anhydrous conditions. This involves drying a fresh batch of pyridine hydrobromide (see Protocol 1), using anhydrous solvents, and running the reaction under an inert atmosphere. If the reaction proceeds successfully under these conditions, it strongly suggests that moisture was the culprit in the initial attempt.

  • Analyze Byproducts: If byproducts were formed in the failed reaction, characterizing them (e.g., via NMR, LC-MS) may provide clues about side reactions initiated by the presence of water.

FAQ 4: How do I accurately weigh a hygroscopic solid like pyridine hydrobromide?

Answer: Weighing hygroscopic materials requires speed and a controlled environment to minimize moisture uptake during the process.

Best Practices:

  • Work Quickly: Have all necessary equipment and vials ready before opening the main container.

  • Use a Glove Box or Glove Bag: For highly sensitive applications, weighing the reagent inside a glove box or a glove bag with a dry, inert atmosphere is the most reliable method.

  • Weighing by Difference: Pre-weigh a sealed vial. Quickly add the approximate amount of pyridine hydrobromide to the vial, seal it, and re-weigh. The difference in weight will be the amount of reagent transferred. This minimizes the exposure time of the bulk material.

Quantitative Data Summary

PropertyValue/InformationSource
Hygroscopicity Classification Hygroscopic[1][3][4]
Physical Appearance White to off-white crystalline solid[1]
Solubility in Water Miscible[1][10]
Melting Point 217-220 °C (decomposes)[1]
Recommended Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[1][7]

Experimental Protocols

Protocol 1: Vacuum Drying of Pyridine Hydrobromide

This protocol is adapted from a validated method for drying pyridine hydrobromide that has been exposed to moisture.[3]

Objective: To remove absorbed water from pyridine hydrobromide to a final humidity of ≤ 0.1%.

Materials:

  • Hygroscopic pyridine hydrobromide

  • Vacuum oven

  • Shallow, flat-bottomed drying tray (e.g., glass or stainless steel)

  • Vacuum pump

  • Karl Fischer titrator for water content analysis

Procedure:

  • Sample Preparation: Spread the clumped or moist pyridine hydrobromide evenly in a thin layer on the drying tray. A bed depth of approximately 0.01 meters is recommended for efficient drying.[3]

  • Loading the Oven: Place the tray in the vacuum oven.

  • Applying Vacuum: Close the oven and begin to evacuate the chamber. A pressure range of 670 Pa to 2400 Pa is effective.[3]

  • Heating: Once the desired pressure is reached, begin heating the oven. The optimal temperature for drying pyridine hydrobromide is approximately 308 K (35 °C). Caution: Temperatures above 313 K (40 °C) may cause discoloration and degradation of the product.[3]

  • Drying Time: The time required for drying will depend on the initial moisture content and the bed depth. For a bed depth of ~0.01m, a drying time of 30-35 hours may be required to reach the target humidity of 0.1%.[3]

  • Monitoring: If possible, periodically and carefully take small, representative samples to monitor the water content via Karl Fischer titration.

  • Completion and Storage: Once the desired moisture level is achieved, turn off the heat and allow the oven to cool to room temperature under vacuum. Break the vacuum with a dry, inert gas such as nitrogen or argon. Immediately transfer the dried salt to a tared, airtight container and store it in a desiccator.

Workflow for Handling a New or Potentially Compromised Container of Pyridine Hydrobromide

The following diagram illustrates a decision-making process for handling pyridine hydrobromide to ensure the quality of the reagent for your experiments.

HandlingPyridineHydrobromide start Receive / Access Container of Pyridine Hydrobromide visual_inspection Visually Inspect the Salt start->visual_inspection is_free_flowing Is the salt a free-flowing powder? visual_inspection->is_free_flowing looks_good Salt appears dry and free-flowing. is_free_flowing->looks_good Yes looks_bad Salt is clumped, caked, or appears wet. is_free_flowing->looks_bad No sensitive_reaction Is the reaction highly moisture-sensitive? looks_good->sensitive_reaction must_dry Drying is Mandatory looks_bad->must_dry use_directly Proceed to use with caution. Weigh quickly and minimize exposure. sensitive_reaction->use_directly No quantify_water Optional but Recommended: Quantify water content via Karl Fischer Titration sensitive_reaction->quantify_water Yes use_in_reaction Use dried salt in reaction use_directly->use_in_reaction dry_protocol Dry the salt using a validated method (e.g., Vacuum Oven Protocol 1) must_dry->dry_protocol quantify_water->dry_protocol post_drying_kf Verify final water content is within specification (e.g., ≤ 0.1%) via Karl Fischer dry_protocol->post_drying_kf store_properly Store dried salt in a desiccator under an inert atmosphere post_drying_kf->store_properly store_properly->use_in_reaction

Caption: Decision workflow for handling pyridine hydrobromide.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Pyridine Derivatives in Modern Drug Development. Retrieved from [Link]

  • Peralta, R. D., López Campos, R. G., Wisniak, J., Rodríguez Gómez, J. G., Rincón, S. T., & Esther Trevino Martínez, M. (1998). The Drying of Pyridine Hydrobromide. Chinese Journal of Chemical Engineering, 6(2), 166-170. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]

  • PubChem. (n.d.). Pyridine, hydrobromide (1:1). Retrieved from [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • JOCPR. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 10(3), 61-67. Retrieved from [Link]

  • Contract Pharma. (2025, May 6). Overcoming Challenges in Early Phase Drug Product Development. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth analysis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide, a substituted pyridine derivative of interest in medicinal chemistry. We will delve into a detailed ¹H NMR analysis, compare this powerful technique with alternative analytical methods, and provide actionable experimental protocols. This guide is designed to be a practical resource, blending theoretical principles with field-proven insights to ensure the integrity and reliability of your analytical data.

The Structural Landscape of this compound

To understand the spectroscopic properties of our target molecule, we must first consider its chemical structure. The molecule consists of a pyridine ring substituted with an amino group at the 2-position, a bromine atom at the 5-position, and a hydroxymethyl group at the 3-position. The presence of the hydrobromide salt means the pyridine nitrogen is protonated, forming a pyridinium ion. This protonation will have a significant influence on the electronic environment of the ring and, consequently, its ¹H NMR spectrum.

In-Depth ¹H NMR Spectral Analysis: A Predictive Approach

While an experimental spectrum provides definitive data, a predictive analysis based on the additive effects of substituents is a valuable exercise for any chemist. The hydrobromide salt form of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine dictates that the analysis will be of a pyridinium species. The protonation of the pyridine nitrogen significantly deshields the ring protons, causing them to resonate at a lower field (higher ppm) compared to the neutral pyridine.

Here is a breakdown of the expected signals in the ¹H NMR spectrum:

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Justification
H-48.0 - 8.3Doublet (d)~8-9This proton is ortho to the bromine atom and meta to the protonated nitrogen. The electron-withdrawing nature of both the bromine and the pyridinium nitrogen will cause a significant downfield shift. It will be split by the H-6 proton.
H-68.5 - 8.8Doublet (d)~8-9As the proton ortho to the protonated nitrogen, it will experience the most significant deshielding and appear at the lowest field among the aromatic protons. It will be split by the H-4 proton.
-CH₂OH4.6 - 4.9Singlet (s)N/AThe methylene protons of the hydroxymethyl group are adjacent to the aromatic ring and an oxygen atom. Their chemical shift will be in the typical range for such groups. In the absence of adjacent protons, the signal will be a singlet.
-NH₂7.5 - 8.0Broad Singlet (br s)N/AThe chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature. Due to proton exchange, the signal is often broad. In the acidic hydrobromide salt form, the amino protons may also undergo exchange with the pyridinium proton.
-OH5.0 - 5.5Broad Singlet (br s) or Triplet (t)N/A or ~5-6The hydroxyl proton signal is also variable and often broad. If coupling to the adjacent methylene protons is observed, it will appear as a triplet. However, this coupling is often not resolved due to rapid exchange.
Pyridinium N-H12.0 - 14.0Broad Singlet (br s)N/AThe proton on the positively charged nitrogen will be highly deshielded and appear far downfield. This signal is often broad and may exchange with other labile protons.

Key Causalities Behind Predicted Shifts:

  • Protonation of Pyridine Nitrogen: The positive charge on the nitrogen atom in the pyridinium salt is a powerful electron-withdrawing group, causing a general downfield shift of all ring protons compared to the neutral pyridine.

  • Inductive and Mesomeric Effects of Substituents:

    • Amino Group (-NH₂): An electron-donating group that would typically shield the ring protons. However, in the acidic medium of the hydrobromide salt, its electron-donating effect might be diminished due to partial protonation.

    • Bromine (-Br): An electron-withdrawing group through its inductive effect, which deshields the adjacent protons.

    • Hydroxymethyl Group (-CH₂OH): A weakly electron-withdrawing group.

The interplay of these effects results in the predicted chemical shifts. The H-6 proton, being closest to the positive charge on the nitrogen, is expected to be the most downfield.

Below is a diagram illustrating the predicted ¹H NMR workflow.

G cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis prep1 Dissolve sample in a suitable deuterated solvent (e.g., DMSO-d6 or D2O) prep2 Add a small amount of TMS as an internal standard (if not using solvent peak as reference) prep1->prep2 prep3 Transfer the solution to an NMR tube prep2->prep3 acq1 Place the NMR tube in the spectrometer prep3->acq1 acq2 Tune and shim the spectrometer to optimize magnetic field homogeneity acq1->acq2 acq3 Acquire the 1H NMR spectrum using appropriate parameters (e.g., pulse sequence, number of scans) acq2->acq3 proc1 Apply Fourier transform to the FID to obtain the spectrum acq3->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Baseline correct the spectrum proc2->proc3 proc4 Integrate the signals proc3->proc4 proc5 Reference the spectrum (e.g., to TMS at 0 ppm) proc4->proc5 an1 Determine chemical shifts (ppm) of all signals proc5->an1 an2 Analyze the multiplicity (singlet, doublet, etc.) of each signal an1->an2 an3 Measure coupling constants (J) in Hz an2->an3 an4 Assign signals to the respective protons in the molecule an3->an4 G cluster_techniques Analytical Techniques cluster_information Information Obtained Compound This compound NMR 1H NMR Compound->NMR FTIR FTIR Compound->FTIR MS Mass Spectrometry Compound->MS HPLC HPLC Compound->HPLC Structure Detailed Structure & Connectivity NMR->Structure FunctionalGroups Functional Groups FTIR->FunctionalGroups MolecularWeight Molecular Weight & Formula MS->MolecularWeight Purity Purity & Quantification HPLC->Purity

Deconstructing the Signature: A Guide to Interpreting the Mass Spectrum of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and fragmentation patterns, which are essential for confirming chemical structures. This guide provides an in-depth, comparative analysis of the mass spectrum of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine, a substituted pyridine derivative of interest in medicinal chemistry. By dissecting the fragmentation pathways of its constituent functional groups, we will construct a theoretical framework for interpreting its mass spectrum, supported by comparative data from analogous compounds.

The Molecular Blueprint: Predicting the Molecular Ion Peak

The first critical piece of information gleaned from a mass spectrum is the molecular weight of the analyte. For 2-Amino-5-bromo-3-(hydroxymethyl)pyridine (C₆H₇BrN₂O), the calculated molecular weight is approximately 203.04 g/mol [1][2]. However, the presence of bromine, with its two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, dictates a characteristic isotopic pattern for the molecular ion peak. This results in two peaks of almost equal intensity, separated by two mass-to-charge units (m/z). Therefore, we anticipate a molecular ion peak cluster at m/z 202 (containing ⁷⁹Br) and m/z 204 (containing ⁸¹Br). The observation of this 1:1 doublet is a strong confirmation of the presence of a single bromine atom in the molecule.

A Comparative Approach to Fragmentation Analysis

To predict the fragmentation pattern of our target molecule, we will examine the mass spectra of its fundamental building blocks: 2-aminopyridine and 3-(hydroxymethyl)pyridine (also known as 3-pyridinemethanol).

The Influence of the 2-Amino Group

The mass spectrum of 2-aminopyridine, as documented in the NIST Mass Spectrometry Data Center, provides a foundational understanding of how an amino-substituted pyridine ring fragments[3][4]. The primary fragmentation pathway of many nitrogen-containing heterocyclic compounds involves the loss of hydrogen cyanide (HCN), a stable neutral molecule. For 2-aminopyridine (MW = 94.11 g/mol ), a significant fragment is observed at m/z 67, corresponding to the loss of HCN (27 u) from the molecular ion.

The Role of the 3-(Hydroxymethyl) Group

The fragmentation of 3-(hydroxymethyl)pyridine (MW = 109.13 g/mol ) is primarily driven by the lability of the hydroxymethyl substituent. A common fragmentation pathway for benzyl-like alcohols is the loss of the hydroxyl radical (•OH, 17 u) or formaldehyde (CH₂O, 30 u). The mass spectrum of 3-pyridinemethanol exhibits a prominent peak at m/z 79, which can be attributed to the loss of formaldehyde from the molecular ion[5]. Another significant fragmentation is the loss of a hydrogen atom, leading to a stable pyridyl-oxonium ion.

Proposed Fragmentation Pathway for 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

By integrating the fragmentation patterns of its components, we can propose a detailed fragmentation pathway for 2-Amino-5-bromo-3-(hydroxymethyl)pyridine.

Fragmentation_Pathway M [C₆H₇BrN₂O]⁺˙ m/z 202/204 F1 [C₅H₅BrN₂]⁺ m/z 173/175 M->F1 - CH₂O (30 u) F2 [C₆H₆BrN₂]⁺ m/z 201/203 M->F2 - H (1 u) F3 [C₅H₄BrN]⁺˙ m/z 172/174 F1->F3 - NH (15 u) F4 [C₅H₅Br]⁺˙ m/z 158/160 F3->F4 - HCN (27 u)

Caption: Proposed fragmentation pathway for 2-Amino-5-bromo-3-(hydroxymethyl)pyridine.

Key Proposed Fragments:

m/z (⁷⁹Br/⁸¹Br) Proposed Fragment Ion Neutral Loss Rationale
202/204[C₆H₇BrN₂O]⁺˙-Molecular Ion
201/203[C₆H₆BrN₂O]⁺H•Loss of a hydrogen atom from the hydroxymethyl group
173/175[C₅H₅BrN₂]⁺CH₂OLoss of formaldehyde from the hydroxymethyl group
124[C₅H₄N₂]⁺Br•Loss of a bromine radical from the m/z 201/203 fragment
94[C₅H₄N₂]⁺Br•, CH₂OLoss of a bromine radical and formaldehyde from the molecular ion

Experimental Protocol: Acquiring a Mass Spectrum

To experimentally validate the proposed fragmentation, the following protocol for electron ionization mass spectrometry (EI-MS) is recommended:

  • Sample Preparation: Dissolve a small amount of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine in a suitable volatile solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns)

    • Source Temperature: 200-250 °C

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 40-300

  • Data Acquisition: Introduce the sample into the ion source via a direct insertion probe or gas chromatography (GC) inlet. Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

  • Data Analysis: Identify the molecular ion peak cluster (m/z 202/204). Analyze the fragmentation pattern and compare the observed fragment ions with the proposed structures and those of the reference compounds.

Conclusion

The interpretation of the mass spectrum of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine is a deductive process that relies on the foundational principles of mass spectrometry and a comparative analysis of related structures. The characteristic isotopic signature of bromine provides an immediate and unambiguous confirmation of its presence. By understanding the fragmentation behavior of the 2-amino and 3-(hydroxymethyl) substituents on a pyridine core, researchers can confidently identify the key fragment ions and confirm the structure of this and other similarly substituted pyridine derivatives. This systematic approach to spectral interpretation is an indispensable skill for professionals in drug discovery and chemical research.

References

  • Lead Sciences. 2-Amino-5-bromo-3-(hydroxymethyl)pyridine. [Link]

  • PubChem. 2-Amino-5-bromo-3-nitropyridine. [Link]

  • NIST. 2-Amino-5-bromo-3-nitropyridine. [Link]

  • NIST. 2-Aminopyridine. [Link]

  • NIST. 2-Aminopyridine. [Link]

  • Wikipedia. 2-Aminopyridine. [Link]

  • SIELC Technologies. 2-Aminopyridine. [Link]

  • PubChem. 3-Pyridinemethanol, 1,2,5,6-tetrahydro-alpha,alpha-diphenyl-1-methyl-. [Link]

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HPLC purity analysis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the HPLC Purity Analysis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide

For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates is a non-negotiable cornerstone of the entire development lifecycle. The presence of even minute quantities of impurities can significantly compromise the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1] This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of this compound, a key building block in modern medicinal chemistry.

As Senior Application Scientists, our goal is not merely to present a protocol but to elucidate the scientific rationale behind each decision. This guide is built on the principles of expertise, trustworthiness, and authoritative grounding, offering a self-validating system for robust and reliable purity analysis.

The Primacy of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is the definitive technique for the quantitative analysis of pharmaceutical compounds like this compound.[2] Its widespread adoption is due to its high resolution, sensitivity, and quantitative accuracy, which are essential for separating the main compound from structurally similar process impurities and potential degradants.[3][4] Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase, is particularly well-suited for this type of polar, aromatic molecule.[1]

Strategic HPLC Method Development: A Rationale-Driven Approach

A robust analytical method is not born from trial and error but from a logical development process grounded in the physicochemical properties of the analyte.[5] The choices of column, mobile phase, and detector are deliberate and interconnected, designed to achieve optimal separation and detection.

cluster_Analyte Analyte Properties cluster_Method HPLC Method Components Analyte 2-Amino-5-bromo-3- (hydroxymethyl)pyridine HBr - Polar - Aromatic (UV Chromophore) - Basic (Amino/Pyridine groups) Column Stationary Phase C18 (Octadecylsilane) - Ideal for retaining polar  aromatic compounds. Analyte->Column dictates choice of MobilePhase Mobile Phase - Water/Acetonitrile Gradient - Acidic Modifier (e.g., H₃PO₄)  to suppress silanol interactions  and protonate analyte for  consistent retention. Analyte->MobilePhase influences composition of Detector Detector UV/PDA Detector - Exploits pyridine ring's  UV absorbance for sensitive  detection. Analyte->Detector determines suitability of

Caption: Logical workflow for HPLC method development.

  • Analyte-Centric Choices : The structure of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine contains a polar hydroxymethyl group, a basic amino group, and a UV-active pyridine ring. This dictates the use of RP-HPLC.

  • Stationary Phase Selection : A C18 (octadecylsilane) column is the industry standard and the logical starting point.[6] Its hydrophobic nature provides effective retention for the aromatic pyridine ring, allowing for separation from more polar or less retained impurities.

  • Mobile Phase Optimization : A gradient elution using water and an organic solvent like acetonitrile is recommended.[7] A gradient is superior to an isocratic system for purity analysis as it can effectively elute a wide range of potential impurities, from polar starting materials to non-polar by-products, within a reasonable timeframe. The inclusion of an acid, such as phosphoric or formic acid, is critical. It maintains a low pH, ensuring that the basic amino and pyridine functional groups are consistently protonated, which leads to sharper, more symmetrical peaks by minimizing undesirable interactions with residual silanols on the column packing.[8]

  • Detection Wavelength : The pyridine ring acts as a chromophore, making a UV detector an excellent choice.[6] A Photodiode Array (PDA) detector is preferable as it can acquire spectra across a range of wavelengths, which helps in identifying co-eluting peaks and selecting the optimal wavelength for quantification of all components. A wavelength of 254 nm is often a good starting point for aromatic compounds.[1]

Comparative Analysis of Plausible HPLC Methods

While a single optimized method is the goal, comparing different approaches highlights the impact of chromatographic variables. Below is a comparison of three plausible RP-HPLC methods for this analysis.

ParameterMethod 1 (Recommended) Method 2 (Isocratic Screening) Method 3 (Alternative Solvent)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Elution Mode Gradient Isocratic Gradient
Gradient Program 10% B to 90% B in 20 min30% B constant15% B to 95% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Expected Outcome Pros: Excellent resolution for a wide range of impurities. Good peak shapes. Cons: Longer run time for re-equilibration.Pros: Simple, fast run time. Good for initial screening if impurities have similar polarity. Cons: Poor resolution for complex mixtures; late-eluting impurities may not be detected.Pros: Methanol offers different selectivity which may resolve impurities that co-elute with acetonitrile. Cons: Higher viscosity can lead to higher backpressure.

Method 1 is presented as the most robust choice for a formal purity determination, offering the best chance to separate all potential process-related impurities and degradation products.

Experimental Protocol: A Validated RP-HPLC Method

This protocol details the recommended stability-indicating RP-HPLC method for the quantitative purity analysis of this compound.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard system with a binary or quaternary pump, autosampler, column thermostat, and PDA or UV detector.[3]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Gradient Program:

    • Time 0 min: 10% B

    • Time 20 min: 90% B

    • Time 25 min: 90% B

    • Time 26 min: 10% B

    • Time 30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Preparation of Solutions
  • Diluent: Mobile Phase A / Mobile Phase B (90:10 v/v).

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a final concentration of ~0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.[9]

System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified.

  • Inject the sample solution five times consecutively.

  • Acceptance Criteria:

    • The Relative Standard Deviation (RSD) for the peak area of the main compound must be not more than 2.0%.[1]

    • The tailing factor for the main peak should be between 0.8 and 1.5.[1]

    • The number of theoretical plates should be not less than 2000.[1]

Analysis and Purity Calculation
  • Inject the prepared sample solution into the equilibrated HPLC system.

  • Record the chromatogram for 30 minutes.

  • The purity is calculated using the area normalization method, assuming all impurities have a similar response factor at the chosen wavelength.[3]

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Prep Sample Preparation (0.1 mg/mL in Diluent) SST System Suitability Test (5 Injections, Check RSD, Tailing, Plates) Prep->SST Inject Inject Sample SST->Inject If Pass Acquire Data Acquisition (Record Chromatogram) Inject->Acquire Integrate Peak Integration Acquire->Integrate Calculate Purity Calculation (Area % Method) Integrate->Calculate Report Final Report Calculate->Report

Caption: Experimental workflow for HPLC purity determination.

Method Validation: The Cornerstone of Trustworthiness

A developed method is incomplete until it is validated to prove it is fit for its intended purpose.[10] Validation is a regulatory requirement and ensures the reliability of the generated data.[10] According to the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q2(R2), the following parameters must be evaluated for a purity method.[11][12][13]

  • Specificity: The method's ability to accurately measure the analyte in the presence of impurities, degradants, and matrix components. This is often demonstrated by subjecting the sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products and proving they are separated from the main peak.[13]

  • Linearity & Range: Demonstrating a direct, proportional relationship between the concentration of the analyte and the detector's response over a specified range (e.g., from the Limit of Quantitation to 120% of the sample concentration).[12]

  • Accuracy: The closeness of the test results to the true value, typically assessed by spiking the sample with known quantities of impurities and calculating the percent recovery.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes repeatability (same lab, same day) and intermediate precision (different days, different analysts).[11]

  • Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy.[4]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase composition, pH, column temperature, and flow rate, indicating its reliability for routine use.[12]

Orthogonal Purity Assessment: A Comparative Look at Alternative Techniques

While HPLC is the gold standard, a multi-faceted approach using orthogonal (different principle) techniques provides the highest level of confidence in purity assessment.[9]

TechniquePrincipleApplicability to AnalyteAdvantagesLimitations
HPLC-UV Chromatographic separation based on polarity.Excellent High resolution, widely available, suitable for non-volatile and thermally labile compounds.[9]Requires impurities to have a UV chromophore for detection.[9]
Gas Chromatography (GC-MS) Separation based on boiling point and volatility.Poor High sensitivity, provides structural information.[9]Not suitable for this compound due to its low volatility and thermal instability. Derivatization would be required, adding complexity.[1][9]
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Good A primary ratio method; does not require a reference standard of the analyte. Provides structural confirmation.Lower sensitivity than HPLC; requires a certified internal standard and specialized expertise.
LC-MS HPLC separation coupled with mass spectrometric detection.Excellent Provides molecular weight information, aiding in the identification of unknown impurities. High sensitivity and specificity.Response factors can be highly variable between compounds, making it less suitable for direct quantification without standards for each impurity.

Conclusion

The purity of this compound is a critical quality attribute that must be rigorously controlled. A well-developed and validated gradient RP-HPLC method, as detailed in this guide, stands as the most reliable and robust approach for its determination. The method's strength lies in a systematic development process based on the analyte's chemical properties and is solidified through a comprehensive validation that adheres to ICH guidelines. By complementing HPLC with orthogonal techniques like LC-MS for impurity identification, researchers and drug developers can ensure the highest level of quality and confidence in their intermediates, paving the way for safer and more effective pharmaceuticals.

References

  • Vertex AI Search. (n.d.).
  • Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • PharmaCores. (2025, May 27). HPLC analytical Method development: an overview.
  • Pharmaguideline. (2024, December 11).
  • Benchchem. (n.d.).
  • Acta Scientific. (2020, March 23).
  • AMSbiopharma. (2025, July 22).
  • Benchchem. (n.d.).
  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column.
  • MedchemExpress.com. (n.d.). Certificate of Analysis - 2-Bromo-6-(hydroxymethyl)pyridine.
  • International Council for Harmonisation. (1996, November 6). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • International Council for Harmonisation. (2023, November 30).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • Benchchem. (n.d.). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs.
  • Pharmaffiliates. (n.d.). 2-Amino-5-bromo-3-pyridinemethanol | CAS No: 335031-01-1.
  • DOI. (n.d.).
  • ResearchGate. (2025, August 6). (PDF)
  • CymitQuimica. (n.d.). 2-Amino-5-Bromo-3-(Hydroxymethyl)Pyridine.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine.
  • ChemicalBook. (2025, July 24). 2-Amino-5-bromo-3-(hydroxymethyl)pyridine.

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A Senior Application Scientist's Guide to the FT-IR Characterization of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of FT-IR in Pharmaceutical Structural Elucidation

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of regulatory compliance and scientific rigor. Among the suite of analytical techniques employed for this purpose, Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative "molecular fingerprint." By probing the vibrational modes of a molecule's functional groups, FT-IR allows for the verification of chemical identity, the assessment of purity, and the detection of polymorphic forms.

This guide presents an in-depth analysis of the FT-IR characterization of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide, a substituted pyridine derivative of interest to medicinal chemists. As this specific hydrobromide salt lacks extensive public spectral data, this document synthesizes a predictive analysis based on established spectroscopic principles and compares it with the spectra of structurally related analogs. We will explore the anticipated spectral features, provide a robust experimental protocol for data acquisition, and offer insights into the interpretation of the resulting spectrum.

Structural Considerations: The Impact of Protonation

The subject of our analysis is a hydrobromide salt. This is a critical consideration, as the presence of hydrobromic acid (HBr) will lead to the protonation of a basic site on the molecule. In the case of 2-aminopyridine derivatives, the endocyclic pyridine nitrogen is significantly more basic than the exocyclic amino group. Therefore, the molecule will exist predominantly as a pyridinium bromide salt.

This protonation event induces substantial changes in the electronic structure and, consequently, the vibrational frequencies of the pyridine ring and the amino group. The FT-IR spectrum of the hydrobromide salt is therefore expected to differ significantly from its free base counterpart, providing clear markers for distinguishing between the two forms. Specifically, we anticipate the appearance of N⁺-H stretching and bending vibrations and a characteristic shift in the C=C and C=N ring stretching modes.

Predicted FT-IR Spectral Analysis

The following table outlines the predicted vibrational modes for this compound. These assignments are derived from the analysis of its constituent functional groups and data from analogous compounds.[1][2][3][4]

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group AssignmentPredicted Intensity
3500 - 3200O-H StretchingHydroxymethyl (-CH₂OH)Strong, Broad
3450 - 3300Asymmetric & Symmetric N-H StretchingPrimary Amine (-NH₂)Medium - Strong
3100 - 3000C-H StretchingAromatic Ring (Pyridinium)Medium - Weak
~3000 - 2500N⁺-H StretchingPyridinium IonStrong, Broad
2980 - 2850Asymmetric & Symmetric C-H StretchingMethylene (-CH₂)Medium
1650 - 1600N-H Bending (Scissoring)Primary Amine (-NH₂)Strong
1630 - 1575C=C and C=N Ring StretchingPyridinium RingStrong
1550 - 1450C=C and C=N Ring StretchingPyridinium RingMedium - Strong
~1460C-H Bending (Scissoring)Methylene (-CH₂)Medium
1350 - 1250C-N StretchingAromatic AmineMedium
1100 - 1000C-O StretchingPrimary AlcoholStrong
900 - 700C-H Out-of-plane BendingAromatic RingStrong
690 - 515C-Br StretchingBromo-aromaticMedium - Strong

Comparative Analysis: Distinguishing Features

A key aspect of spectral interpretation is comparison. By contrasting the predicted spectrum of our target analyte with known compounds, we can build confidence in our assignments.

Analyte vs. Free Base (2-Amino-5-bromopyridine)

The most instructive comparison is with the non-protonated free base, 2-amino-5-bromopyridine.[5][6][7]

  • High-Frequency Region: The spectrum of the hydrobromide salt will be dominated by a very broad, strong absorption between ~3000 cm⁻¹ and 2500 cm⁻¹, characteristic of the N⁺-H stretch in the pyridinium ion.[8][9] This feature will be entirely absent in the free base. The distinct -NH₂ stretching bands may be sharpened and shifted in the salt due to changes in hydrogen bonding.

  • Fingerprint Region: In the free base, pyridine ring stretching vibrations typically appear around 1600 cm⁻¹ and 1480 cm⁻¹. Upon protonation to form the pyridinium ion, these bands are expected to shift to higher wavenumbers (e.g., ~1630 cm⁻¹ and ~1500 cm⁻¹) due to the increased bond order within the ring. This shift is a definitive marker of salt formation.

Analyte vs. Analog without Hydroxymethyl Group (2-Amino-5-bromopyridine)

Comparing the hydrobromide salt to its analog lacking the hydroxymethyl group (2-amino-5-bromopyridine hydrobromide) highlights the contributions of the -CH₂OH substituent.

  • The spectrum of the target analyte will uniquely feature a strong, broad O-H stretching band around 3400-3200 cm⁻¹.

  • A strong C-O stretching band, characteristic of a primary alcohol, will be present around 1050 cm⁻¹.

  • Aliphatic C-H stretching bands (~2950-2850 cm⁻¹) from the methylene group will also be observed, which are absent in the simpler analog.

Experimental Protocol: KBr Pellet Method for High-Quality Spectra

The Potassium Bromide (KBr) pellet method is a standard and reliable technique for obtaining high-quality FT-IR spectra of solid samples.[10] The principle relies on the fact that alkali halides, like KBr, are transparent to infrared radiation and become plastic under pressure, forming a clear disc that acts as a solid-state solvent for the analyte.[11]

Materials and Equipment
  • This compound sample

  • Infrared (IR) grade Potassium Bromide (KBr), spectroscopic purity

  • Agate mortar and pestle

  • Hydraulic press with pellet die (e.g., 13 mm diameter)

  • FT-IR spectrometer

  • Spatula

  • Drying oven and desiccator

Step-by-Step Procedure
  • Drying: Place ~200-250 mg of IR-grade KBr powder in the drying oven at 110°C for a minimum of 4 hours to eliminate adsorbed water. Moisture contamination is a common issue that leads to a broad, interfering O-H absorption band around 3400 cm⁻¹.[11] After drying, cool the KBr in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the analyte. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

  • Grinding and Mixing: In the agate mortar, add the 1-2 mg of sample and grind it to a very fine powder. This step is crucial to reduce light scattering (the Christiansen effect).[12] Add the dried KBr powder (~200 mg) to the mortar and mix gently but thoroughly with the ground sample until a homogenous mixture is obtained.

  • Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes.[13] This allows the KBr to flow and form a transparent, glass-like pellet.

  • Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record a background spectrum using a pure KBr pellet or an empty sample compartment. Then, acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

Workflow for FT-IR Analysis via KBr Pellet Method

Caption: Experimental workflow for FT-IR analysis.

Conclusion

The FT-IR spectrum provides a definitive method for the structural confirmation of this compound. The key distinguishing features are the presence of a strong, broad O-H stretch from the hydroxymethyl group, characteristic N-H stretches from the primary amine, and most critically, the very broad N⁺-H stretching and shifted ring vibrations indicative of the pyridinium hydrobromide salt structure. When compared to its free base or other structural analogs, these features provide a unique and reliable fingerprint. By following the detailed experimental protocol provided, researchers and drug development professionals can generate high-quality, reproducible data to support their structural characterization and quality control efforts.

References

  • Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. Retrieved from [Link][12]

  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy? AZoM.com. Retrieved from [Link][11]

  • Shimadzu. (n.d.). KBr Pellet Method. Shimadzu Corporation. Retrieved from [Link][10]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link][13]

  • Olori, J., Giarola, M., & Mariotto, G. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. Retrieved from [Link][14]

  • SpectraBase. (n.d.). 2-Amino-5-bromopyridine. Wiley Science Solutions. Retrieved from [Link][5]

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link][6]

  • Singh, V., Deep, G., Kumar, V., & Jetley, U. K. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH, 1(4). Retrieved from [Link][15]

  • ResearchGate. (n.d.). FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). Retrieved from [Link][16]

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link][17]

  • Saglam, A., et al. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine. CORE. Retrieved from [Link]

  • JConsort. (n.d.). FT-IR, FT-RAMAN SPECTROSCOPIC VIBRATIONAL ANALYSIS OF 2 AMINO 3 BROMO PYRIDIN. Consortium of Research Journals. Retrieved from [Link][1]

  • Mary, Y. S., et al. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Retrieved from [Link][2]

  • Spectroscopy Europe/World. (2023, December 1). FT-IR Titration Unveils New Insights into Protonated Mono and Polyamine Solutions. Retrieved from [Link][8]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link][3]

  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][4]

  • NIST. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link][18]

  • Arnaudov, M. G., Ivanova, B. B., & Dinkov, S. G. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Open Chemistry, 2(4), 589-597. Retrieved from [Link][19]

  • van der Meer, F., et al. (n.d.). Combined Trapped Ion Mobility and Infrared Ion Spectroscopy Study of Protonation Sites in Aromatic Amines. PMC - NIH. Retrieved from [Link][9]

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A Senior Application Scientist's Guide to Strategic Reagent Selection: Navigating Alternatives to 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, the 2-amino-5-halopyridine scaffold is a cornerstone for building complex molecular architectures. These structures are prevalent in a wide range of biologically active compounds. The strategic placement of an amino group, a halogen, and a modifiable side-chain offers a tripartite of reactive sites for synthetic elaboration. The subject of our focus, 2-Amino-5-bromo-3-(hydroxymethyl)pyridine, is a highly versatile building block, prized for its utility in transition metal-catalyzed cross-coupling reactions.

However, reliance on a single reagent can limit synthetic flexibility, scalability, and cost-efficiency. The choice of the halogen atom at the 5-position—be it bromine, chlorine, or iodine—is not a trivial decision. It profoundly impacts reactivity, reaction conditions, and overall synthetic strategy. This guide provides an in-depth comparison of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine with its chloro and iodo analogs, supported by experimental data and protocols, to empower researchers to make informed decisions in their synthetic endeavors.

The Core Reagent: A Reactivity Profile of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

2-Amino-5-bromo-3-(hydroxymethyl)pyridine offers a robust balance of reactivity and stability. The C-Br bond is readily activated by common palladium catalysts, making it a reliable substrate for a variety of cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds.[1][2][3] The adjacent amino and hydroxymethyl groups provide further opportunities for diversification, such as forming fused heterocyclic systems like imidazopyridines, which are known to interact with various biological targets.[4]

dot graph "Reactivity_Hub" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Main Compound Node main [label="2-Amino-5-bromo-3-(hydroxymethyl)pyridine", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mrecord];

// Functional Groups & Reactions node [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; sub_Br [label="C-Br Bond"]; sub_NH2 [label="Amino Group"]; sub_CH2OH [label="Hydroxymethyl Group"];

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Comparative Analysis: Chloro vs. Bromo vs. Iodo Analogs

The primary point of differentiation among these reagents is the nature of the carbon-halogen bond at the 5-position. The bond strength decreases in the order C-Cl > C-Br > C-I. This trend directly correlates with the ease of oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in cross-coupling cycles.[5] Consequently, the reactivity order is Iodo > Bromo > Chloro.

Feature2-Amino-5-chloro -..2-Amino-5-bromo -..2-Amino-5-iodo -..
Relative Reactivity LowestIntermediateHighest
Typical Catalyst Loading Higher (2-5 mol%)Standard (1-3 mol%)Lower (0.5-2 mol%)
Reaction Temperature Higher (often >100°C)Moderate (80-100°C)Lower (RT to 80°C)
Relative Cost LowestIntermediateHighest
Stability HighestGoodModerate (can be light-sensitive)
Key Advantage Cost-effective for large scaleReliable, balanced reactivityHigh reactivity for mild, late-stage functionalization
Experimental Insights

While a direct side-by-side comparison under identical conditions is scarce in the literature, we can extrapolate from established principles and related systems.

  • The Chloro Analog: 2-Amino-5-chloropyridines are generally more sluggish in cross-coupling reactions.[6] Achieving high conversion often requires more forcing conditions: higher temperatures, higher catalyst loadings, and the use of specialized, electron-rich phosphine ligands that facilitate the difficult oxidative addition of the C-Cl bond. However, their lower cost makes them attractive for industrial-scale synthesis where process optimization can overcome their lower reactivity.[7][8]

  • The Bromo Analog: This reagent represents the "gold standard" for many applications, offering a predictable and robust performance. The synthesis of 2-amino-5-bromopyridine derivatives is well-documented and efficient, typically involving the direct bromination of the parent 2-aminopyridine.[9][10] Its reactivity is sufficient for most standard cross-coupling protocols without requiring overly harsh conditions.

  • The Iodo Analog: The high reactivity of the C-I bond makes 2-amino-5-iodopyridine derivatives ideal for complex, multi-step syntheses where preserving sensitive functional groups is paramount.[11] Reactions can often be performed at or near room temperature, and with very low catalyst loadings. The synthesis of the iodo-analog can be achieved from the corresponding bromo-compound via a Finkelstein-type reaction or by direct iodination using reagents like N-iodosuccinimide (NIS).[11][12]

Experimental Protocols

The following protocols are generalized and should be optimized for specific substrates. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

This procedure is adapted from a patented method.[13]

  • Setup: In a three-necked flask equipped with a dropping funnel and a stirrer, dissolve 2-amino-3-(hydroxymethyl)pyridine (19.6 g, 157.8 mmol) in acetic acid (350 mL).

  • Bromination: At room temperature, add Bromine (8.4 mL, 189.4 mmol) dropwise over 1 hour.

  • Reaction: Stir the reaction mixture overnight at room temperature.

  • Work-up: Concentrate the mixture to dryness. Partition the residue between a saturated aqueous solution of potassium carbonate (300 mL) and ethyl acetate (200 mL).

  • Extraction: Separate the aqueous layer and extract with ethyl acetate (2 x 200 mL).

  • Purification: Combine the organic phases, wash with brine, dry over sodium sulfate, filter, and concentrate. Triturate the residue in pentane to yield the product as a yellow solid (Expected yield: ~84%).[13]

Protocol 2: Generalized Suzuki-Miyaura Cross-Coupling

This protocol provides a template for coupling the halo-pyridines with an arylboronic acid.

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// Edges start -> setup; setup -> inert; inert -> reagents; reagents -> heat; heat -> workup; workup -> extract; extract -> purify; purify -> end; } enddot Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Reagent-Specific Adjustments:

  • For the Iodo-analog: Use lower catalyst loading (e.g., 1 mol%) and a lower temperature (e.g., 80°C). Reaction times are typically shorter.

  • For the Bromo-analog: Standard conditions as described (e.g., 2-3 mol% catalyst, 90-100°C) are often effective.

  • For the Chloro-analog: Increase catalyst loading (e.g., 4-5 mol%), consider a stronger base (e.g., K3PO4), and use higher temperatures (e.g., >100°C, potentially in a sealed vessel). The use of a specialized ligand like SPhos or XPhos may be necessary.

Strategic Selection: A Decision Framework

Choosing the right reagent is a matter of balancing reactivity, cost, and the specific demands of the synthetic route.

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q2 -> ans2_yes [label=""]; q2 -> ans2_no [label=""];

ans2_yes -> rec_iodo [color="#5F6368"]; ans2_no -> rec_bromo [color="#5F6368"]; } enddot Caption: Decision framework for selecting the optimal 2-amino-5-halopyridine reagent.

Conclusion

While 2-Amino-5-bromo-3-(hydroxymethyl)pyridine is an exceptionally useful and versatile reagent, a comprehensive understanding of its chloro and iodo counterparts is essential for the modern synthetic chemist. The chloro-derivative offers a cost-effective route for large-scale syntheses, provided the process can be optimized to overcome its lower reactivity. The iodo-derivative is the reagent of choice for delicate, late-stage functionalizations where mild conditions are non-negotiable. The bromo-derivative remains the reliable workhorse, providing a perfect balance for most laboratory-scale applications and route development. By strategically selecting the appropriate halogen, researchers can significantly enhance the efficiency, robustness, and economic viability of their synthetic pathways.

References

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances.
  • Rh(III)-Catalyzed Oxidative Coupling of N-Aryl-2-aminopyridine with Alkynes and Alkenes. (2010). Organic Letters.
  • Synthesis of 2-amino-3-hydroxy-5-bromopyridine. PrepChem.com.
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  • Synthesis method of 2-amino-5-iodopyridine.
  • Process for preparing 2-amino-5-chloropyridine.
  • 2-Amino-5-bromo-3-hydroxypyridine. PubChem.
  • Pyridine Synthesis: Cliff Notes. Baran Lab.
  • Application Notes and Protocols: The Role of 2,3-Diamino-5-bromopyridine in the Synthesis of Heterocyclic Compounds. Benchchem.
  • 2-Amino-5-bromo-3-methylpyridine. Sigma-Aldrich.
  • The Chemistry of 5-Amino-2-chloro-3-methylpyridine: Synthesis and Applications. (2025). Autech Industry Co.,Ltd..
  • 2-AMINO-3-CHLORO-5-METHYLPYRIDINE. ECHEMI.
  • The Chemistry of Pyridine Derivatives: Insights from 2-Amino-5-bromopyridine. NINGBO INNO PHARMCHEM CO.,LTD..
  • 2-Amino-5-chloropyridine. PubChem.
  • Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal.
  • Synthetic method of 2-amino-3,5-dichloropyridine.

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A Definitive Guide to the Structural Validation of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the unequivocal structural confirmation of novel chemical entities is paramount.[1] This guide, crafted by a Senior Application Scientist, provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine, a vital building block in the synthesis of various bioactive molecules. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), offering not just protocols, but the scientific rationale behind our experimental choices.

The Imperative of Rigorous Validation

The journey from a synthesized molecule to a potential therapeutic agent or advanced material is paved with stringent validation checkpoints. An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and ultimately, project failure. Therefore, a multi-faceted analytical approach is not just best practice; it is a necessity for ensuring the scientific integrity of your research.

Comparative Overview of Core Analytical Techniques

A robust structural elucidation strategy relies on the synergy of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data lead to an unambiguous confirmation.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic-level information on the molecular framework, including connectivity and spatial relationships of atoms.Unambiguous assignment of proton and carbon environments.[1]Can be less sensitive than MS; spectral overlap in complex molecules can be challenging without 2D techniques.[2]
FT-IR Spectroscopy Identification of functional groups present in the molecule.Quick, non-destructive, and excellent for confirming the presence of key chemical bonds.[2][3]Provides limited information on the overall molecular architecture.[2]
Mass Spectrometry Precise molecular weight and information on the fragmentation pattern of the molecule.High sensitivity, requiring minimal sample. Confirms molecular formula.[2]Does not provide detailed connectivity information; isomers may be difficult to distinguish.[2]

A Self-Validating Workflow for Structural Confirmation

Structural Validation Workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Data Integration & Final Confirmation Sample_Reception Sample Reception & Preliminary Checks MS_Analysis Mass Spectrometry (MS) (Molecular Weight Confirmation) Sample_Reception->MS_Analysis Primary Confirmation FTIR_Analysis FT-IR Spectroscopy (Functional Group Analysis) MS_Analysis->FTIR_Analysis Proceed if MW is correct NMR_1D 1D NMR Spectroscopy (¹H & ¹³C) FTIR_Analysis->NMR_1D Proceed if functional groups are present NMR_2D 2D NMR Spectroscopy (COSY, HSQC, HMBC) (If necessary for ambiguity resolution) NMR_1D->NMR_2D Resolve Ambiguities Data_Analysis Integrated Data Analysis (Comparison with Predicted Data) NMR_1D->Data_Analysis NMR_2D->Data_Analysis Structure_Confirmation Final Structure Confirmation & Purity Assessment Data_Analysis->Structure_Confirmation

Caption: A logical workflow for the comprehensive structural validation of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, providing a detailed map of the carbon-hydrogen framework.[1]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Dissolve approximately 5-10 mg of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

Predicted ¹H and ¹³C NMR Data for 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

The following data is predicted based on established substituent effects on the pyridine ring.

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
H-4~7.8d1HAr-HDeshielded by adjacent bromine and pyridine nitrogen.
H-6~8.1d1HAr-HMost deshielded aromatic proton due to proximity to nitrogen.
-NH₂~5.0-6.0br s2HAminoBroad signal due to quadrupolar relaxation and exchange.
-CH₂-~4.5s2HMethyleneSinglet, adjacent to hydroxyl and aromatic ring.
-OH~4.0-5.0br s1HHydroxylBroad signal, position is concentration and temperature dependent.
¹³C NMR Predicted Chemical Shift (δ, ppm)AssignmentJustification
C-2~158C-NH₂Carbon attached to the amino group.
C-3~135C-CH₂OHCarbon bearing the hydroxymethyl group.
C-4~140C-HAromatic CH.
C-5~110C-BrCarbon attached to bromine, shielded by bromine.
C-6~150C-HAromatic CH, deshielded by nitrogen.
-CH₂OH~60MethyleneAliphatic carbon attached to oxygen.
Comparative Analysis: Distinguishing from 2-Amino-5-bromo-3-methylpyridine

A common synthetic byproduct or impurity could be the corresponding methyl-substituted pyridine. NMR spectroscopy provides a clear distinction:

  • ¹H NMR : The hydroxymethyl derivative will show a singlet for the -CH₂- protons and a broad signal for the -OH proton. The methyl derivative will instead display a singlet for the -CH₃ group, typically in the upfield region (~2.2-2.5 ppm).

  • ¹³C NMR : The hydroxymethyl compound will have a signal for the -CH₂OH carbon around 60 ppm, while the methyl analog will show a methyl carbon signal at a much higher field (~15-20 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Key Players

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule, thereby confirming the presence of key structural motifs.[3]

Experimental Protocol: FT-IR of a Solid Sample

The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and lack of extensive sample preparation.[4]

  • Instrument Preparation : Ensure the ATR crystal (typically diamond) is clean.[4]

  • Background Scan : Record a background spectrum to subtract atmospheric and instrumental interferences.

  • Sample Analysis :

    • Place a small amount of the solid 2-Amino-5-bromo-3-(hydroxymethyl)pyridine sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.[4]

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[5]

Expected FT-IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3400-3200Strong, BroadO-H StretchHydroxyl (-OH)
3300-3100MediumN-H StretchAmino (-NH₂)
3100-3000MediumC-H StretchAromatic
1620-1580StrongC=C and C=N StretchPyridine Ring
1600-1550StrongN-H BendAmino (-NH₂)
1100-1000StrongC-O StretchPrimary Alcohol
800-700StrongC-Br StretchBromo-aromatic
Comparative Analysis: Differentiating from 2-Amino-5-bromo-3-hydroxypyridine

While structurally similar, the hydroxymethyl and hydroxy derivatives can be distinguished by FT-IR:

  • 2-Amino-5-bromo-3-(hydroxymethyl)pyridine : Will exhibit a strong C-O stretching band for the primary alcohol around 1050-1000 cm⁻¹.

  • 2-Amino-5-bromo-3-hydroxypyridine : Will show a C-O stretching band for the phenol at a higher frequency, typically in the 1260-1180 cm⁻¹ region. Additionally, the O-H stretching band for the phenolic hydroxyl may be broader and at a slightly different position compared to the alcoholic hydroxyl.[6]

Mass Spectrometry (MS): The Molecular Weigh-In and Fragmentation Fingerprint

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which can be thought of as a molecular fingerprint.[2]

Experimental Protocol: Mass Spectrometry of an Aromatic Amine

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a common and effective method for analyzing aromatic amines.[7]

  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • LC Separation : Use a suitable column (e.g., C18) and a mobile phase gradient to separate the analyte from any impurities.

  • MS Detection :

    • The mass spectrometer should be operated in positive ion mode.

    • Acquire full scan mass spectra to determine the molecular ion.

    • Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation spectrum.

Expected Mass Spectrum and Fragmentation

The molecular weight of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine is 203.04 g/mol .[8] The mass spectrum will show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks at m/z 202 and 204.

The fragmentation of the molecular ion is expected to proceed through several key pathways:

Fragmentation of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine M_plus [M]⁺˙ m/z 202/204 M_minus_H2O [M-H₂O]⁺˙ m/z 184/186 M_plus->M_minus_H2O Loss of H₂O M_minus_CH2O [M-CH₂O]⁺˙ m/z 172/174 M_plus->M_minus_CH2O Loss of CH₂O Pyridine_ring Brominated Pyridine Ring Fragment M_minus_CH2O->Pyridine_ring Further fragmentation

Caption: Predicted major fragmentation pathways for 2-Amino-5-bromo-3-(hydroxymethyl)pyridine in mass spectrometry.

Comparative Analysis: Distinguishing from 2-Amino-5-bromo-3-nitropyridine

Mass spectrometry is highly effective at differentiating between the target compound and a nitro-substituted impurity:

  • Molecular Weight : The nitro derivative (C₅H₄BrN₃O₂) has a molecular weight of 218.01 g/mol , which is significantly different from the hydroxymethyl compound.[9]

  • Fragmentation : The nitro compound will exhibit characteristic losses of NO (30 Da) and NO₂ (46 Da) from the molecular ion, which will not be observed for the hydroxymethyl analog.

Conclusion: A Unified Approach to Unquestionable Identity

The structural validation of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine, or any synthesized compound, is a critical endeavor that demands a rigorous and multi-faceted analytical strategy. By integrating the precise connectivity information from NMR, the functional group confirmation from FT-IR, and the molecular weight and fragmentation data from MS, researchers can achieve an unambiguous structural assignment. This guide has provided not only the "how" but also the "why" behind these experimental choices, empowering you to approach structural validation with confidence and scientific rigor.

References

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  • PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-3-methylpyridine 97%.
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  • CORE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine.
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  • Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE.
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  • NIST. (n.d.). 2-Amino-5-bromo-3-nitropyridine.
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A Comparative Guide to Brominating Agents for the Synthesis of 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Brominated 2-Aminopyridines

In the landscape of pharmaceutical and agrochemical development, the 2-aminopyridine scaffold is a privileged structure, forming the core of numerous bioactive molecules. The introduction of a bromine atom onto this ring system is a pivotal synthetic transformation. It serves as a versatile chemical handle, enabling a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) that are fundamental to building molecular complexity.[1] 2-Amino-5-bromopyridine, for instance, is a key intermediate in the synthesis of PI3 kinase inhibitors, selective dopamine D3 receptor agonists, and VEGFR-2 inhibitors.[2][3]

However, the inherent electronic nature of the pyridine ring, compounded by the strong activating and directing effects of the amino group, presents a significant challenge: achieving high regioselectivity.[4] The electron-donating amino group activates the ring towards electrophilic aromatic substitution (SEAr), primarily directing incoming electrophiles to the 5-position (para) and, to a lesser extent, the 3-position (ortho).[1] This guide provides a comparative analysis of common and emerging brominating agents, offering experimental insights and data to assist researchers in selecting the optimal reagent for their specific synthetic goals.

The Mechanism: Electrophilic Aromatic Substitution on 2-Aminopyridine

The bromination of 2-aminopyridine proceeds via an electrophilic aromatic substitution mechanism.[1][5] The amino group at the C2 position is a powerful activating group, increasing the electron density of the pyridine ring and making it more susceptible to attack by an electrophile (Br⁺). This activation overcomes the inherent electron-deficient nature of the pyridine ring.

The reaction typically involves two key steps:

  • Attack by the Electrophile : The π-system of the activated pyridine ring attacks the bromine electrophile (e.g., from Br₂ or NBS), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]

  • Deprotonation : A base removes a proton from the carbon atom that formed the new bond with bromine, restoring the aromaticity of the ring.

Due to the strong ortho, para-directing nature of the amino group, the electrophilic attack occurs preferentially at the C5 (para) and C3 (ortho) positions. The C5 position is generally favored due to reduced steric hindrance compared to the C3 position, which is flanked by both the amino group and the ring nitrogen.

Caption: General mechanism for the electrophilic bromination of 2-aminopyridine.

Comparative Analysis of Brominating Agents

The choice of brominating agent is critical and depends on factors such as desired regioselectivity (mono- vs. di-bromination), substrate tolerance, reaction scale, and safety considerations.

Elemental Bromine (Br₂)

Elemental bromine is a powerful and cost-effective brominating agent. However, its high reactivity can be a double-edged sword.

  • Advantages : Inexpensive, highly reactive.

  • Disadvantages : Highly toxic, corrosive, and volatile, making it difficult to handle, especially on a large scale.[6] Its high reactivity often leads to a lack of selectivity, resulting in mixtures of mono- and di-brominated products, primarily 2-amino-5-bromopyridine and 2-amino-3,5-dibromopyridine.[7][8]

Causality Behind Experimental Choices : To control the reactivity of Br₂, the reaction is often performed in polar protic solvents like acetic acid.[8][9] The solvent can temper the electrophilicity of bromine. Furthermore, controlling the temperature is crucial; initiating the reaction at low temperatures (0-20°C) helps to manage the initial exotherm and improve selectivity before allowing the reaction to proceed at a higher temperature.[8] In some procedures, the amino group is first protected (e.g., via acetylation) to moderate its activating effect, followed by bromination and deprotection, though this adds steps to the overall synthesis.[2][10]

Experimental Protocol: Bromination with Br₂ in Acetic Acid

  • Setup : In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-aminopyridine (1.0 eq) in glacial acetic acid.

  • Cooling : Cool the solution to below 20°C using an ice bath.

  • Addition of Bromine : Prepare a solution of elemental bromine (1.0 eq) in glacial acetic acid. Add this solution dropwise to the 2-aminopyridine solution, ensuring the temperature is maintained below 20°C initially.

  • Reaction : After approximately half of the bromine solution has been added, the cooling bath can be removed, allowing the temperature to rise to ~50°C.[8] Continue the addition of the remaining bromine solution.

  • Stirring : Once the addition is complete, stir the mixture for an additional hour at 50°C.

  • Work-up : Dilute the reaction mixture with water to dissolve the precipitated hydrobromide salt.[8] Transfer to a larger beaker and neutralize carefully with a 40% aqueous sodium hydroxide solution with cooling.

  • Isolation : Collect the precipitated solid by filtration, wash thoroughly with water until the washings are free of bromide ions, and dry. The crude product is often a mixture of 2-amino-5-bromopyridine and 2-amino-3,5-dibromopyridine.[8]

  • Purification : The major byproduct, 2-amino-3,5-dibromopyridine, can be removed by washing the crude solid with hot petroleum ether.[8]

N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a crystalline solid, making it a significantly safer and more convenient source of electrophilic bromine than Br₂.[6] It is the reagent of choice for the regioselective mono-bromination of many activated aromatic compounds, including 2-aminopyridine.[1][9]

  • Advantages : Solid, easier and safer to handle than Br₂.[6] Generally provides higher regioselectivity for mono-bromination at the 5-position.[1][9] Reactions are often cleaner with simpler work-ups.

  • Disadvantages : More expensive than elemental bromine. Can be unstable, particularly in solvents like DMF, and its purity should be checked before use.[6][11]

Causality Behind Experimental Choices : Acetonitrile is a common solvent for NBS brominations as it is relatively inert and effectively solubilizes the reactants.[12] The reaction is typically initiated at a low temperature (ice-cooling) to control the reaction rate and selectivity, then allowed to warm to room temperature.[12] Performing the reaction in the dark can prevent radical side reactions, as NBS can also act as a radical initiator, especially with light or radical starters like AIBN or benzoyl peroxide.[12][13]

Experimental Protocol: Regioselective Bromination with NBS

  • Setup : Dissolve 2-aminopyridine (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cooling : Cool the solution in an ice-water bath.

  • Addition of NBS : Add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the cooled solution while stirring.[1][2][12]

  • Reaction : After the addition is complete, allow the reaction mixture to stir and warm to room temperature. To ensure the reaction proceeds cleanly via an electrophilic pathway, it is advisable to protect the flask from light (e.g., by wrapping it in aluminum foil).[12] Monitor the reaction by TLC until the starting material is consumed (typically overnight).[12]

  • Work-up : Remove the acetonitrile under reduced pressure.

  • Isolation : Add water to the residue. The product, 2-amino-5-bromopyridine, will precipitate as a solid. The byproduct, succinimide, is water-soluble.

  • Purification : Collect the solid by suction filtration, wash with water, and dry under vacuum to yield the pure product.[12] Recrystallization from an ethanol/water mixture can be performed if further purification is needed.[2]

Other Brominating Agents

While Br₂ and NBS are the most common reagents, other specialized agents offer unique advantages.

  • Phenyltrimethylammonium Tribromide (PTAT) : A solid reagent that is stable and easy to handle. It can provide high yields of 2-amino-5-bromopyridine under mild conditions (20-50°C in CH₂Cl₂ or CHCl₃), reportedly avoiding the generation of the 3,5-dibromo byproduct.[3]

  • Electrochemical Bromination : A sustainable approach that uses inexpensive and safe bromine salts (e.g., TBABr).[14] By passing an electric current, this method generates the brominating species in situ, offering excellent control and high yields (up to 93% for 2-amino-5-bromopyridine) under mild, room-temperature conditions.[14]

  • Selectfluor with LiBr : This system provides a method for the bromination of 2-aminopyridines under mild conditions, offering good to high yields and high regioselectivities.[15]

Data Summary and Performance Comparison

The following table summarizes the performance of different brominating agents for the synthesis of 2-amino-5-bromopyridine.

Brominating AgentTypical Solvent(s)Temperature (°C)Yield of 2-amino-5-bromopyridineKey ByproductsSafety & HandlingReference(s)
**Elemental Bromine (Br₂) **Acetic Acid20 → 5062-67%2-amino-3,5-dibromopyridineHighly toxic, corrosive, volatile liquid.[6] Requires careful handling in a fume hood.[8]
N-Bromosuccinimide (NBS) Acetonitrile0 → 2095-97%Minimal, mainly succinimide (water-soluble)Crystalline solid, easier to handle.[6] Can be unstable.[6][2][12]
Phenyltrimethylammonium Tribromide CH₂Cl₂ or CHCl₃20 - 50High (unspecified)Reportedly avoids 3,5-dibromo byproductStable, crystalline solid.[3]
Electrochemical (TBABr) MeCN / HOAc2586-93%MinimalUses safe bromine salts; avoids handling hazardous reagents.[14][14]

Workflow for Selecting a Brominating Agent

The selection of an appropriate brominating agent is a critical decision in the synthetic planning process. The following workflow diagram provides a logical framework for making this choice based on key project requirements.

Caption: Decision workflow for selecting the appropriate brominating agent.

Conclusion

The synthesis of brominated 2-aminopyridines is a cornerstone transformation for medicinal and materials chemistry. While classical methods using elemental bromine are effective, they suffer from significant safety drawbacks and often lead to mixtures of products. For laboratory-scale synthesis where regioselectivity and safety are paramount, N-Bromosuccinimide (NBS) stands out as the superior choice, consistently delivering high yields of the desired 2-amino-5-bromopyridine with operational simplicity. For researchers focused on sustainable and green chemistry, emerging techniques like electrochemical bromination present a compelling and highly efficient alternative. Ultimately, a thorough understanding of the mechanisms, benefits, and limitations of each agent, as presented in this guide, empowers chemists to make informed decisions that best align with their synthetic objectives, safety protocols, and environmental considerations.

References

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A Senior Application Scientist’s Guide to Assessing the Purity of Commercial 2-Amino-5-bromo-3-(hydroxymethyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity for a Versatile Building Block

2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide is a key heterocyclic building block in medicinal chemistry and drug discovery, serving as a precursor for a range of complex molecular scaffolds. In any synthetic workflow, the quality of the starting materials dictates the success of subsequent reactions, the impurity profile of the final compound, and ultimately, the reliability of biological data. Assuming the purity stated on a supplier's label without independent verification is a significant risk in a regulated research and development environment.

This guide provides a comprehensive, multi-faceted strategy for assessing the true purity of commercial batches of this reagent. We will move beyond a simple percentage, adopting an orthogonal analytical approach that combines chromatographic separation, mass-based identification, absolute quantification, and elemental composition analysis. This self-validating system is designed to not only quantify the main component but also to detect, identify, and quantify potential process-related and degradation impurities, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines for new drug substances (ICH Q3A).[1][2][3][4][5]

Anticipating the Unknown: Potential Impurities in Synthesis

A robust analytical strategy begins with a scientific appraisal of potential impurities that may arise during the synthesis, purification, and storage of the target compound.[3] The synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine typically involves the bromination of 2-amino-3-(hydroxymethyl)pyridine.[6]

Based on this, we can anticipate several classes of impurities:

  • Organic Impurities:

    • Starting Material: Unreacted 2-amino-3-(hydroxymethyl)pyridine.

    • By-Products: Isomers formed during bromination (e.g., dibrominated species or bromination at other positions on the pyridine ring).

    • Degradation Products: Oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid, or dehalogenation over time.

  • Inorganic Impurities:

    • Reagents: Residual acids or bases from the synthesis and salt formation.

    • Catalysts: Trace metals if a catalyst was used in the synthesis.[2]

  • Residual Solvents: Solvents used during reaction and crystallization (e.g., acetic acid, ethyl acetate, pentane).[6]

Our analytical approach must be capable of separating and detecting these structurally similar and dissimilar compounds.

The Orthogonal Approach: A Framework for Trustworthy Analysis

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, which employs multiple methods based on different physicochemical principles, is essential for building a comprehensive and trustworthy purity profile. This guide details a four-pronged strategy:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The workhorse for separating and quantifying organic impurities.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the structural identification of unknown impurities.[7][9][10]

  • Quantitative NMR (qNMR): A primary ratio method for determining absolute purity without a specific reference standard of the analyte.[11][12][13]

  • Elemental Analysis: To verify the empirical formula and the integrity of the hydrobromide salt.[14]

Caption: Orthogonal workflow for comprehensive purity assessment.

Technique 1: High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling

Causality: HPLC is the gold standard for separating components in a mixture. A reversed-phase C18 column is chosen for its versatility in retaining and separating polar to moderately non-polar aromatic compounds like our target molecule and its likely impurities.[8] A gradient elution method is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable timeframe. UV detection is selected based on the chromophoric nature of the pyridine ring.

Caption: Standard workflow for HPLC purity analysis.

Experimental Protocol: RP-HPLC
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a stock solution of the this compound at 1.0 mg/mL in a 50:50 mixture of Water:Acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the same diluent.

Comparative Data: HPLC Analysis
PeakRetention Time (min)Commercial Batch (% Area)High-Purity Standard (% Area)Identification
13.50.45< 0.05Unknown Impurity 1
28.298.80 99.95 Main Compound
310.10.65< 0.05Unknown Impurity 2
412.50.10Not DetectedUnknown Impurity 3

Interpretation: The commercial batch shows a relative purity of 98.80% by area normalization. Three additional impurities are detected, with one (Impurity 2) present at a significant level of 0.65%. According to ICH Q3A guidelines, impurities above the identification threshold (typically 0.05-0.10%) must be structurally characterized.[1][4]

Technique 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Causality: While HPLC-UV tells us that impurities are present and in what relative amount, it doesn't tell us what they are. By coupling the HPLC to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the compounds as they elute.[15] This provides the molecular weight, a critical piece of information for identifying the unknown impurity peaks detected by HPLC. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides highly accurate mass measurements, allowing for the confident determination of elemental compositions.[10]

Caption: LC-MS workflow for impurity structural elucidation.

Experimental Protocol: LC-MS
  • The same LC method as described above is used, as the formic acid mobile phase is MS-compatible.[16]

  • Mass Spectrometer: An Electrospray Ionization (ESI) source coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer.

  • Ionization Mode: Positive ESI mode is chosen because the pyridine nitrogen is readily protonated.

  • Mass Range: Scan from m/z 100 to 500.

  • Analysis: The total ion chromatogram (TIC) is correlated with the UV chromatogram. Mass spectra are extracted for each impurity peak.

Comparative Data: LC-MS Identification
Impurity (from HPLC)Retention Time (min)Measured [M+H]⁺ (m/z)Proposed StructureRationale
Main Compound8.2202.98702-Amino-5-bromo-3-(hydroxymethyl)pyridineC₆H₈BrN₂O⁺ requires 202.9874
Impurity 13.5125.07102-Amino-3-(hydroxymethyl)pyridineStarting Material (C₆H₉N₂O⁺ requires 125.0715)
Impurity 210.1280.89752-Amino-3,5-dibromo-3-(hydroxymethyl)pyridineDibrominated by-product (C₆H₇Br₂N₂O⁺ requires 280.8979)

Interpretation: LC-MS analysis successfully provides identities for two of the three impurities. Impurity 1 is identified as the unreacted starting material. Impurity 2, the most significant impurity at 0.65%, is identified as a dibrominated by-product. This information is invaluable for understanding the synthetic process and for potential optimization to reduce by-product formation.

Technique 3: Quantitative NMR (qNMR) for Absolute Purity Assessment

Causality: Chromatographic purity is relative and assumes all compounds have a similar detector response. qNMR is a primary analytical method that can determine the absolute purity (assay) of a substance by comparing the integral of a specific analyte proton signal to the integral of a certified internal standard of known purity and weight.[11][12][17] It is non-destructive and orthogonal to HPLC, providing a crucial cross-validation of the purity value.

Caption: Workflow for absolute purity determination by qNMR.

Experimental Protocol: qNMR
  • Internal Standard (IS): Maleic acid (certified reference material). It is stable, non-volatile, has simple signals that do not overlap with the analyte, and is soluble in the chosen solvent.

  • Sample Preparation: Accurately weigh ~10 mg of the analyte and ~5 mg of the maleic acid internal standard into the same vial. Dissolve in a precise volume of DMSO-d₆.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Key Parameter: Use a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons for accurate integration.

    • Scans: Acquire a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal for the analyte (e.g., the -CH₂OH protons) and the signal for the internal standard (the two olefinic protons of maleic acid).

  • Calculation: Purity_Analyte (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (W_IS / W_Analyte) * Purity_IS (%)

    • Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, W = Weight, P = Purity.

Comparative Data: qNMR Analysis
ParameterCommercial BatchHigh-Purity Standard
Weight Analyte (mg)10.1510.08
Weight IS (mg)5.255.31
Integral Analyte (-CH₂)1.001.00
Integral IS (-CH=CH-)0.550.52
Calculated Absolute Purity 95.2% 99.1%

Interpretation: The qNMR result for the commercial batch is 95.2%, which is significantly lower than the 98.8% obtained by HPLC. This discrepancy suggests the presence of NMR-invisible impurities, most likely inorganic salts (e.g., excess HBr or other salts) or water, which would not be detected by the HPLC-UV method.

Technique 4: Elemental Analysis for Stoichiometric Verification

Causality: Elemental analysis by combustion provides the mass percentages of carbon, hydrogen, and nitrogen. A separate analysis can determine the bromine content. This technique directly tests the empirical formula.[14] For a hydrobromide salt, it is crucial for confirming the correct 1:1 stoichiometry of the amine and HBr. Significant deviations from the theoretical values can confirm the presence of inorganic impurities or incorrect salt formation, corroborating the findings from the qNMR analysis.

Comparative Data: Elemental Analysis
ElementTheoretical % (for C₆H₈BrN₂O·HBr)Commercial Batch Found %High-Purity Standard Found %
Carbon (C)25.4624.5525.39
Hydrogen (H)2.852.812.86
Nitrogen (N)9.899.589.85
Bromine (Br)56.46 (Total)58.9156.60

Interpretation: The high-purity standard shows excellent agreement with the theoretical values. The commercial batch, however, shows lower C and N percentages and a significantly higher Br percentage. This strongly suggests the presence of excess HBr or another bromide salt, which aligns perfectly with the discrepancy observed between the HPLC and qNMR results.

Final Assessment: Synthesizing the Orthogonal Data

By combining the data from all four techniques, we can construct a detailed and reliable purity certificate for the commercial batch.

Analytical MethodPurity ResultInterpretation
HPLC-UV 98.8% (relative)Quantifies organic purity. Reveals 1.2% organic impurities, including starting material and a dibrominated by-product.
LC-MS N/A (Qualitative)Identifies the specific structures of the major organic impurities.
qNMR 95.2% (absolute)Provides the true mass fraction of the target organic molecule. The ~3.6% difference from HPLC suggests non-UV active, non-protonated impurities.
Elemental Analysis Deviates from theoryConfirms the presence of excess bromide, indicating the non-organic impurity is likely excess hydrobromic acid or an inorganic bromide salt.

Conclusion on Commercial Batch: The true purity of the active molecule is 95.2% . The material contains 1.2% organic impurities (starting material and by-products) and approximately 3.6% inorganic impurities , likely excess HBr. This level of impurity could negatively impact subsequent reactions and introduce unwanted elements into the final product stream.

Best Practices and Recommendations

  • Always Verify: Never assume the purity stated on a vendor's certificate of analysis is comprehensive. It may only reflect a single technique like HPLC.

  • Employ Orthogonality: For critical reagents, especially in late-stage research and process development, an orthogonal approach combining chromatography, qNMR, and elemental analysis is essential for a true understanding of material quality.

  • Set Specifications: Establish internal specifications for incoming starting materials. For a building block like this, a minimum absolute purity of >98% (by qNMR) and individual organic impurities <0.2% (by HPLC) would be a reasonable starting point.

  • Link Purity to Performance: Correlate the purity of different batches with the yield and purity of your subsequent synthetic steps. This data provides a powerful justification for sourcing high-quality materials.

By implementing this rigorous, self-validating analytical workflow, researchers and drug development professionals can ensure the quality and consistency of their starting materials, leading to more reliable, reproducible, and successful scientific outcomes.

References

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  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • GfK. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Retrieved from [Link]

  • Quora. (n.d.). Why do we use NMR spectroscopy in purity analysis?. Retrieved from [Link]

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  • TSI Journals. (2010). Conductometric determination of Dextromethorphan hydrobromide. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: This document provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide (CAS No. 335031-01-1), a halogenated pyridine derivative frequently utilized in pharmaceutical research and organic synthesis.[1][2][3] Adherence to these procedures is critical for ensuring personnel safety, regulatory compliance, and environmental stewardship.

Hazard Assessment and Waste Identification: A Cautious Approach

Due to its chemical structure—a brominated pyridine derivative—this compound must be treated as a hazardous substance.[4] Analysis of analogous compounds, such as 2-Amino-5-bromo-3-hydroxypyridine and 2-amino-5-bromopyridine, indicates that this compound is likely to be a skin and eye irritant and may cause respiratory irritation.[5][6][7][8][9] The hydrobromide salt may also introduce acidic properties in aqueous solutions.

Therefore, all waste streams containing this compound, including neat material, solutions, contaminated labware (e.g., weighing papers, pipette tips), and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste. Under no circumstances should this material be disposed of down the sanitary sewer or in regular trash.[10]

Key Safety and Handling Data (Extrapolated from Analogous Compounds)

PropertyValue/ClassificationRationale and Source
GHS Pictogram IrritantBased on data for 2-Amino-5-bromo-3-hydroxypyridine.[6][8]
Signal Word WarningConsistent with hazard classifications for similar brominated pyridines.[5][6][8]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Extrapolated from SDS for 5-Bromo-2-pyridinecarboxaldehyde and other analogs.[5]
Waste Classification Halogenated Organic WasteDue to the presence of a carbon-bromine bond.[10] Pyridine derivatives are also specifically regulated as hazardous waste.[11][12]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol provides a detailed, self-validating methodology for the safe disposal of this compound. The causality behind each step is explained to ensure a deep understanding of the safety measures.

2.1 Personal Protective Equipment (PPE)

Prior to handling any waste containing this compound, the following PPE is mandatory. This is a non-negotiable step to prevent personal exposure.

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.[13]

  • Body Protection: A fully buttoned laboratory coat must be worn to protect from skin contact.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[13]

2.2 Waste Segregation and Collection

Proper segregation is fundamental to preventing dangerous chemical reactions within waste containers.

  • Solid Waste:

    • Carefully collect any solid this compound, along with any contaminated disposable items like weighing paper or spatulas.

    • Use tools that will not generate excessive dust.

    • Place the collected solid waste into a designated hazardous waste container for "Halogenated Organic Solids."[10]

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, clearly labeled hazardous waste container for "Halogenated Organic Liquids."

    • Crucially, do not mix this waste stream with strong oxidizing agents or strong bases to avoid potentially vigorous or exothermic reactions.[13]

  • Contaminated Sharps:

    • Any chemically contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing chemical waste.

2.3 Container Management and Labeling

Proper container management is a key aspect of regulatory compliance and safety.

  • Container Type: Use only containers that are in good condition, compatible with the chemical waste (e.g., high-density polyethylene - HDPE), and have a secure, leak-proof lid.

  • Labeling: Immediately upon adding waste to a container, it must be labeled. The label should include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • An indication of the hazards (e.g., "Irritant")

    • The date of waste accumulation.

2.4 Temporary Storage

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.

  • Ensure secondary containment is used to capture any potential leaks.

  • Store away from incompatible materials.

2.5 Final Disposal

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • The primary method for the disposal of pyridine and its derivatives is incineration at high temperatures.[12]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in section 2.1.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[4]

  • Collection: Carefully collect the absorbed material or swept solids and place it into a labeled hazardous waste container.[13]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

  • Reporting: Report the spill to your supervisor and EHS department in accordance with your institution's policies.

Disposal Workflow Diagram

To further clarify the decision-making process for the disposal of this compound, the following workflow diagram illustrates the key steps.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Container Management & Storage cluster_disposal Final Disposal Start Waste Generation PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Waste_Type Identify Waste Type PPE->Waste_Type Solid_Waste Collect in 'Halogenated Organic Solids' Container Waste_Type->Solid_Waste Solid Liquid_Waste Collect in 'Halogenated Organic Liquids' Container Waste_Type->Liquid_Waste Liquid Sharps_Waste Collect in 'Chemically Contaminated Sharps' Container Waste_Type->Sharps_Waste Sharps Label Label Container Correctly (Name, Hazards, Date) Solid_Waste->Label Liquid_Waste->Label Sharps_Waste->Label Store Store in Designated, Secure, & Ventilated Area with Secondary Containment Label->Store EHS Arrange Pickup by EHS or Licensed Contractor Store->EHS Incineration High-Temperature Incineration EHS->Incineration

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Jubilant Ingrevia Limited. (2024, January 25).
  • National Center for Biotechnology Information. Toxicological Profile for Pyridine.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - 5-Bromo-2-pyridinecarboxaldehyde.
  • PubChem. 2-Amino-5-bromo-3-hydroxypyridine.
  • Santa Cruz Biotechnology.
  • U.S. Environmental Protection Agency. (1983, December).
  • Providence College Environmental Health and Safety. Bromine in orgo lab SOP.
  • Chemtalk.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Fisher Scientific. (2024, April 1). SAFETY DATA SHEET - 2-Amino-5-bromo-3-hydroxypyridine.
  • Fisher Scientific. SAFETY DATA SHEET - 3-Amino-5-bromo-2-methylpyridine.
  • Fisher Scientific. (2009, October 2).
  • Carl ROTH.
  • Washington State University.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 2-Amino-5-bromo-3-hydroxypyridine.
  • Lead Sciences. 2-Amino-5-bromo-3-(hydroxymethyl)pyridine.
  • Ivy Fine Chemicals. 2-Amino-5-bromo-3-(hydroxymethyl)pyridine [CAS: 335031-01-1].
  • CymitQuimica. 2-Amino-5-Bromo-3-(Hydroxymethyl)Pyridine.

Sources

Navigating the Safe Handling of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides essential safety and logistical information for the handling of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide, a key building block in the synthesis of novel therapeutics. By understanding the inherent properties of this compound and adhering to rigorous safety protocols, you can mitigate risks and ensure a secure laboratory environment.

This document moves beyond a simple checklist, offering a detailed rationale for each procedural step. Our goal is to empower you with the knowledge to not only follow safety guidelines but to understand the principles that underpin them, fostering a deeply ingrained culture of safety within your team.

Hazard Identification and Risk Assessment: Understanding the Compound

Primary Hazards:

  • Acute Toxicity: Related compounds are harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Sensitization: May cause an allergic skin reaction.

A thorough risk assessment is the cornerstone of safe laboratory practice. Before commencing any work with this compound, it is imperative to conduct a site-specific risk assessment that considers the quantities being used, the nature of the experimental procedures, and the available engineering controls.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to prevent exposure. The following table outlines the recommended PPE for handling this compound.

Protection TypeSpecific RecommendationsRationaleStandards
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing or when handling larger quantities.Protects against splashes and airborne particles that can cause serious eye irritation.NIOSH (US) or EN 166 (EU) approved.
Hand Protection Chemically resistant gloves are required. Given the nature of pyridine derivatives, butyl rubber or neoprene gloves are recommended. Nitrile gloves may offer limited protection and should be used only for brief, incidental contact; they should be changed immediately upon any sign of contamination. Always inspect gloves for damage before use.Provides a critical barrier against skin contact, which can be harmful and may cause sensitization. The choice of glove material is crucial for adequate protection against pyridine-based compounds.Consult glove manufacturer's compatibility data for specific breakthrough times.
Body Protection A flame-retardant lab coat, fully buttoned, is required. For procedures with a higher risk of splashing or when handling larger quantities, a chemically resistant apron or suit should be worn over the lab coat.Prevents skin contact and protects personal clothing from contamination.Standard laboratory attire.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors. If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.Protects against the inhalation of the compound, which can cause respiratory irritation and other toxic effects.Follow institutional guidelines for respirator fit-testing and cartridge change schedules.

Safe Handling and Operational Workflow

A structured and logical workflow is essential for minimizing the risk of exposure and ensuring the integrity of your experiment. The following diagram illustrates the key stages of handling this compound, from preparation to disposal.

prep Preparation & PPE handling Handling & Experimentation (in Fume Hood) prep->handling Proceed with caution decon Decontamination handling->decon After experiment emergency Emergency Procedures handling->emergency In case of spill or exposure disposal Waste Disposal decon->disposal Segregate waste

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before retrieving the compound from storage.

    • Don the appropriate PPE as outlined in the table above.

  • Handling and Experimentation:

    • Perform all manipulations of the solid compound and its solutions within a certified chemical fume hood.

    • Use a spatula or other appropriate tools to handle the solid material. Avoid creating dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.

  • Decontamination:

    • After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable decontaminating solution (e.g., a mild detergent solution followed by a water rinse).

    • Carefully remove and dispose of contaminated gloves in the designated chemical waste container.

    • Wash hands and forearms thoroughly with soap and water after removing gloves.

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash develops, seek medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Small Spill For small spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area.
Large Spill Evacuate the area and prevent entry. Contact your institution's emergency response team immediately.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any associated contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Segregation: All waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weigh boats, paper towels), must be collected in a designated and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard symbols.

  • Disposal Route: Dispose of hazardous waste through a licensed and certified hazardous waste disposal contractor. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in the regular trash. Due to the bromine content, incineration at high temperatures in a facility equipped with flue gas scrubbing is the preferred disposal method for pyridine-based waste.

By integrating these safety protocols into your daily laboratory operations, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Benchchem. Personal protective equipment for handling 2,3-Dihydrofuro[3,2-c]pyridine.
  • Benchchem. Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
  • PubChem. 2-Amino-5-bromo-3-hydroxypyridine.
  • Fisher Scientific. (2024, April 1). SAFETY DATA SHEET: 2-Amino-5-bromo-3-hydroxypyridine.
  • Santa Cruz Biotechnology. 2-Amino-5-bromopyridine.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET: 5-Bromo-2-pyridinecarboxaldehyde.
  • Agency for Toxic Substances and Disease Registry. PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • Fisher Scientific. (2024, April 1). SAFETY DATA SHEET: 2-Amino-5-bromo-3-hydroxypyridine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.